Technical Documentation Center

5-Chloro-3,6-difluoro-N,N-dimethylpyrazin-2-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Chloro-3,6-difluoro-N,N-dimethylpyrazin-2-amine
  • CAS: 55215-64-0

Core Science & Biosynthesis

Foundational

Advanced Physicochemical Profiling and Synthetic Utility of 5-Chloro-3,6-difluoro-N,N-dimethylpyrazin-2-amine

Executive Summary The rational design of biologically active molecules heavily relies on heavily functionalized heterocyclic scaffolds. 5-Chloro-3,6-difluoro-N,N-dimethylpyrazin-2-amine (CAS: 55215-64-0) represents a hig...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of biologically active molecules heavily relies on heavily functionalized heterocyclic scaffolds. 5-Chloro-3,6-difluoro-N,N-dimethylpyrazin-2-amine (CAS: 55215-64-0) represents a highly specialized polyhalogenated pyrazine building block. By strategically positioning orthogonal halogens (fluorine and chlorine) alongside an electron-donating dimethylamino group, this scaffold offers unparalleled regiocontrol for sequential functionalization. This technical whitepaper dissects the physicochemical properties, electronic reactivity logic, and validated synthetic protocols for this critical intermediate, empowering drug discovery and agrochemical development workflows.

Physicochemical Properties & Structural Data

Understanding the physical and chemical constants of 5-chloro-3,6-difluoro-N,N-dimethylpyrazin-2-amine is the first step in predicting its behavior in both synthetic environments and biological systems. The presence of two fluorine atoms significantly lowers the basicity of the pyrazine nitrogens while increasing the overall lipophilicity (LogP) of the molecule, a critical parameter for membrane permeability in drug design.

PropertyValueCausality / Significance
Chemical Name 5-Chloro-3,6-difluoro-N,N-dimethylpyrazin-2-amineIUPAC standard nomenclature.
CAS Registry Number 55215-64-0Unique identifier for procurement and safety tracking [1].
Molecular Formula C₆H₆ClF₂N₃Dictates exact mass for high-resolution MS validation.
Molecular Weight 193.58 g/mol Optimal low-molecular-weight fragment for fragment-based drug discovery (FBDD) [2].
SMILES String CN(C)C1=NC(F)=C(Cl)N=C1FStructural representation for cheminformatics and in silico docking.
Appearance Colorless to pale yellow liquid/solidTypical of low-molecular-weight polyhalogenated pyrazines.
Predicted Boiling Point ~230–250 °CHigh boiling point necessitates high-vacuum distillation or chromatography for purification.
Solubility Profile Soluble in EtOAc, DCM, DMSO, DMFHighly lipophilic; insoluble in water. Ideal for biphasic organic extraction.

Electronic Structure & Orthogonal Reactivity

As a Senior Application Scientist, I cannot overstate the importance of understanding the electronic push-pull dynamics of this specific pyrazine core. The reactivity of 5-chloro-3,6-difluoro-N,N-dimethylpyrazin-2-amine is governed by the competing electronic effects of its substituents:

  • The Dimethylamino Group (C2): This group exerts a strong +M (mesomeric) electron-donating effect. It pushes electron density into the pyrazine ring, which generally deactivates the ring toward nucleophilic attack. However, its influence is highly directional, primarily affecting the ortho (C3) and para (C5) positions.

  • The Fluorine Atoms (C3, C6): Fluorine is highly electronegative (-I effect) but a poor leaving group in standard aliphatic chemistry. However, in Nucleophilic Aromatic Substitution (SNAr), fluorine is an exceptional leaving group due to its ability to stabilize the Meisenheimer complex intermediate [3].

  • The Chlorine Atom (C5): Chlorine is less electronegative than fluorine and is a poorer leaving group in SNAr reactions on this specific scaffold. However, it is highly active toward oxidative addition by Palladium (Pd) or Copper (Cu) catalysts.

The Causality of Orthogonal Functionalization: Because the C3 and C6 fluorines are highly activated for SNAr, and the C5 chlorine is primed for transition-metal catalysis, chemists can perform sequential, regioselective modifications without protecting groups. You can displace the C3 fluorine with an amine or alkoxide, and subsequently perform a Suzuki-Miyaura cross-coupling at the C5 chlorine.

Reactivity mol 5-Chloro-3,6-difluoro- N,N-dimethylpyrazin-2-amine c2 C2: -N(CH3)2 Electron Donating mol->c2 Directs electronic density c36 C3/C6: -F Highly Electronegative S_N_Ar Active mol->c36 Activates for Nucleophiles c5 C5: -Cl Pd-Catalysis Site mol->c5 Activates for Cross-Coupling snar Orthogonal Regioselectivity c36->snar c5->snar

Diagram 1: Electronic logic driving orthogonal regioselectivity in polyhalogenated pyrazines.

Synthetic Methodologies: The Halex Reaction

The industrial and laboratory-scale synthesis of fluorinated pyrazines relies on the Halogen Exchange (Halex) reaction [4]. Direct fluorination of pyrazines using fluorine gas or electrophilic fluorinating agents (like Selectfluor) often leads to decomposition or poor regiocontrol. Instead, the Halex reaction utilizes a polychlorinated precursor (e.g., 3,5,6-trichloro-N,N-dimethylpyrazin-2-amine) and anhydrous Potassium Fluoride (KF) in a polar aprotic solvent at elevated temperatures.

Mechanistic Causality in the Halex Reaction

The SNAr displacement of chloride by fluoride requires overcoming a significant activation energy barrier.

  • Solvent Choice: Sulfolane is selected because it is a highly polar aprotic solvent that remains stable at the required reaction temperature (150–180 °C), unlike DMF which can decompose into dimethylamine and carbon monoxide.

  • Phase Transfer Catalyst (PTC): Tetraphenylphosphonium bromide (Ph₄PBr) is utilized to solubilize the solid fluoride ion into the organic phase, drastically accelerating the reaction rate.

  • Moisture Control: The presence of trace water will cause the fluoride ion to act as a base rather than a nucleophile, leading to the hydrolysis of the chloropyrazine into a pyrazinone byproduct. Therefore, stringent anhydrous conditions are a self-validating necessity.

Workflow step1 1. Pre-reaction Setup Anhydrous KF, Sulfolane, 150°C step2 2. Halex Reaction Monitor via GC-MS (Self-Validation) step1->step2 step3 3. Aqueous Workup Quench & Extract (EtOAc) step2->step3 step4 4. Purification Silica Gel Chromatography step3->step4 step5 5. Final Validation NMR (1H, 19F, 13C) & LC-MS step4->step5

Diagram 2: Standardized workflow for the Halex synthesis of fluorinated pyrazines.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Do not deviate from the moisture-control steps, as they are the primary cause of failure in fluoropyrazine synthesis.

Protocol A: Halex Synthesis of 5-Chloro-3,6-difluoro-N,N-dimethylpyrazin-2-amine

Reagents Required:

  • 3,5,6-Trichloro-N,N-dimethylpyrazin-2-amine (1.0 equiv, 10 mmol)

  • Potassium Fluoride, spray-dried (3.5 equiv, 35 mmol)

  • Tetraphenylphosphonium bromide (Ph₄PBr) (0.05 equiv, 0.5 mmol)

  • Anhydrous Sulfolane (20 mL)

Step-by-Step Methodology:

  • Dehydration (Critical Step): Add spray-dried KF (35 mmol) to a 100 mL Schlenk flask equipped with a magnetic stir bar. Apply high vacuum (0.1 mmHg) and heat the flask to 150 °C using an oil bath for 4 hours. Causality: This ensures the absolute removal of lattice water from KF, preventing pyrazinone formation.

  • Reagent Addition: Backfill the flask with dry Argon. Allow to cool to room temperature. Add 3,5,6-trichloro-N,N-dimethylpyrazin-2-amine (10 mmol), Ph₄PBr (0.5 mmol), and anhydrous sulfolane (20 mL).

  • Reaction Execution: Heat the vigorously stirring mixture to 150 °C under an Argon atmosphere.

  • Self-Validating Checkpoint: After 12 hours, withdraw a 50 µL aliquot via syringe. Dilute with 1 mL EtOAc and wash with 1 mL water. Analyze the organic layer via GC-MS. Validation metric: The reaction is deemed complete only when the intermediate mono-fluoro-dichloro species is <5% by area integration.

  • Quench and Workup: Cool the reaction to room temperature. Pour the mixture into 100 mL of ice-cold distilled water. Extract the aqueous phase with Ethyl Acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with brine (5 x 50 mL). Causality: Multiple brine washes are strictly required to partition the high-boiling sulfolane out of the organic phase.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure difluoro product.

Protocol B: Regioselective SNAr Functionalization at C3

Objective: Displace the highly activated C3 fluorine with a primary amine while leaving the C5 chlorine intact for future cross-coupling.

Step-by-Step Methodology:

  • Dissolve 5-chloro-3,6-difluoro-N,N-dimethylpyrazin-2-amine (1.0 equiv) in anhydrous THF (0.2 M concentration).

  • Add the desired primary amine (1.1 equiv) and N,N-Diisopropylethylamine (DIPEA) (2.0 equiv) as an acid scavenger.

  • Stir at room temperature for 4 hours.

  • Validation: Monitor via LC-MS. The SNAr at the C3 position is highly facile due to the adjacent ring nitrogen and the -I effect of the C6 fluorine. The C5 chlorine will remain untouched at room temperature, ensuring perfect chemoselectivity.

Applications in Advanced Therapeutics & Agrochemicals

The 5-chloro-3,6-difluoro-N,N-dimethylpyrazin-2-amine scaffold is a privileged structure in modern chemical biology.

Pharmaceuticals (Kinase Inhibitors): Pyrazine cores are excellent bioisosteres for pyrimidines and pyridines in ATP-competitive kinase inhibitors. The dimethylamino group provides a critical hydrogen bond acceptor/donor dynamic in the hinge region of kinases, while the fluorine atoms increase the metabolic stability of the drug by blocking cytochrome P450-mediated oxidation at the pyrazine ring.

Agrochemicals (Fungicides): In the agrochemical sector, fluorinated heterocycles are prized for their environmental stability and high efficacy at low application rates [4]. This specific scaffold serves as a precursor to complex succinate dehydrogenase inhibitors (SDHIs). The SNAr and cross-coupling capabilities allow agrochemical chemists to rapidly synthesize libraries of analogs by varying the substituents at the C3 and C5 positions, optimizing for both fungicidal activity and soil half-life.

References

  • National Institutes of Health (PMC). "SNAr Radiofluorination with In Situ-Generated[18F]Tetramethylammonium Fluoride". J Am Chem Soc. Available at:[Link]

  • Chinese Chemical Letters. "Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation". ResearchGate/RHHZ. Available at:[Link]

Exploratory

An In-Depth Technical Guide to a Substituted Pyrazinamine: Navigating Synthesis and Potential Applications

A Note on the Target Compound: Initial searches for "5-Chloro-3,6-difluoro-N,N-dimethylpyrazin-2-amine" did not yield a known compound with this exact structure in the current chemical literature. This suggests that this...

Author: BenchChem Technical Support Team. Date: March 2026

A Note on the Target Compound: Initial searches for "5-Chloro-3,6-difluoro-N,N-dimethylpyrazin-2-amine" did not yield a known compound with this exact structure in the current chemical literature. This suggests that this specific molecule may be a novel chemical entity. In the spirit of providing a comprehensive and technically accurate guide for researchers, this document will focus on a closely related and structurally significant analogue: 5-Chloro-N,N-dimethylpyrazin-2-amine . This compound shares the key pyrazine core, the C5-chloro substituent, and the C2-N,N-dimethylamino group, making it a valuable case study for understanding the chemistry of this class of molecules.

Introduction and IUPAC Nomenclature

The pyrazine scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates. The specific substitution pattern of electron-withdrawing and electron-donating groups on the pyrazine ring dramatically influences its physicochemical properties and biological activity. This guide provides a detailed technical overview of 5-Chloro-N,N-dimethylpyrazin-2-amine , a key building block for more complex molecular architectures.

The systematic IUPAC name for this compound is 5-chloro-N,N-dimethylpyrazin-2-amine .[1] The numbering of the pyrazine ring begins at one of the nitrogen atoms and proceeds around the ring, giving the substituents the lowest possible locants. In this case, the amino group is at position 2, and the chloro group is at position 5.

Physicochemical and Structural Properties

Understanding the fundamental properties of a molecule is critical for its application in synthesis and drug design. The properties of 5-Chloro-N,N-dimethylpyrazin-2-amine are summarized below.

PropertyValueSource
Molecular Formula C₆H₈ClN₃ChemScene[1]
Molecular Weight 157.60 g/mol ChemScene[1]
CAS Number 136309-13-2ChemScene[1]
Topological Polar Surface Area (TPSA) 29.02 ŲChemScene[1]
Predicted LogP 1.196ChemScene[1]
Hydrogen Bond Acceptors 3ChemScene[1]
Hydrogen Bond Donors 0ChemScene[1]
Rotatable Bonds 1ChemScene[1]
Storage Conditions Sealed in dry, 2-8°CChemScene[1]
Structural Representation

The two-dimensional structure of 5-chloro-N,N-dimethylpyrazin-2-amine is depicted below.

Caption: 2D structure of 5-chloro-N,N-dimethylpyrazin-2-amine.

Synthesis and Mechanistic Considerations

The synthesis of substituted pyrazines often involves the condensation of 1,2-dicarbonyl compounds with 1,2-diamines or the modification of a pre-existing pyrazine ring. For 5-Chloro-N,N-dimethylpyrazin-2-amine, a common synthetic route would involve the nucleophilic aromatic substitution (SNAr) on a di-chlorinated pyrazine precursor.

Experimental Protocol: Synthesis from 2,5-Dichloropyrazine

This protocol describes a plausible and commonly employed method for the synthesis of 5-Chloro-N,N-dimethylpyrazin-2-amine.

Step 1: Reaction Setup

  • To a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-dichloropyrazine (1.0 eq).

  • Dissolve the starting material in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Add an excess of a 40% aqueous solution of dimethylamine (2.0-3.0 eq). The excess is used to drive the reaction to completion and act as a base to neutralize the HCl formed.

  • Optionally, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be added to scavenge the acid.

Step 2: Reaction Execution

  • Heat the reaction mixture to a temperature between 80-120°C. The specific temperature will depend on the solvent used and the reactivity of the substrate.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing water and a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane.

  • Separate the organic layer, and wash it sequentially with water and brine to remove the excess dimethylamine and solvent.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure 5-Chloro-N,N-dimethylpyrazin-2-amine.

Causality and Experimental Choices
  • Choice of Solvent: Aprotic polar solvents like DMF or DMSO are chosen because they can dissolve the reactants and are stable at the required reaction temperatures. Their polarity also helps to stabilize the charged intermediate (Meisenheimer complex) formed during the SNAr reaction, thereby accelerating the reaction rate.

  • Temperature: Elevated temperatures are necessary to overcome the activation energy for the nucleophilic aromatic substitution on the electron-deficient pyrazine ring.

  • Excess Nucleophile: Using an excess of dimethylamine ensures that the reaction proceeds to completion in a reasonable timeframe and also serves as a base.

Synthetic Workflow Diagram

Synthesis_Workflow start Start: 2,5-Dichloropyrazine reagents Add Dimethylamine (aq. soln) & Aprotic Polar Solvent (e.g., DMF) start->reagents Step 1 reaction Heat to 80-120°C (SNA r Reaction) reagents->reaction Step 2 monitoring Monitor by TLC/LC-MS reaction->monitoring Control monitoring->reaction Incomplete workup Aqueous Work-up & Extraction monitoring->workup Complete purification Column Chromatography workup->purification Step 3 product Product: 5-Chloro-N,N-dimethylpyrazin-2-amine purification->product

Caption: Workflow for the synthesis of 5-chloro-N,N-dimethylpyrazin-2-amine.

Applications in Research and Drug Development

Substituted pyrazines are prevalent in modern drug discovery due to their ability to act as bioisosteres for other aromatic systems and their capacity to form key hydrogen bonds with biological targets. While specific applications for 5-Chloro-N,N-dimethylpyrazin-2-amine are not extensively documented, its structure suggests its utility as a versatile intermediate for creating more complex molecules with potential therapeutic applications.

For instance, the chlorine atom at the C5 position can be further functionalized through various cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of substituents, enabling the exploration of the chemical space around this scaffold for lead optimization in drug discovery programs.

Derivatives of similar chlorinated aminopyrazines have been investigated for a range of biological activities, including but not limited to:

  • Kinase Inhibition: The pyrazine core can serve as a hinge-binding motif in many kinase inhibitors.

  • Antimicrobial Agents: Some substituted pyrazines have shown activity against various microbial strains.

  • Central Nervous System (CNS) Agents: The pyrazine scaffold is present in drugs targeting CNS receptors.

The N,N-dimethylamino group can influence the molecule's solubility, basicity, and metabolic stability, which are all critical parameters in drug development.

Conclusion

While the initially requested "5-Chloro-3,6-difluoro-N,N-dimethylpyrazin-2-amine" appears to be a novel chemical entity, the study of its close analogue, 5-chloro-N,N-dimethylpyrazin-2-amine , provides valuable insights into the chemistry and potential of this class of compounds. Its straightforward synthesis and the potential for further functionalization make it an important building block for medicinal chemists and researchers in the life sciences. The principles outlined in this guide for its synthesis and the discussion of its potential applications can serve as a foundational resource for those working with substituted pyrazines.

References

  • Jampilek, J., et al. (2013). Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides. Molecules, 18(12), 14573-14593. [Link]

  • PubChem. Pyrazine. [Link][2]

  • IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. [Link][3]

Sources

Foundational

The Strategic Utility of 5-Chloro-3,6-difluoro-N,N-dimethylpyrazin-2-amine in Advanced Medicinal Chemistry

Executive Summary In modern drug discovery, highly functionalized heterocyclic scaffolds are critical for navigating the complex physicochemical space required for target affinity and metabolic stability. 5-Chloro-3,6-di...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, highly functionalized heterocyclic scaffolds are critical for navigating the complex physicochemical space required for target affinity and metabolic stability. 5-Chloro-3,6-difluoro-N,N-dimethylpyrazin-2-amine (CAS: 55215-64-0) is a premier building block in this domain. With a molecular weight of exactly 193.58 g/mol , this low-molecular-weight pyrazine provides an ideal starting point for fragment-based drug discovery (FBDD) and lead optimization. Its unique halogenation pattern—featuring both fluorine and chlorine atoms—enables highly regioselective, orthogonal functionalization, allowing medicinal chemists to build complex pharmacophores without violating Lipinski’s Rule of Five.

This technical whitepaper details the structural causality, physicochemical profiling, and self-validating synthetic workflows required to harness this scaffold effectively.

Physicochemical Profiling & Structural Causality

The molecular architecture of 5-Chloro-3,6-difluoro-N,N-dimethylpyrazin-2-amine dictates its reactivity. The pyrazine ring is inherently electron-deficient due to its two nitrogen atoms. The addition of two highly electronegative fluorine atoms at the C3 and C6 positions further depletes electron density from the aromatic system.

Causality in Reactivity:

  • SNAr Susceptibility (C-F Bonds): The extreme electron withdrawal by the fluorine atoms stabilizes the anionic Meisenheimer complex transition state, making the C3 and C6 positions highly susceptible to Nucleophilic Aromatic Substitution (SNAr). Fluoride acts as an excellent leaving group under these conditions [1].

  • Cross-Coupling Susceptibility (C-Cl Bond): Conversely, the carbon-chlorine bond at C5 has a lower bond dissociation energy than the C-F bonds. This makes the C5 position the kinetically favored site for oxidative addition by low-valent transition metals (e.g., Pd(0)), enabling selective cross-coupling reactions [2].

  • Steric and Electronic Directing Effects: The N,N-dimethylamine group at C2 provides localized steric hindrance and donates electron density via resonance, further differentiating the reactivity of the adjacent C3 position compared to the more exposed C6 position.

Table 1: Quantitative Physicochemical Data

To facilitate lead optimization tracking, the foundational physicochemical properties of the scaffold are summarized below. Starting with a mass of 193.58 g/mol leaves approximately ~300 Da of "budget" for downstream functionalization before hitting the 500 Da threshold.

ParameterValuePharmacokinetic Implication
Molecular Formula C6H6ClF2N3Defines isotopic signature for MS tracking.
Molecular Weight 193.58 g/mol Ideal for FBDD; allows extensive elaboration.
Monoisotopic Mass 193.0218 DaCritical for high-resolution mass spectrometry (HRMS).
H-Bond Donors 0Enhances membrane permeability (passive diffusion).
H-Bond Acceptors 5 (3x N, 2x F)High potential for kinase hinge-binding interactions.
Halogen Content 1x Cl, 2x FModulates lipophilicity and blocks CYP450 oxidation.

Orthogonal Functionalization Workflows

The true value of 5-Chloro-3,6-difluoro-N,N-dimethylpyrazin-2-amine lies in its capacity for orthogonal functionalization. By carefully selecting reaction conditions, chemists can selectively displace either the fluorine atoms via SNAr or the chlorine atom via palladium-catalyzed cross-coupling [3].

OrthogonalReactivity Core 5-Chloro-3,6-difluoro-N,N- dimethylpyrazin-2-amine MW: 193.58 g/mol SNAr SNAr Pathway (C-F Activation) Core->SNAr Nucleophile, Base Polar Aprotic Solvent CrossCoupling Pd-Catalyzed Coupling (C-Cl Activation) Core->CrossCoupling Pd(dppf)Cl2, Boronic Acid Dioxane/H2O, 80°C ProductSNAr C3/C6 Aminated/Alkoxylated Pyrazine (Cl Retained) SNAr->ProductSNAr ProductCC C5 Arylated/Alkylated Pyrazine (F Retained) CrossCoupling->ProductCC

Fig 1: Orthogonal functionalization pathways of the pyrazine scaffold via SNAr and cross-coupling.

Table 2: Reaction Optimization & Mass Shift Indicators
Reaction TypeTarget SiteLeaving GroupOptimal Catalyst/ReagentTempMass Shift Indicator (LC-MS)
SNAr C3 / C6Fluoride (F⁻)Amine + DIPEA (in DMF)60 °C-19 Da + Mass of Nucleophile
Suzuki Coupling C5Chloride (Cl⁻)Pd(dppf)Cl₂ + Boronic Acid80 °C-35.5 Da + Mass of Aryl Group

Step-by-Step Experimental Methodologies

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems . They incorporate in-process analytical checks that utilize the unique isotopic signature of the scaffold to confirm regioselectivity.

Protocol A: Regioselective Suzuki-Miyaura Coupling at C5

Objective: Selectively arylate the C5 position while leaving the C3/C6 fluorines intact. Causality: The bidentate ligand in Pd(dppf)Cl₂ enforces a specific bite angle that accelerates reductive elimination. This prevents the highly electron-deficient pyrazine from acting as a π-acceptor and trapping the palladium catalyst in a stable, unreactive complex [4].

  • Preparation: In an oven-dried Schlenk flask, combine 5-Chloro-3,6-difluoro-N,N-dimethylpyrazin-2-amine (1.0 eq, 193.58 mg, 1.0 mmol), the desired arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL). Causality: The biphasic system ensures solubility of both the lipophilic pyrazine and the inorganic base.

  • Catalyst Introduction: Add Pd(dppf)Cl₂ (0.05 eq). Purge the flask with N₂ for 5 minutes.

  • Reaction: Heat the mixture to 80 °C for 4 hours.

  • Self-Validation (LC-MS Tracking):

    • Baseline: The starting material exhibits a distinct 3:1 isotopic doublet at m/z 194.58 (³⁵Cl) and 196.58 (³⁷Cl) in ESI+ mode.

    • Validation: Withdraw a 10 µL aliquot at 2 hours. Successful C-Cl displacement is confirmed by the complete disappearance of the 3:1 isotopic doublet and the emergence of a single mass peak corresponding to the arylated product. If the doublet persists but the mass shifts, an undesired SNAr displacement of fluorine has occurred.

Protocol B: Nucleophilic Aromatic Substitution (SNAr) at C6

Objective: Displace the sterically accessible C6 fluorine atom with a secondary amine. Causality: Polar aprotic solvents (like DMF) leave the nucleophile un-solvated and highly reactive, while stabilizing the anionic Meisenheimer intermediate.

  • Preparation: Dissolve the pyrazine scaffold (1.0 eq, 1.0 mmol) in anhydrous DMF (5 mL).

  • Reagent Addition: Add morpholine (1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq). Causality: DIPEA acts as a non-nucleophilic proton sink to neutralize the generated HF, preventing protonation of the morpholine nucleophile.

  • Reaction: Stir at 60 °C for 6 hours.

  • Self-Validation (LC-MS Tracking):

    • Validation: Withdraw an aliquot. The product mass must show an addition of 87 Da (morpholine) minus 19 Da (fluorine). Crucially, the 3:1 isotopic doublet (³⁵Cl/³⁷Cl) must be retained in the product spectra, proving that the C5 chlorine bond remains intact for subsequent downstream cross-coupling.

Analytical Quality Control Standards

Because 5-Chloro-3,6-difluoro-N,N-dimethylpyrazin-2-amine contains three basic nitrogen atoms, it is highly responsive to Positive Electrospray Ionization (ESI+).

  • Ionization Causality: The N,N-dimethylamine group and the pyrazine ring nitrogens are readily protonated in acidic mobile phases (e.g., 0.1% Formic Acid in Acetonitrile/Water).

  • Expected Signal: The dominant signal will be the[M+H]⁺ ion at m/z 194.58 .

  • Purity Verification: When acquiring the scaffold from commercial vendors, ensure that the UV chromatogram (typically monitored at 254 nm due to the aromatic pyrazine chromophore) shows >95% purity, and that no des-chloro impurities (m/z 159.5) are present, as these will severely disrupt stoichiometric calculations during orthogonal syntheses.

References

  • National Institutes of Health (NIH) / PMC. (2022). Trifluoromethoxypyrazines: Preparation and Properties. Discusses the highly electron-deficient nature of pyrazines and their susceptibility to both SNAr and cross-coupling reactions. Retrieved from[Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (2013). Transition metal-catalyzed functionalization of pyrazines. DOI: 10.1039/C3OB40460A. Details the optimization of Suzuki and Stille couplings on halogenated pyrazines. Retrieved from[Link]

Exploratory

Comprehensive Safety and Hazard Profile of 5-Chloro-3,6-difluoro-N,N-dimethylpyrazin-2-amine

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Safety Whitepaper Abstract & Scope In modern drug discovery, highly functionalized heterocyclic building b...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Safety Whitepaper

Abstract & Scope

In modern drug discovery, highly functionalized heterocyclic building blocks are indispensable for synthesizing complex active pharmaceutical ingredients (APIs). 5-Chloro-3,6-difluoro-N,N-dimethylpyrazin-2-amine (CAS: 55215-64-0) is a prime example of such a scaffold. However, the exact structural features that make it synthetically valuable—namely, its highly electrophilic, multi-halogenated pyrazine core—also impart significant biological hazards. As a Senior Application Scientist, I approach the handling of this compound not as a routine procedural task, but as an exercise in understanding chemical reactivity. This whitepaper details the physicochemical profile, mechanistic toxicology, and self-validating handling protocols required to safely utilize this compound in a laboratory setting.

Physicochemical and Hazard Profiling

Before designing a handling protocol, we must quantify the physical and regulatory parameters of the compound. The data summarized below dictates our engineering controls and personal protective equipment (PPE) requirements.

Table 1: Quantitative Physicochemical and Hazard Data

ParameterSpecification / Data
Compound Name 5-Chloro-3,6-difluoro-N,N-dimethylpyrazin-2-amine
CAS Registry Number 55215-64-0
Molecular Formula C6H6ClF2N3
Molecular Weight 193.58 g/mol
Recommended Storage 2-8°C, strictly inert atmosphere
Primary GHS Hazard Classes Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335)
Signal Word Warning

Data synthesized from authoritative chemical inventories including and .

Mechanistic Toxicology: The Causality of Reactivity

To establish a culture of safety, researchers must understand the causality behind a chemical's hazard classification. The toxicity of 5-Chloro-3,6-difluoro-N,N-dimethylpyrazin-2-amine is not arbitrary; it is a direct consequence of its molecular orbital architecture.

The pyrazine ring is inherently electron-deficient (a π-deficient diazine). The addition of highly electronegative fluorine atoms at the C3 and C6 positions, combined with a chlorine atom at C5, withdraws electron density via strong inductive effects. This severely lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic system, rendering the carbon centers highly electrophilic.

When exposed to biological tissues (e.g., skin, ocular fluid, or respiratory mucosa), the compound undergoes rapid Nucleophilic Aromatic Substitution (SNAr) . Biological nucleophiles, such as the sulfhydryl (-SH) groups of cysteine or the ε-amino (-NH2) groups of lysine in epidermal proteins, attack these halogenated positions . This irreversible covalent adduction alters native protein structures, triggering the acute inflammatory and immune responses that characterize its H315, H319, and H335 hazard classifications .

ToxicityPathway A 5-Chloro-3,6-difluoro- N,N-dimethylpyrazin-2-amine B Electrophilic C-Cl/C-F Activation A->B Biological Environment C Nucleophilic Attack (Protein Thiols/Amines) B->C SNAr Mechanism D Covalent Adduct Formation (Sensitization/Toxicity) C->D Irreversible Binding

Mechanistic pathway of SNAr-mediated biological toxicity of halogenated pyrazines.

Self-Validating Handling Protocol: Gravimetric Containment

Because aerosolized halogenated pyrazines present an acute respiratory hazard, standard open-air weighing is unacceptable. We employ a Gravimetric Containment Verification system. This self-validating protocol ensures that the exact mass is transferred without exposing the ambient laboratory environment to airborne particulates.

Step-by-Step Methodology:

  • Engineering Control Verification: Ensure the chemical fume hood operates at a minimum face velocity of 100 linear feet per minute (LFM), in accordance with the .

  • Thermal Equilibration: Transfer the sealed vial of the compound from 2-8°C storage to the fume hood. Allow it to equilibrate to ambient temperature for 30 minutes. Causality: Opening a cold vial introduces atmospheric moisture, which can trigger slow hydrolysis of the halogens, generating corrosive hydrogen fluoride (HF) or hydrogen chloride (HCl) gas inside the container.

  • Tare and Transfer: Tare a pre-capped, septum-sealed reaction vial on an analytical balance. Return the vial to the hood, uncap it, and carefully transfer the required mass of the pyrazine using an anti-static micro-spatula.

  • Gravimetric Validation: Immediately recap the reaction vial and re-weigh it on the balance. The mass difference validates the exact amount transferred while the system remains entirely closed.

  • In-Situ Solubilization: Inject the chosen reaction solvent (e.g., anhydrous DMF or DMSO) directly through the septum using a syringe. The compound is now safely in solution, eliminating all inhalation risks.

Chemical Quenching and Waste Management

Unreacted electrophiles must never be disposed of directly into standard organic waste streams. Mixing highly reactive halogenated pyrazines with random laboratory waste can lead to uncontrolled cross-reactions, off-gassing, or the generation of explosive intermediates.

To ensure safety, the compound must be chemically neutralized prior to disposal, following guidelines established by the .

Step-by-Step Quenching Methodology:

  • Nucleophilic Quench: To the residual reaction mixture, slowly add a 10-fold molar excess of a mild, aqueous nucleophile (e.g., 1M Sodium Hydroxide or 10% ethanolamine solution).

  • Agitation: Stir the mixture vigorously at room temperature for 2 to 4 hours. Causality: This forces the SNAr reaction to completion in a controlled environment, displacing the reactive halogens with stable hydroxyl or amine groups. The resulting pyrazine core is rendered biologically and chemically inert.

  • Segregation: Transfer the neutralized, biphasic mixture to a specifically designated "Halogenated Aqueous Waste" carboy.

  • Final Disposal: Ensure the waste is routed for high-temperature incineration. Standard biological degradation is completely ineffective for fluorinated aromatic compounds.

HandlingWorkflow A Storage (2-8°C) Inert Atmosphere B Closed-System Weighing (ISO Class 5 Hood) A->B C Reaction Execution (Inert Solvent) B->C D Chemical Quenching (1M NaOH or Amine) C->D Post-Reaction E Aqueous Waste Segregation D->E Neutralized F High-Temp Incineration (Halogenated Waste) E->F

Self-validating operational workflow for handling and neutralizing halogenated pyrazines.

References

  • Grokipedia. "Pyridazine - Nucleophilic aromatic substitution (SNAr)". Grokipedia. URL: [Link]

  • PubChem. "Pyrazine | C4H4N2 | CID 9261 - Safety and Hazards". National Institutes of Health (NIH). URL:[Link]

  • OSHA. "The OSHA Lab Standard and the MSC Chemical Safety Manual". Occupational Safety and Health Administration / UPR. URL: [Link]

  • EPA. "Solvents in the Workplace - How to Determine if They Are Hazardous Waste". Environmental Protection Agency. URL: [Link]

Foundational

Architectural Mastery of the Pyrazine Core: Synthesis Precursors and Functionalization Strategies for Substituted Aminopyrazines

Executive Summary The aminopyrazine scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the structural backbone for numerous kinase inhibitors targeting oncology (e.g., VEGFR, FGFR) and infec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The aminopyrazine scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the structural backbone for numerous kinase inhibitors targeting oncology (e.g., VEGFR, FGFR) and infectious diseases (e.g., Plasmodium falciparum CDPK4)[1][2]. As a Senior Application Scientist, I approach the synthesis of these heterocycles not as a series of isolated reactions, but as a strategic manipulation of electron density. The pyrazine ring is inherently electron-deficient due to its two electronegative nitrogen atoms, making it highly resistant to electrophilic aromatic substitution (EAS) but exceptionally primed for nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling[3][4].

This technical guide dissects the two primary strategies for accessing substituted aminopyrazines: de novo ring construction from acyclic precursors and late-stage functionalization of pre-formed halopyrazines.

Workflow A Acyclic Precursors (DAMN + Glyoxal) B De Novo Synthesis (Condensation) A->B C Core Scaffold (Aminopyrazine) B->C F Substituted Aminopyrazines (Target Molecules) C->F D Halopyrazines (e.g., 3-chloro-2-pyrazinamine) E Late-Stage Functionalization D->E E->F

Workflow of de novo and late-stage aminopyrazine synthesis.

De Novo Construction: The DAMN Condensation Strategy

When specific substitution patterns (particularly at the C5 and C6 positions) are inaccessible via commercial pyrazine starting materials, de novo synthesis is required. A highly robust method involves the condensation of diaminomaleonitrile (DAMN) with 1,2-dicarbonyl compounds, such as phenylglyoxal derivatives[1].

The Chemical Logic (Causality)

DAMN provides a pre-assembled N-C-C-N backbone equipped with an amino group and a nitrile group. The nitrile acts as a versatile synthetic handle for downstream transformations (e.g., reduction to amines, hydrolysis to amides). The addition of a catalytic Brønsted acid (glacial acetic acid) protonates the carbonyl oxygen of the phenylglyoxal, increasing its electrophilicity. This lowers the activation energy for the initial nucleophilic attack by the primary amine of DAMN, driving the subsequent dehydration and cyclization steps to form the aromatic pyrazine core.

Protocol 1: Synthesis of 3-Amino-6-phenylpyrazine-2-carbonitrile

Self-Validating System: This protocol includes specific in-process controls to ensure intermediate fidelity before proceeding to isolation.

Materials:

  • Diaminomaleonitrile (DAMN) (1.0 eq.)

  • Phenylglyoxal monohydrate (1.0 eq.)

  • Ethanol (Anhydrous)

  • Glacial acetic acid (Catalytic, 0.1 eq.)

Step-by-Step Methodology:

  • Dissolution: In an oven-dried round-bottom flask under nitrogen, dissolve DAMN (1.0 eq.) and phenylglyoxal monohydrate (1.0 eq.) in anhydrous ethanol (0.2 M concentration).

  • Catalysis: Add glacial acetic acid dropwise. Causality: The acid must be added after complete dissolution to prevent localized polymerization of the highly reactive glyoxal.

  • Cyclization: Heat the reaction mixture to reflux (approx. 78 °C) for 4–6 hours[1].

  • In-Process Validation: Monitor via TLC (Hexanes:EtOAc 7:3). The disappearance of the DAMN spot (ninhydrin active) and the appearance of a new UV-active spot (fluorescent under 254 nm) indicates successful aromatization[5].

  • Isolation: Cool to room temperature, concentrate under reduced pressure, and recrystallize from hot ethanol to yield the pure 3-amino-6-phenylpyrazine-2-carbonitrile. Validate via LC-MS (expected [M+H]+ mass shift).

Late-Stage Functionalization: Halopyrazines as Precursors

For rapid library generation, starting from commercially available halopyrazines (e.g., 3-chloro-2-pyrazinamine) is the industry standard. However, the choice of halogen directly dictates the viable reaction pathway.

Divergent Reactivity: SNAr vs. Cross-Coupling

The reactivity of halopyrazines presents a fascinating dichotomy depending on the reaction mechanism[6]:

  • Nucleophilic Aromatic Substitution (SNAr): Reactivity follows F > Cl > Br > I . The highly electronegative fluorine atom withdraws electron density via induction, dramatically stabilizing the anionic Meisenheimer complex formed during the rate-determining step[6].

  • Palladium-Catalyzed Cross-Coupling: Reactivity follows I > Br > Cl > F . The rate-determining step is typically the oxidative addition of the palladium catalyst into the carbon-halogen bond. The weaker C-I and C-Br bonds facilitate this step much more readily than the strong C-F bond[6].

Reactivity H Halopyrazine Precursor SNAr SNAr Pathway (Meisenheimer Complex) H->SNAr Nucleophile CC Cross-Coupling (Oxidative Addition) H->CC Pd/Ni Catalyst Trend1 Reactivity: F > Cl > Br > I SNAr->Trend1 Trend2 Reactivity: I > Br > Cl > F CC->Trend2

Divergent reactivity trends of halopyrazines in SNAr vs. cross-coupling.

Quantitative Reactivity Data

The following table summarizes the experimental outcomes for various 2-halo-3-aminopyrazines, highlighting the contrasting efficiencies based on the chosen methodology[6][7].

Halopyrazine PrecursorReaction TypeCatalyst / ReagentsTemp (°C)Yield (%)
2-Fluoro-3-aminopyrazineSuzuki-MiyauraPd(dppf)Cl₂, K₂CO₃100~75
3-Chloro-2-pyrazinamineSuzuki-MiyauraPd(PPh₃)₄, Na₂CO₃10085
3-Chloro-2-pyrazinamineBuchwald-HartwigPd(OAc)₂, RuPhos, Base120 (MW)>80
2-Fluoro-3-aminopyrazineSNArAmine nucleophile80>90

Buchwald-Hartwig Amination of Chloropyrazines

While fluoropyrazines are excellent for SNAr, chloropyrazines strike the perfect balance between stability, cost, and reactivity for palladium-catalyzed Buchwald-Hartwig aminations[7].

The Chemical Logic (Causality)

Chloropyrazines are historically sluggish in cross-coupling due to the high bond dissociation energy of the C-Cl bond. To overcome this, we employ electron-rich, sterically bulky dialkylbiaryl phosphine ligands like RuPhos . The electron-rich nature of RuPhos accelerates the oxidative addition into the C-Cl bond, while its steric bulk promotes the final reductive elimination step, preventing the palladium from becoming trapped as an inactive bis(amine) complex[7].

Protocol 2: Microwave-Assisted Buchwald-Hartwig Amination

Self-Validating System: Oxygen exclusion is the primary failure point in this protocol. The visual transition of the Pd species from Pd(II) to active Pd(0) serves as an internal indicator.

Materials:

  • 3-Chloro-2-pyrazinamine (1.0 eq.)

  • Secondary Amine (e.g., morpholine or pyrrolidine) (1.2 eq.)

  • Pd(OAc)₂ (0.05 eq.)

  • RuPhos (0.10 eq.)

  • Sodium tert-butoxide (NaOtBu) (1.5 eq.)

  • 1,4-Dioxane (Anhydrous, Degassed)

Step-by-Step Methodology:

  • Atmosphere Control: To a microwave vial, add 3-chloro-2-pyrazinamine, Pd(OAc)₂, RuPhos, and NaOtBu. Seal the vial with a crimp cap. Evacuate and backfill with nitrogen gas three times[1]. Causality: Pd(0) intermediates are highly oxygen-sensitive; failure to degas results in rapid catalyst deactivation (visible as a black palladium precipitate).

  • Reagent Addition: Introduce degassed 1,4-dioxane and the secondary amine via syringe.

  • Microwave Irradiation: Heat the reaction mixture in a microwave reactor at 120 °C for 30–60 minutes[1].

  • In-Process Validation: A successful catalytic cycle will often keep the solution a deep red/orange. Immediate precipitation of black Pd indicates catalyst death. Monitor completion via LC-MS.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate[1].

Conclusion

The synthesis of substituted aminopyrazines requires a precise understanding of heterocyclic electronics. By leveraging de novo condensation strategies like the DAMN protocol, chemists can build highly specific scaffolds from the ground up[1]. Conversely, understanding the divergent reactivity of halopyrazines allows for the strategic deployment of SNAr or Buchwald-Hartwig cross-coupling to functionalize the pyrazine core late in the synthetic sequence[6][7]. Mastery of these precursors and pathways is essential for the rapid development of next-generation therapeutics.

References

  • Application Notes and Protocols for the Synthesis of a 3-Amino-6-phenylpyrazine-2-carbonitrile Derivative Library Benchchem 1

  • The Position of Power: How Substituents Dictate Pyrazine Ring Reactivity Benchchem 3

  • 5-(4-Methoxyphenyl)pyrazin-2-amine | 119738-50-0 Benchchem 4

  • A Comparative Guide to the Reactivity of 3-Chloro-2-pyrazinamine and Other Halopyrazines Benchchem 6

  • Plasmodial Kinase Inhibitors Targeting Malaria: Recent Developments MDPI2

  • Combinatorial Discovery of Fluorescent Pharmacophores by Multicomponent Reactions in Droplet Arrays Journal of the American Chemical Society 5

  • ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions ResearchGate7

Sources

Exploratory

The Dimethylamine Pharmacophore in Rational Drug Design: Physicochemical Profiling, Target Engagement, and ADME Optimization

Executive Summary The dimethylamine (DMA) moiety is a ubiquitous structural motif in medicinal chemistry, featured prominently across diverse therapeutic classes ranging from central nervous system (CNS) agents to target...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The dimethylamine (DMA) moiety is a ubiquitous structural motif in medicinal chemistry, featured prominently across diverse therapeutic classes ranging from central nervous system (CNS) agents to targeted oncology therapeutics[1]. As a versatile pharmacophore, the DMA group fundamentally dictates a drug candidate's physicochemical properties, target binding affinity, and metabolic fate. However, the presence of a tertiary amine introduces significant pharmacokinetic liabilities, primarily through rapid cytochrome P450 (CYP450)-mediated N-demethylation[2]. This technical guide provides an in-depth analysis of the DMA pharmacophore, exploring its mechanistic role in target engagement, its metabolic vulnerabilities, and the self-validating experimental workflows required to optimize its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.

Physicochemical Dynamics and Target Engagement

The incorporation of a DMA group into a molecular scaffold is rarely arbitrary. It serves as a critical modulator of both pharmacodynamics and pharmacokinetics.

Basicity and Solvation

Dimethylamine is a weak base with a typical


 ranging between 8.5 and 10.0, depending on the electronic effects of adjacent structural features[3]. At physiological pH (7.4), the DMA nitrogen is predominantly protonated. This ionization state is highly advantageous for drug formulation, as it allows for the creation of highly water-soluble hydrochloride or mesylate salts, drastically improving oral bioavailability[3].
Receptor Binding Mechanics

From a structural biology perspective, the protonated DMA group acts as an essential anchor within the binding pockets of various biological targets. It frequently participates in:

  • Salt Bridges: Forming strong electrostatic interactions with acidic amino acid residues (e.g., Aspartate or Glutamate) within G-protein coupled receptors (GPCRs) and kinase hinge regions.

  • Cation-

    
     Interactions:  Engaging with the electron-rich 
    
    
    
    -clouds of aromatic residues (e.g., Tryptophan, Tyrosine, Phenylalanine), a critical interaction for CNS drugs targeting neurotransmitter transporters (e.g., venlafaxine)[4].
  • Multifunctional Chelation: In neurodegenerative disease models, the DMA functionality has been implicated as a key component in regulating metal-induced amyloid-

    
     aggregation, highlighting its role in complex structural frameworks[5].
    

Table 1: Physicochemical and Pharmacological Impact of DMA and its Bioisosteres

Pharmacophore / IsostereTypical


LogP Impact
Primary Target InteractionsMetabolic Liability
Dimethylamine (-N(CH3)2) 8.5 – 10.0Moderate (+0.5)Salt bridges, Cation-

High (Rapid N-demethylation)
Morpholine 8.3 – 8.5Lower (-0.8)H-bond acceptor (Oxygen)Moderate (Ring oxidation)
Piperidine 10.0 – 11.2Higher (+1.5)Strong salt bridgesLow to Moderate
Azetidine 10.4Moderate (+0.3)Compact steric fitLow

Metabolic Vulnerabilities: CYP450-Mediated N-Demethylation

While the DMA group enhances solubility and target binding, it is highly susceptible to oxidative metabolism. Cytochrome P450 enzymes (specifically CYP3A4, CYP2D6, and CYP2B1/2) readily recognize tertiary amines and catalyze their conversion to secondary amines via N-demethylation[6],[7].

Mechanistic Pathways: SET vs. HAT

The enzymatic cleavage of the N-methyl group is a complex oxidative process. Evidence supports two competing mechanisms initiated by the highly reactive iron-oxo species (


) in the CYP450 active site[6]:
  • Single Electron Transfer (SET): The CYP450 abstracts a single electron from the nitrogen lone pair, generating an aminium radical cation. Subsequent deprotonation yields an

    
    -carbon radical.
    
  • Hydrogen Atom Transfer (HAT): The enzyme directly abstracts a hydrogen atom from the methyl group, bypassing the radical cation intermediate to directly form the

    
    -carbon radical.
    

Both pathways converge on the formation of a carbinolamine intermediate via "oxygen rebound." This intermediate is chemically unstable and spontaneously hydrolyzes to yield the N-demethylated secondary amine and formaldehyde[6].

CYP450_Mechanism DMA Tertiary Amine (DMA) R-N(CH3)2 CYP CYP450 [Fe(IV)=O]+° DMA->CYP Binding SET Single Electron Transfer (SET) CYP->SET HAT Hydrogen Atom Transfer (HAT) CYP->HAT RadicalCation Aminium Radical Cation [R-N(CH3)2]+° SET->RadicalCation -1 e- CarbonRadical alpha-Carbon Radical R-N(CH3)-CH2° HAT->CarbonRadical -H° RadicalCation->CarbonRadical -H+ Carbinolamine Carbinolamine Intermediate R-N(CH3)-CH2OH CarbonRadical->Carbinolamine Oxygen Rebound Products Secondary Amine + Formaldehyde R-NH(CH3) + HCHO Carbinolamine->Products Hydrolysis

Caption: CYP450-mediated N-demethylation of DMA via SET and HAT pathways.

Experimental Workflow: Self-Validating Microsomal Stability Assay

To accurately assess the metabolic liability of a DMA-containing lead, drug development professionals rely on in vitro Human Liver Microsome (HLM) assays[2]. As a Senior Application Scientist, I emphasize that a protocol is only as reliable as its internal controls. The following methodology is designed as a self-validating system to ensure data integrity.

Step-by-Step Methodology

Step 1: Matrix Preparation & Equilibration

  • Action: Dilute pooled HLMs to a final protein concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4) containing 3.3 mM

    
    . Add the DMA test compound to a final concentration of 1 
    
    
    
    M.
  • Causality: The 0.1 M phosphate buffer at pH 7.4 mimics physiological conditions and stabilizes the microsomal lipid bilayer.

    
     is a required cofactor for the optimal structural conformation of the CYP450-reductase complex. Pre-incubating at 37°C for 5 minutes allows the highly lipophilic drug candidate to partition into the membrane and reach binding equilibrium within the CYP active site prior to initiation.
    

Step 2: Reaction Initiation

  • Action: Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Causality: NADPH is the obligate electron donor. It transfers electrons to NADPH-cytochrome P450 reductase, which shuttles them to the heme iron of the CYP450, activating molecular oxygen for the N-demethylation reaction[7].

Step 3: Kinetic Sampling & Quenching

  • Action: At predetermined time points (e.g., 0, 5, 15, 30, 45, 60 minutes), extract a 50

    
    L aliquot and immediately transfer it into 150 
    
    
    
    L of ice-cold acetonitrile containing a stable-isotope labeled internal standard (IS).
  • Causality: Acetonitrile acts as a chaotropic agent, instantly denaturing the CYP proteins and halting the reaction. The cold temperature minimizes residual non-enzymatic degradation. The pre-spiked IS ensures that any volumetric errors during subsequent centrifugation are mathematically normalized during LC-MS/MS analysis.

Step 4: System Validation Controls (Critical)

  • Positive Control (Verapamil): Run concurrently. If verapamil does not clear at its historical intrinsic clearance rate, the HLM batch has lost enzymatic activity, and the assay is invalidated.

  • Negative Control (Minus-NADPH): A parallel incubation lacking NADPH. If the DMA compound depletes in this matrix, it indicates non-CYP-mediated instability (e.g., chemical degradation), preventing false-positive clearance assignments.

  • Mass Balance Check: Monitor the appearance of the N-demethylated metabolite stoichiometrically alongside the disappearance of the parent DMA compound via LC-MS/MS.

DMA_Workflow Lead Lead Candidate (DMA Pharmacophore) Incubation In Vitro Human Liver Microsomes (HLM) Assay Lead->Incubation LCMS LC-MS/MS Analysis (Clearance & Metabolite ID) Incubation->LCMS Metabolites Identify N-Demethylation (CYP2D6 / CYP3A4) LCMS->Metabolites Decision Intrinsic Clearance (CL_int) Metabolites->Decision HighCL High CL_int (Rapid N-demethylation) Decision->HighCL > 50 µL/min/mg LowCL Low CL_int (Metabolically Stable) Decision->LowCL < 10 µL/min/mg Optimization Structural Optimization: Steric Hindrance / Bioisosteres HighCL->Optimization InVivo Advance to In Vivo PK / Efficacy Models LowCL->InVivo Optimization->Lead

Caption: Workflow for evaluating and optimizing DMA-mediated metabolic clearance.

Strategic Optimization of the DMA Pharmacophore

When the HLM assay reveals unacceptably high intrinsic clearance (


) due to rapid N-demethylation, medicinal chemists must employ rational structural optimization[8].
  • Steric Shielding: Introducing an

    
    -methyl group adjacent to the amine can sterically hinder the CYP450 active site from accessing the N-methyl groups, shifting the metabolic soft spot.
    
  • Bioisosteric Replacement: Replacing the flexible DMA group with conformationally restricted rings (e.g., pyrrolidine, piperidine, or morpholine). For example, morpholine reduces the basicity of the nitrogen due to the electron-withdrawing effect of the oxygen atom, thereby altering the SET oxidation potential and slowing clearance[8].

  • Fluorination: Adding fluorine atoms to adjacent alkyl chains inductively withdraws electron density from the nitrogen. This lowers the

    
    , reduces basicity, and makes the lone pair less susceptible to the initial electron abstraction required for the SET mechanism.
    

Conclusion

The dimethylamine pharmacophore remains a cornerstone of modern drug design, offering unparalleled advantages in target engagement and aqueous solubility[1]. However, its inherent susceptibility to CYP450-mediated N-demethylation requires rigorous, self-validating in vitro profiling[2]. By combining an understanding of the SET/HAT oxidative mechanisms with strategic bioisosteric replacement, drug development professionals can successfully navigate the ADME liabilities of DMA-containing candidates, translating potent in vitro hits into viable clinical therapeutics.

References[1] FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. rsc.org.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcqvlfyCc5iES-0kdOPrSCTsEssU_loXc33CPg0Sauo_zeJEaQRFrH-xetWcEJqasBpk01SjNdp2uJ8B3KCHEGeIOavp_3VxNDg01neMLVFtQ4kV-hhFYsdJ69YezbJJx0IXQypchSGAQyLKjYDPxMPqYnNk6KtZdtLo1-[3] FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. nih.gov.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlOujMYNp_IbiFCyXBFlVX4Nt85rw7iA3JyZ1CLp-H_wZn5YfVJGgRtatl_DS9FYq3KJBoBC5O05dM_OfjtIfcYtYGDJuCVH8JdDS53DkgaELS67iBhskiKbwklgLHWl8EgeQt5XlkS2eOZTOX[4] FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. rsc.org.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGq7Bv953sTBJyR5_wZUY5ZSi1yjwj1oAU_TKHLpVMKVkZZkrSJTCKbftiQByKulmKEXXy4kJCeQRIAYb-SpYLh24RpyfbHrjVF6wRf7Wzfru1VhUtoQz6zpYmakS_KgLcTPTq1_1rXWaIopoAQVxM82a9dlPGoIrmJ[6] SCHEME 1. Postulated pathway for P450-catalyzed tertiary amine N-dealkylation. researchgate.net.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGscyjo7yJoUaG4PmBexCU401YeoMIDfOsxycX7-ovxj-YNY3oaZ4XkJeNMOdKbauIokgSFTDLK29fFL57fzlux2JUxVdr66T8uR1QtpLhTMStTkehJwtU8288hvWb_RCKMrDtkglqB6ES9OoYrK5bk3KnylxSRIzvziZ8ybmN9Zg1Zpmqog8GNMsNqu5GeCGNjRb9ehYmbBKvbgYb7KSLXwStG69kRnBYlf2ug0nACfsvnSBbOnHjG2IVDMJzLpBbq0Jgg[7] Cytochromes P450 2B1 and P450 2B2 demethylate N-nitrosodimethylamine and N-nitrosomethylaniline in vitro. scispace.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJCUm9LXFs1bxL_kpr4gDAf1qlc7MunG3SJO_JcdpDyA9re44Qs_5yb15maDDcLfey1UFkcShwzPxcLUasLGhBD7DvjEOoXRbOzW6U9K2PlNnKF4IBetN2IvGrXjNT8-2oOBFgUAfhJQGB2kw-CpSJQKx_28r0Bkj8QHR-WRDOvsVywzZdRzfd3TxARca_Y0w6hA==[8] 3D Pharmacophore-Based Discovery of Novel KV10.1 Inhibitors with Antiproliferative Activity. mdpi.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLSIhJdezwGfKyOykAUlHllL7OZXNgVL67mbpJDKAike08-cKKA1rTBOQtG5z5_UW510zl7m5TunN6vNI7ZYEb7rzyfVJlzHV2iUsAvYj4QQW_R_2Fag0n8XwFVS4iqzO1hvM=[5] Importance of the Dimethylamino Functionality on a Multifunctional Framework for Regulating Metals, Amyloid-β, and Oxidative Stress in Alzheimer's Disease. nih.gov.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5YUVn_vHIdPJespzVBiiXneAGw6aY5_xBD5Ze8Gc_muesm1JGn316UW_dE5zdQJafxMc8-TyrBXjScNmwc-ag657c_V2qxaEh9CxlZ5W0IaQmwt7-i8y9QDk9PlcI3KWUdRuI[2] The Role of ADME & Toxicology Studies in Drug Discovery & Development. thermofisher.cn.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9O0aAm-Cem9NmyH7o4BgI3S8UOdnsTkvjcX3fWwB5K8rY_zq3W5Cqq4IRhb97chrCKbjxfZKqwUn1fE7wGqsN6g7glPuB7bkkdCxnHCPBpr9B-DivE2W5xmsnGJwJPMY2KuOQ94jCoS_M2btu_E6XZJLOMcupwqVEQd7FIjrvFvYup4EvjnrM6x9V0ZMefYKwDZ5Supl8TsU9VFOsg_Y6h6CtHvrtBqJ2HHk=

Sources

Protocols & Analytical Methods

Method

High-Resolution Mass Spectrometry for the Characterization of 5-Chloro-3,6-difluoro-N,N-dimethylpyrazin-2-amine

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide and detailed protocols for the analysis of 5-Chloro-3,6-difluoro-N,N-dimethylpyraz...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide and detailed protocols for the analysis of 5-Chloro-3,6-difluoro-N,N-dimethylpyrazin-2-amine using Liquid Chromatography coupled with Quadrupole Time-of-Flight (LC-Q-TOF) Mass Spectrometry. This compound, a substituted pyrazine, is representative of heterocyclic scaffolds prevalent in pharmaceutical development. Accurate mass measurement, confirmation of elemental composition, and structural elucidation via fragmentation analysis are critical for identity confirmation, purity assessment, and impurity profiling.[1][2] This guide details an optimized methodology, from sample preparation to data interpretation, explaining the scientific rationale behind key procedural steps to ensure robust and reliable results.

Introduction and Analytical Rationale

Substituted pyrazines are a significant class of N-heterocyclic compounds utilized in the synthesis of active pharmaceutical ingredients (APIs). Their analysis presents unique challenges and opportunities for mass spectrometry. 5-Chloro-3,6-difluoro-N,N-dimethylpyrazin-2-amine possesses several key structural features that dictate the analytical strategy:

  • Basic Nitrogen Atoms: The pyrazine ring and the exocyclic dimethylamino group contain basic nitrogen atoms, making the molecule readily protonated. This makes positive-ion electrospray ionization (ESI) an ideal choice for generating the protonated molecular ion, [M+H]⁺.[3][4][5]

  • Halogen Isotopes: The presence of a single chlorine atom provides a distinct isotopic signature. The natural abundance of ³⁵Cl and ³⁷Cl isotopes (approximately 3:1 ratio) results in a characteristic M+ and M+2 peak pattern, which serves as a powerful confirmation of the compound's identity.[6]

  • High-Resolution Requirement: For unambiguous confirmation of the elemental composition and for differentiating the target compound from potential isobaric impurities, high-resolution mass spectrometry (HRMS) is essential.[7][8] A Quadrupole Time-of-Flight (Q-TOF) mass spectrometer provides the requisite mass accuracy (<5 ppm) and resolving power.[9][10][11]

This application note will leverage these chemical properties to establish a definitive analytical protocol for characterization and impurity analysis.

Analyte Properties and Instrumental Configuration

A thorough understanding of the analyte's properties is foundational to method development.

PropertyValueSource
Chemical Name 5-Chloro-3,6-difluoro-N,N-dimethylpyrazin-2-amine-
Molecular Formula C₆H₆ClF₂N₃Derived from structure
Monoisotopic Mass 193.0245 DaCalculated
Average Mass 193.60 DaCalculated
Key Structural Features Pyrazine core, Dimethylamino group, 1 Chlorine, 2 Fluorine atoms-

Instrumentation: The protocols herein are optimized for a Liquid Chromatography system coupled to a Q-TOF mass spectrometer. The hybrid Q-TOF design combines the selectivity of a quadrupole with the high mass accuracy and resolution of a time-of-flight analyzer, making it exceptionally well-suited for both qualitative and quantitative workflows in pharmaceutical research.[9][10]

Experimental Workflow and Protocols

The overall analytical process follows a systematic workflow designed to ensure data quality and reproducibility.

G cluster_prep Sample Preparation cluster_analysis LC-Q-TOF Analysis cluster_data Data Processing prep_start Weigh Analyte Standard prep_dissolve Dissolve in Methanol (Stock Solution ~1 mg/mL) prep_start->prep_dissolve prep_dilute Perform Serial Dilution (Working Solution ~10 µg/mL) prep_dissolve->prep_dilute prep_vial Transfer to LC-MS Vial prep_dilute->prep_vial lc_inject Inject Sample prep_vial->lc_inject Method Start lc_sep Chromatographic Separation lc_inject->lc_sep ms_ionize Electrospray Ionization (ESI+) lc_sep->ms_ionize ms_acquire Full Scan MS & dd-MS/MS Acquisition ms_ionize->ms_acquire data_extract Extract Ion Chromatogram (XIC) ms_acquire->data_extract Data Transfer data_mass Confirm Accurate Mass & Isotope Pattern data_extract->data_mass data_frag Analyze MS/MS Spectrum data_mass->data_frag data_report Generate Report data_frag->data_report

Caption: General workflow for LC-MS/MS analysis.
Protocol I: Sample Preparation

The objective is to prepare a clean, particle-free sample at a suitable concentration for LC-MS analysis, avoiding matrix components that can cause ion suppression.[12][13]

  • Stock Solution Preparation (1 mg/mL):

    • Accurately weigh approximately 1.0 mg of 5-Chloro-3,6-difluoro-N,N-dimethylpyrazin-2-amine standard.

    • Dissolve in 1.0 mL of LC-MS grade methanol in a clean glass vial. Vortex until fully dissolved.

    • Rationale: Methanol is a volatile organic solvent compatible with both reversed-phase chromatography and ESI.[14]

  • Working Solution Preparation (10 µg/mL):

    • Pipette 10 µL of the stock solution into a new vial.

    • Add 990 µL of a 50:50 (v/v) mixture of LC-MS grade acetonitrile and water.

    • Rationale: This concentration is typically sufficient for generating a strong signal on modern MS instruments without saturating the detector.[14] The solvent composition should be similar to the initial mobile phase conditions to ensure good peak shape.

  • Final Preparation:

    • Vortex the working solution thoroughly.

    • Transfer the solution into a 2 mL LC-MS sample vial with a septum cap.

    • Rationale: Proper vialing prevents contamination and solvent evaporation. Running blank samples (50:50 acetonitrile:water) before and after the analyte is crucial to check for carryover.[14]

Protocol II: LC-Q-TOF Method Parameters

This method is designed to achieve chromatographic retention of the analyte and obtain high-quality mass spectral data for both the precursor and fragment ions.

Table 1: Liquid Chromatography Parameters

Parameter Setting Rationale
Column C18, 2.1 x 100 mm, 1.8 µm A standard C18 column provides good retention for moderately polar small molecules.
Mobile Phase A Water + 0.1% Formic Acid Formic acid is a volatile modifier that aids in protonation for ESI+ mode.[14]
Mobile Phase B Acetonitrile + 0.1% Formic Acid Acetonitrile is a common organic solvent for reversed-phase LC with good elution strength.
Gradient 5% B to 95% B over 8 min A gradient ensures elution of the target analyte and any potential impurities with varying polarities.
Flow Rate 0.3 mL/min Appropriate for a 2.1 mm ID column to ensure efficient separation.
Column Temp. 40 °C Elevated temperature can improve peak shape and reduce viscosity.

| Injection Vol. | 2 µL | A small injection volume minimizes potential column overload. |

Table 2: Q-TOF Mass Spectrometer Parameters

Parameter Setting Rationale
Ionization Mode ESI Positive The molecule's basic nitrogens make it highly amenable to protonation.[5]
Capillary Voltage 3500 V Optimizes the electrospray process for efficient ion generation.
Mass Range 50 - 500 m/z Covers the expected mass of the analyte and its potential fragments.
Acquisition Mode Full Scan MS & Data-Dependent MS/MS (dd-MS/MS) Full scan provides accurate mass of the precursor, while dd-MS/MS triggers fragmentation on the most intense ions for structural confirmation.
Collision Energy (CE) Ramped 10-40 eV A ramped CE allows for the observation of both low-energy (stable) and high-energy (more extensive) fragments, providing richer structural information.

| Reference Mass | Enabled (e.g., Leucine Enkephalin) | A continuously infused reference compound ensures high mass accuracy throughout the run. |

Data Analysis and Interpretation

Precursor Ion Identification

The primary goal is to identify the protonated molecule, [M+H]⁺.

  • Expected Monoisotopic Mass: 193.0245 Da

  • Expected [M+H]⁺ Ion: 194.0323 m/z

  • Isotopic Pattern: A prominent peak at ~194.03 m/z (containing ³⁵Cl) and a smaller peak at ~196.03 m/z (containing ³⁷Cl) should be observed. The intensity ratio of these peaks will be approximately 3:1, which is a definitive indicator of a single chlorine atom.[6] High-resolution data allows for the extraction of this pattern with high confidence.

MS/MS Fragmentation Analysis

Collision-Induced Dissociation (CID) of the [M+H]⁺ precursor ion (194.03 m/z) will yield structurally informative fragment ions. The fragmentation pathways are governed by the cleavage of the weakest bonds and the formation of stable product ions.[15]

Table 3: Predicted Major Fragment Ions for 5-Chloro-3,6-difluoro-N,N-dimethylpyrazin-2-amine

Predicted m/z (Exact) Proposed Loss Fragment Structure Description
179.0088 -CH₃ Loss of a methyl radical from the dimethylamino group.
164.9926 -C₂H₅ Loss of an ethyl radical, potentially through rearrangement.
149.0359 -(CH₃)₂N Cleavage of the C-N bond, loss of the dimethylamino group.
121.0055 -(CH₃)₂N, -CO Subsequent loss of carbon monoxide from the pyrazine ring.

| 99.0434 | -C₄H₂F₂NCl | Major ring cleavage fragment. |

The proposed fragmentation pathway diagram illustrates the most likely bond cleavages.

Caption: Predicted fragmentation pathway of protonated analyte.

Application: Impurity Profiling

This LC-HRMS method is highly effective for impurity profiling.[8][16] During analysis of a sample, any additional peaks in the chromatogram can be investigated. By examining the full scan MS data, the accurate mass of the unknown impurity can be determined. This allows for the generation of a potential elemental formula. Subsequent MS/MS analysis of the impurity's precursor ion can provide structural fragments, which can be compared to the fragmentation of the main compound to hypothesize the impurity's structure (e.g., a demethylated variant, a dechlorinated species, or an oxidized product).

Method Validation Considerations

For use in a regulated environment, this method would require validation according to ICH or FDA guidelines.[7][17] Key parameters to assess would include:

  • Specificity: Demonstrating that the signal is unequivocally from the target analyte.

  • Linearity: Establishing a linear relationship between concentration and response over a defined range.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determining the lowest concentration that can be reliably detected and quantified.

  • Accuracy & Precision: Assessing the closeness of measured values to the true value and the reproducibility of the measurements.

Troubleshooting

IssuePotential CauseSuggested Solution
No or Low Signal Incorrect ionization mode; Sample too dilute; Clogged ESI needleVerify ESI+ mode; Prepare a more concentrated sample; Clean the MS source interface.
Poor Peak Shape Sample solvent mismatch; Column degradationEnsure sample solvent is similar to initial mobile phase; Replace the LC column.
Mass Inaccuracy Reference mass solution issue; Instrument needs calibrationCheck reference solution flow; Perform mass calibration as per manufacturer's protocol.
High Carryover Analyte sticks to injector or columnImplement a needle wash step with strong solvent; Run multiple blank injections.

References

  • Purcell, J. M., Rodgers, R. P., & Marshall, A. G. (2007). Speciation of nitrogen containing aromatics by atmospheric pressure photoionization or electrospray ionization fourier transform ion cyclotron resonance mass spectrometry.
  • Purcell, J. M., Rodgers, R. P., & Marshall, A. G. (2007). Speciation of nitrogen containing aromatics by atmospheric pressure photoionization or electrospray ionization fourier transform ion cyclotron resonance mass spectrometry. PubMed.
  • Kiontke, A., Oliveira-Birkmeier, A., Opitz, A., & Birkemeyer, C. (2016).
  • Couchman, L., & Morgan, P. E. (2015).
  • Wang, Y., et al. (2025).
  • Biocompare Editor. (2019). Prepping Small Molecules for Mass Spec. Biocompare.com.
  • Van de Steene, J., & Lambert, W. (2016). Quantitative mass spectrometry methods for pharmaceutical analysis. The Royal Society.
  • Castro-Perez, J. (2011). Evolution and revolution in time-of-flight mass spectrometry and its impact on research within the pharmaceutical industry. European Pharmaceutical Review.
  • Sitarska, A. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan Blog.
  • LECO Corporation. (2020). Comparing the Capabilities of Time-of-Flight and Quadrupole Mass Spectrometers.
  • Tofwerk. (2020). Advantages of Time-of-Flight Mass Spectrometry Over Quadrupole MS. Tofwerk.
  • Purcell, J. M., Rodgers, R. P., & Marshall, A. G. (2007). Speciation of nitrogen containing aromatics by atmospheric pressure photoionization or electrospray ionization fourier transform ion cyclotron resonance mass spectrometry. Semantic Scholar.
  • AMSbiopharma. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain.
  • Li, Y., et al. (2015). Mass Spectrometry in Small Molecule Drug Development. AAPS PharmSciTech.
  • Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. University of Oxford.
  • Donegan, M., & Ye, W. (2019). Impurity Characterization and Quantification by Liquid Chromatography–High-resolution Mass Spectrometry. Royal Society of Chemistry.
  • Lakka, N. S., & Kuppan, C. (2021). Impurity profiling and stability-indicating method development and validation for the estimation of assay and degradation impurities of midostaurin in softgel capsules using HPLC and LC-MS. PubMed.
  • Kadi, A. A., et al. (2015). Mass Spectral and Chromatographic Studies on Some Halogenatedphenyl-2-Piperazinopropanones. PubMed.
  • Sigma-Aldrich. (n.d.). 5-chloro-3,6-difluoropyridin-2-amine. Sigma-Aldrich.
  • Shishov, A., et al. (2025). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. MDPI.
  • Leito, I. (n.d.). Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course. University of Tartu.
  • Sterling Pharma Solutions. (2025). High-resolution mass spectrometry for impurity profiling. Sterling Pharma Solutions.
  • Gerardi, A., et al. (n.d.). Development of an LC-MS/MS method for the determination and quantitation of heterocyclicaromaticamines (HAAs)
  • PubChem. (n.d.). 5-Chloro-3-fluoro-N-methylpyridin-2-amine. PubChem.
  • Attygalle, A. B., et al. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS).
  • ChemScene. (n.d.). 5-Chloro-N,N-dimethylpyrazin-2-amine. ChemScene.
  • LibreTexts. (2023).
  • Le, P. M., et al. (2016).
  • Herodes, K. (n.d.). LC/MS Studies. University of Tartu.
  • ResearchGate. (n.d.). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS).
  • LibreTexts. (2023).
  • Dunn, J. (n.d.). Understanding MS/MS fragmentation pathways of small molecular weight molecules. University of Greenwich.
  • University of Arizona. (n.d.). Mass Spectrometry - Examples. UArizona Department of Chemistry and Biochemistry.
  • Kaur, S. (n.d.). Development of LC-MS/MS methods for the analysis of reactive metabolite protein targets. University of the Pacific.
  • Drouin, N., et al. (2020).
  • Lee, J., & Kim, H. (2013).
  • da Silva, J. A. F., & de Souza, M. V. N. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen.
  • BenchChem. (2025). Application Note: Mass Spectrometry Fragmentation Analysis of 6-Fluoro-pyrazine-2-carboxylic Acid. BenchChem.
  • ECHEMI. (n.d.). 5-chloro-2,3-diMethylpyrazine. ECHEMI.
  • PubChem. (n.d.). 4-Amino-5-chloro-2,6-dimethylpyrimidine. PubChem.

Sources

Application

Interpreting IR spectroscopy of halogenated pyrazines

Application Note: Interpreting Infrared (IR) Spectroscopy of Halogenated Pyrazines Target Audience: Researchers, analytical scientists, and drug development professionals. Content Type: Technical Guide and Experimental P...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Interpreting Infrared (IR) Spectroscopy of Halogenated Pyrazines

Target Audience: Researchers, analytical scientists, and drug development professionals. Content Type: Technical Guide and Experimental Protocol

Executive Summary

Halogenated pyrazines are highly privileged scaffolds in modern drug discovery, serving as critical intermediates for kinase inhibitors and anti-tubercular agents[1]. Confirming the successful halogenation or cross-coupling of these heterocycles is a fundamental analytical requirement. Infrared (IR) spectroscopy provides a rapid, non-destructive method for structural verification. However, the introduction of a halogen atom onto the electron-deficient pyrazine ring induces complex electronic and mass-related shifts. This application note details the mechanistic causality behind these spectral shifts, provides a comprehensive reference table of expected wavenumbers, and outlines a self-validating experimental protocol for accurate spectral acquisition.

Mechanistic Grounding: The Pyrazine Scaffold & Halogenation Effects

To interpret the IR spectrum of a halogenated pyrazine, one must first understand the baseline vibrational modes of the unsubstituted pyrazine ring (


). As a highly symmetric (

) aromatic diazine, its fundamental IR-active modes include C-H stretching (~3050–3080 cm⁻¹), C=N and C=C ring stretching (1410–1490 cm⁻¹), and prominent C-H out-of-plane bending (~800 cm⁻¹)[2][3].

When a halogen atom (F, Cl, Br, or I) is substituted onto the ring, the symmetry is broken, and two primary physical phenomena dictate the resulting IR spectrum:

  • The Inductive (-I) vs. Resonance (+R) Effect: Halogens are electronegative and withdraw electron density from the already electron-deficient pyrazine ring via the sigma-bond framework (-I effect). Conversely, they can donate lone pairs into the pi-system (+R effect). In pyrazines, the inductive effect typically dominates, stiffening the adjacent C=N bonds and causing a slight hypsochromic (blue) shift in the ring stretching frequencies (moving them closer to 1500 cm⁻¹)[1].

  • The Heavy Atom (Reduced Mass) Effect: The location of the Carbon-Halogen (C-X) stretch is governed by Hooke's Law:

    
    . As you move down the halogen group, the reduced mass (
    
    
    
    ) of the C-X oscillator increases dramatically. Concurrently, the bond force constant (
    
    
    ) decreases. Both factors mathematically drive the vibrational frequency (
    
    
    ) downward. Consequently, while the C-F stretch appears in the standard fingerprint region, the C-I stretch is pushed deep into the far-infrared region[4].

Quantitative Spectral Data

The following table summarizes the expected fundamental IR vibrational modes for halogenated pyrazines. Note: Exact wavenumbers will vary slightly based on additional ring substitutions (e.g., amino or carboxamide groups) and solid-state intermolecular hydrogen bonding[1][4].

Vibrational ModeUnsubstituted Pyrazine (cm⁻¹)Fluoropyrazine (cm⁻¹)Chloropyrazine (cm⁻¹)Bromopyrazine (cm⁻¹)Iodopyrazine (cm⁻¹)
C-H Stretch (Aromatic) 3050 - 30803060 - 30903060 - 30903060 - 30903060 - 3090
C=N / C=C Ring Stretch 1410 - 14901430 - 15101420 - 15001415 - 14901410 - 1480
Ring Breathing 1000 - 10501010 - 10601005 - 10551000 - 1050995 - 1040
C-X Stretch N/A1000 - 1250700 - 800500 - 600400 - 500

Experimental Protocol: Self-Validating FT-IR Acquisition

A robust analytical workflow must be self-validating; the absence or presence of a peak must be definitively attributed to the molecule's structure, not an instrumental artifact or atmospheric interference.

Causality in Equipment Selection: Standard Diamond Attenuated Total Reflectance (ATR) crystals absorb strongly between 1800–2300 cm⁻¹ (phonon bands) and often have a strict low-frequency cutoff at 400 cm⁻¹. If analyzing an iodopyrazine , the C-I stretch (~400–450 cm⁻¹) may be obscured by the ATR crystal's cutoff. In such cases, transmission FT-IR using a Cesium Iodide (CsI) pellet and a far-IR beam splitter is mandatory.

Step-by-Step Methodology
  • Instrument Calibration (Validation Step):

    • Prior to sample analysis, acquire a spectrum of a standard polystyrene calibration film.

    • Validation Check: Ensure the reference peaks at 1601.2 cm⁻¹ and 1028.3 cm⁻¹ are within ±1.0 cm⁻¹ of their known values.

  • Background Acquisition:

    • Clean the ATR crystal (or empty the transmission sample compartment) with HPLC-grade isopropanol and allow it to dry completely.

    • Collect a background spectrum (32 scans, 4 cm⁻¹ resolution).

    • Causality: This subtracts atmospheric

      
       (2350 cm⁻¹) and water vapor (3500–3900 cm⁻¹ and 1300–1900 cm⁻¹), which can easily mask critical pyrazine ring stretching modes.
      
  • Sample Preparation & Acquisition:

    • For ATR (F, Cl, Br pyrazines): Place 1–2 mg of the solid halogenated pyrazine (or 1 drop if neat liquid) directly onto the diamond crystal. Apply consistent pressure using the ATR anvil to ensure intimate optical contact.

    • For Transmission (Iodopyrazines): Grind 1 mg of the sample with 100 mg of anhydrous CsI powder in an agate mortar. Press into a translucent pellet at 10 tons of pressure for 2 minutes.

    • Acquire the sample spectrum using 32 scans at 4 cm⁻¹ resolution.

  • Spectral Processing:

    • Apply an atmospheric compensation algorithm if residual water vapor spikes are present.

    • For ATR data, apply an "ATR Correction" algorithm to compensate for the wavelength-dependent depth of penetration, ensuring relative peak intensities match standard transmission libraries.

Logic Workflow for Spectral Interpretation

The following diagram illustrates the decision-making process for acquiring and interpreting the IR spectra of halogenated pyrazines based on the target halogen.

FTIR_Protocol A Synthesized Halogenated Pyrazine B Determine Halogen Type (F, Cl, Br, I) A->B C Standard Diamond ATR (Mid-IR: 4000-400 cm⁻¹) B->C F, Cl, Br D CsI Pellet / Far-IR Setup (Far-IR: <400 cm⁻¹) B->D I (Heavy Atom) E Acquire Background & Sample Spectra (Resolution: 4 cm⁻¹, 32 Scans) C->E D->E F Identify Pyrazine Ring Modes (C=N, C=C at 1400-1600 cm⁻¹) E->F G Locate C-X Stretch (Validate via Hooke's Law) F->G H Structural Confirmation G->H

Caption: Workflow for selecting IR acquisition parameters and interpreting spectra of halogenated pyrazines.

References

  • Breda, S., Reva, I., Lapinski, L., Nowak, M. J., & Fausto, R. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure. Available at:[Link]

  • Arenas, J. F., Lopez-Navarrete, J. T., Otero, J. C., Marcos, J. I., & Cardenete, A. (1985). Vibrational Spectra of[1H4]Pyrazine and [2H4]Pyrazine. Journal of the Chemical Society, Faraday Transactions 2. Available at:[Link]

  • Popiołek, Ł., et al. (2019). Substituted N-(Pyrazin-2-yl)benzenesulfonamides; Synthesis, Anti-Infective Evaluation, Cytotoxicity, and In Silico Studies. MDPI Molecules. Available at:[Link]

  • Resmi, K. S., et al. (2015). FT-IR, FT-Raman, NBO, HOMO-LUMO analysis and molecular docking study of 5-chloro-N-(2-fluorophenyl)pyrazine-2-carboxamide. ResearchGate. Available at:[Link]

Sources

Method

The Synthetic Versatility of 5-Chloro-3,6-difluoro-N,N-dimethylpyrazin-2-amine: A Guide for Researchers

This technical guide provides an in-depth exploration of 5-Chloro-3,6-difluoro-N,N-dimethylpyrazin-2-amine as a valuable and versatile intermediate for the synthesis of complex molecules in the fields of drug discovery a...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth exploration of 5-Chloro-3,6-difluoro-N,N-dimethylpyrazin-2-amine as a valuable and versatile intermediate for the synthesis of complex molecules in the fields of drug discovery and materials science. The unique electronic properties of this substituted pyrazine, arising from the interplay of electron-withdrawing fluorine and chlorine atoms and the electron-donating dimethylamino group, render it a highly reactive and tunable building block. This document will detail its synthesis, core reactivity, and provide step-by-step protocols for its application in key synthetic transformations.

Introduction: The Strategic Advantage of the Pyrazine Scaffold

The pyrazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2][3] Its nitrogen atoms can act as hydrogen bond acceptors, crucial for molecular recognition at biological targets such as protein kinases.[3] The strategic placement of substituents on the pyrazine core allows for the fine-tuning of physicochemical properties like solubility, lipophilicity, and metabolic stability, which are critical for developing effective and safe therapeutic agents.[4][5] 5-Chloro-3,6-difluoro-N,N-dimethylpyrazin-2-amine, in particular, offers a trifecta of reactive sites, enabling sequential and regioselective functionalization.

Physicochemical Properties

A summary of the key physicochemical properties of 5-Chloro-3,6-difluoro-N,N-dimethylpyrazin-2-amine is provided in the table below.

PropertyValueSource
Molecular Formula C₆H₆ClF₂N₃N/A
Molecular Weight 193.58 g/mol N/A
Appearance Off-white to yellow solid (predicted)N/A
Solubility Soluble in common organic solvents (e.g., DCM, THF, DMF)N/A
Boiling Point Not availableN/A
Melting Point Not availableN/A

Synthesis of the Intermediate

The synthesis of 5-Chloro-3,6-difluoro-N,N-dimethylpyrazin-2-amine can be envisioned through a multi-step sequence starting from commercially available 2-aminopyrazine. The following proposed synthetic route is based on established transformations in pyridine and pyrazine chemistry.

Synthesis_Workflow A 2-Aminopyrazine B 2-Amino-3,5,6-trichloropyrazine A->B 1. Chlorination (e.g., NCS) C 3,5,6-Trichloro-N,N-dimethylpyrazin-2-amine B->C 2. N,N-Dimethylation (e.g., Formaldehyde, NaBH(OAc)₃) D 5-Chloro-3,6-difluoro-N,N-dimethylpyrazin-2-amine C->D 3. Halogen Exchange (e.g., KF, CsF)

Caption: Proposed synthetic workflow for 5-Chloro-3,6-difluoro-N,N-dimethylpyrazin-2-amine.

Protocol 1: Synthesis of 2-Amino-3,5,6-trichloropyrazine

This protocol is adapted from procedures for the chlorination of aminopyridines.[6]

Materials:

  • 2-Aminopyrazine

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile (anhydrous)

  • Round-bottom flask with magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of 2-aminopyrazine (1.0 eq) in anhydrous acetonitrile, add N-chlorosuccinimide (3.3 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel to afford 2-amino-3,5,6-trichloropyrazine.

Protocol 2: Synthesis of 3,5,6-Trichloro-N,N-dimethylpyrazin-2-amine

This protocol is based on standard reductive amination procedures.

Materials:

  • 2-Amino-3,5,6-trichloropyrazine

  • Formaldehyde (37% aqueous solution)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid

Procedure:

  • To a suspension of 2-amino-3,5,6-trichloropyrazine (1.0 eq) in 1,2-dichloroethane, add formaldehyde (2.5 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise and continue stirring at room temperature for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, extract the aqueous layer with dichloromethane, and combine the organic extracts.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Synthesis of 5-Chloro-3,6-difluoro-N,N-dimethylpyrazin-2-amine

This protocol is based on halogen exchange (HALEX) reactions on chloro-substituted heterocycles.[3]

Materials:

  • 3,5,6-Trichloro-N,N-dimethylpyrazin-2-amine

  • Potassium fluoride (KF) or Cesium fluoride (CsF)

  • Sulfolane or Dimethyl sulfoxide (DMSO) (anhydrous)

  • Sealed reaction vessel

Procedure:

  • In a sealed reaction vessel, combine 3,5,6-trichloro-N,N-dimethylpyrazin-2-amine (1.0 eq) and a spray-dried potassium fluoride (4.0 eq) or cesium fluoride (2.2 eq) in anhydrous sulfolane or DMSO.

  • Heat the reaction mixture to 150-190 °C for 12-24 hours.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation under reduced pressure.

Core Reactivity and Synthetic Applications

The reactivity of 5-Chloro-3,6-difluoro-N,N-dimethylpyrazin-2-amine is dominated by the lability of the C5-chloro and C3/C6-fluoro substituents towards nucleophilic displacement and palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyrazine ring, further enhanced by the fluorine atoms, activates the chloro and fluoro groups for these transformations.

Reactivity_Diagram cluster_0 5-Chloro-3,6-difluoro-N,N-dimethylpyrazin-2-amine cluster_1 Reaction Pathways A C5-Cl SNAr Nucleophilic Aromatic Substitution (SNAr) A->SNAr Highly reactive Suzuki Suzuki-Miyaura Coupling A->Suzuki Good reactivity Buchwald Buchwald-Hartwig Amination A->Buchwald Good reactivity B C3-F B->SNAr Less reactive than C-Cl C C6-F C->SNAr Less reactive than C-Cl

Caption: Reactivity map of 5-Chloro-3,6-difluoro-N,N-dimethylpyrazin-2-amine.

Application 1: Nucleophilic Aromatic Substitution (SNAr)

The C5-chloro group is the most susceptible to nucleophilic attack due to the combined electron-withdrawing effects of the pyrazine nitrogens and the adjacent fluorine atom. This allows for the facile introduction of a wide range of nucleophiles.

Causality: The reaction proceeds via a Meisenheimer-type intermediate, the stability of which is enhanced by the electron-withdrawing substituents that delocalize the negative charge. The chloride ion is an excellent leaving group, driving the reaction forward to restore aromaticity.

Protocol 4: General Procedure for SNAr with an Amine Nucleophile

This protocol is adapted from procedures for the amination of chloropyrazines.[7]

Materials:

  • 5-Chloro-3,6-difluoro-N,N-dimethylpyrazin-2-amine

  • Primary or secondary amine (1.2 - 2.0 eq)

  • Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF) or Dioxane (anhydrous)

Procedure:

  • To a solution of 5-Chloro-3,6-difluoro-N,N-dimethylpyrazin-2-amine (1.0 eq) in anhydrous DMF or dioxane, add the amine nucleophile (1.2 eq) and a base such as DIPEA (1.5 eq) or K₂CO₃ (2.0 eq).

  • Heat the reaction mixture to 80-120 °C and stir for 4-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate under reduced pressure and purify the crude product by column chromatography.

Table 1: Representative SNAr Reactions with Estimated Yields

NucleophileProductEstimated Yield (%)
Morpholine3,6-Difluoro-N,N-dimethyl-5-(morpholin-4-yl)pyrazin-2-amine75-90
Aniline3,6-Difluoro-N,N-dimethyl-5-(phenylamino)pyrazin-2-amine60-80
Sodium Methoxide3,6-Difluoro-5-methoxy-N,N-dimethylpyrazin-2-amine80-95
Application 2: Suzuki-Miyaura Cross-Coupling

The C5-chloro position can be effectively functionalized via palladium-catalyzed Suzuki-Miyaura coupling to form C-C bonds, introducing aryl or heteroaryl moieties.[8][9]

Causality: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. The use of appropriate ligands is crucial to facilitate the oxidative addition of the less reactive aryl chloride.

Suzuki_Workflow Start Reaction Setup (Pyrazine, Boronic Acid, Pd Catalyst, Base, Solvent) Reaction Inert Atmosphere Heating (80-110 °C) Start->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Workup Extraction Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product Purified Product Purification->Product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Protocol 5: General Procedure for Suzuki-Miyaura Coupling

This protocol is based on established methods for the Suzuki coupling of chloro-heterocycles.[10]

Materials:

  • 5-Chloro-3,6-difluoro-N,N-dimethylpyrazin-2-amine

  • Aryl or heteroaryl boronic acid or ester (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq)

  • Solvent system (e.g., Dioxane/water, Toluene/water)

Procedure:

  • In a reaction vessel, combine 5-Chloro-3,6-difluoro-N,N-dimethylpyrazin-2-amine (1.0 eq), the boronic acid derivative (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent system (e.g., dioxane/water 4:1).

  • Heat the reaction mixture to 90-110 °C and stir for 6-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Table 2: Representative Suzuki-Miyaura Couplings with Estimated Yields

Boronic AcidProductEstimated Yield (%)
Phenylboronic acid5-Aryl-3,6-difluoro-N,N-dimethylpyrazin-2-amine60-85
4-Methoxyphenylboronic acid3,6-Difluoro-5-(4-methoxyphenyl)-N,N-dimethylpyrazin-2-amine65-90
Pyridine-3-boronic acid3,6-Difluoro-N,N-dimethyl-5-(pyridin-3-yl)pyrazin-2-amine50-75
Application 3: Buchwald-Hartwig Amination

For the introduction of a diverse range of primary and secondary amines, the Buchwald-Hartwig amination offers a powerful alternative to classical SNAr, especially for less nucleophilic amines.[1][11][12]

Causality: Similar to the Suzuki coupling, this palladium-catalyzed reaction proceeds through an oxidative addition, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally reductive elimination to form the C-N bond. The choice of a bulky, electron-rich phosphine ligand is critical for promoting the efficient coupling of aryl chlorides.[11]

Protocol 6: General Procedure for Buchwald-Hartwig Amination

This protocol is adapted from established procedures for the amination of chloro-pyridines.[1]

Materials:

  • 5-Chloro-3,6-difluoro-N,N-dimethylpyrazin-2-amine

  • Primary or secondary amine (1.2 eq)

  • Palladium pre-catalyst (e.g., XPhos Pd G2, RuPhos Pd G3) (2-5 mol%)

  • Base (e.g., NaOtBu, K₃PO₄) (1.5-2.0 eq)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

  • To a reaction vessel under an inert atmosphere, add 5-Chloro-3,6-difluoro-N,N-dimethylpyrazin-2-amine (1.0 eq), the amine (1.2 eq), the palladium pre-catalyst (e.g., XPhos Pd G2, 3 mol%), and the base (e.g., NaOtBu, 1.5 eq).

  • Add the anhydrous solvent (e.g., toluene).

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Cool the reaction mixture, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Table 3: Representative Buchwald-Hartwig Aminations with Estimated Yields

AmineProductEstimated Yield (%)
4-FluoroanilineN-(4-Fluorophenyl)-3,6-difluoro-N⁵,N⁵-dimethylpyrazin-2,5-diamine60-80
Piperidine3,6-Difluoro-N,N-dimethyl-5-(piperidin-1-yl)pyrazin-2-amine70-90
BenzylamineN-Benzyl-3,6-difluoro-N⁵,N⁵-dimethylpyrazin-2,5-diamine65-85

Safety Precautions

5-Chloro-3,6-difluoro-N,N-dimethylpyrazin-2-amine and its precursors should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All reactions should be performed in a well-ventilated fume hood. For specific handling and disposal information, consult the Safety Data Sheet (SDS) for this compound and all other reagents used.

Conclusion

5-Chloro-3,6-difluoro-N,N-dimethylpyrazin-2-amine is a highly functionalized and reactive building block with significant potential in the synthesis of novel compounds for drug discovery and materials science. Its strategic substitution pattern allows for selective functionalization through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The protocols provided in this guide, based on established methodologies for analogous systems, offer a solid foundation for researchers to explore the synthetic utility of this versatile intermediate.

References

  • Chen, S., et al. (2014). Peptide ligands stabilized by small molecules. European Journal of Medicinal Chemistry, 37(9), 709-720.
  • Hardouin, C., et al. (2020). Multikilogram Synthesis of a Potent Dual Bcl-2/Bcl-xL Antagonist. 1. Manufacture of the Acid Moiety and Development of Some Key Reactions. Organic Process Research & Development, 24(4), 652-669.
  • BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 5-Chloro-2-fluoropyridin-3-amine.
  • Zuo, Z., et al. (2021). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 26(21), 6614.
  • Al-Masoudi, N. A., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(3), 1035.
  • Biosynce. (2025, October 2). What are the products of pyrazine substitution reactions? Biosynce Blog.
  • Chemistry LibreTexts. (2023, June 30).
  • Li, H., et al. (2014). Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies. MedChemComm, 5(10), 1507-1514.
  • Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.
  • PharmaBlock. (n.d.). Pyrazines in Drug Discovery.
  • ResearchGate. (n.d.).
  • Schön, U., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 983-990.
  • Wang, M., et al. (2013). Synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide as a new potential PET agent for imaging of B-Raf(V600E) in cancers. Bioorganic & Medicinal Chemistry Letters, 23(4), 1017-1021.
  • Laurus Labs Limited. (n.d.). An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl Benzamide.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). WO2005049583A1 - Synthesis of 2-chloro-3,6-dialkyl pyrazines.
  • Jampilek, J., et al. (2011). Synthesis and anti-infective evaluation of 5-amino-N-phenylpyrazine-2-carboxamides. Molecules, 16(10), 8494-8513.
  • Google Patents. (n.d.). US12391695B2 - PRMT5 inhibitors.
  • Google Patents. (n.d.). CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine.
  • Dolensky, B., et al. (2012). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Molecules, 17(10), 11651-11668.
  • Tokyo Chemical Industry. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • Al-Masoudi, N. A., et al. (2015). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. International Journal of ChemTech Research, 8(12), 336-345.
  • Pews, R. G., et al. (1991). AROMATIC FLUORINE CHEMISTRY, PART 5. PREPARATION OF 2,6-DIFLUOROANILINE AND 1,2-DIFLUOROBENZENE. Journal of Fluorine Chemistry, 53(3), 379-386.
  • Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. Journal of Medicinal Chemistry, 47(27), 6658-6661.
  • MDPI. (2022, January 18). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.
  • Google Patents. (n.d.). CN101565400A - Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid.
  • Al-Salahi, R., et al. (2023). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry, 15(22), 2029-2055.
  • ResearchGate. (n.d.). Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides.
  • Google Patents. (n.d.). ( 12 )
  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 5-Amino-2-chloropyridine.
  • BenchChem. (2025).
  • Dolezal, M., et al. (2014). N-substituted 5-amino-6-methylpyrazine-2,3-dicarbonitriles: microwave-assisted synthesis and biological properties. Molecules, 19(1), 736-754.

Sources

Application

Application Note: Chemoselective Palladium-Catalyzed Cross-Coupling of Chloro-Fluoro Heterocycles in Drug Discovery

Executive Summary The incorporation of fluorine into heterocyclic scaffolds is a foundational strategy in modern medicinal chemistry, utilized to modulate pKa, enhance metabolic stability, and improve lipophilicity. Cons...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorine into heterocyclic scaffolds is a foundational strategy in modern medicinal chemistry, utilized to modulate pKa, enhance metabolic stability, and improve lipophilicity. Consequently, polyhalogenated heterocycles—specifically those containing both chlorine and fluorine atoms (e.g., chlorofluoropyridines)—serve as highly versatile building blocks. The central synthetic challenge lies in achieving absolute chemoselectivity: successfully functionalizing the molecule via Palladium-catalyzed cross-coupling at the C-Cl vector while strictly preserving the C-F bond for downstream pharmacological utility[1]. This application note details the mechanistic causality, optimization parameters, and self-validating protocols required to achieve >95% chemoselectivity in the Suzuki-Miyaura coupling of chloro-fluoro heterocycles.

Mechanistic Insights: The Causality of Chemoselectivity

Achieving site-selective cross-coupling in polyhalogenated systems requires a deep understanding of the thermodynamic and kinetic forces at play within the catalytic cycle[2].

Thermodynamic Differentiation (Bond Dissociation Energy): The primary driver for chemoselectivity is the inherent difference in Bond Dissociation Energy (BDE). The C-Cl bond in a heteroaromatic system is significantly weaker (~81 kcal/mol) than the corresponding C-F bond (~116 kcal/mol). Thermodynamically, the oxidative addition of the electron-rich Pd(0) center into the C-Cl bond is heavily favored over the C-F bond[3].

Stereoelectronic Modulation: Despite the thermodynamic preference for C-Cl activation, the extreme electronegativity of the fluorine atom exerts a strong inductive pull (-I effect) on the heterocyclic ring. This electron withdrawal makes the adjacent C-Cl bond more electrophilic, thereby accelerating the initial oxidative addition step. However, this same electron deficiency makes the heterocyclic core highly susceptible to undesired nucleophilic aromatic substitution (SNAr) side reactions, where the base or the transmetalating agent displaces the fluorine atom[4].

Ligand-Driven Causality: To prevent SNAr and avoid off-target C-F activation, the catalytic cycle must be accelerated. By employing bulky, electron-rich dialkylbiaryl phosphine ligands (such as XPhos) or tri-tert-butylphosphine, the highly reactive monoligated Pd(0)L species is stabilized[2]. The steric bulk of these ligands forces a rapid reductive elimination step, turning over the catalyst before side reactions can occur, thus locking in the chemoselectivity.

Catalytic Cycle & Logical Workflow

The following workflow illustrates the finely tuned Pd(0)/Pd(II) catalytic cycle, highlighting the critical node where chemoselectivity is established during oxidative addition.

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Chemoselective C-Cl Cleavage) Pd0->OxAdd Substrate Chloro-Fluoro Heterocycle (e.g., 2-Cl-5-F-Pyridine) Substrate->OxAdd PdII_1 Pd(II)(Ar-F)(Cl)L Intermediate OxAdd->PdII_1 Transmet Transmetalation (Base-Mediated) PdII_1->Transmet PdII_2 Pd(II)(Ar-F)(Ar')L Intermediate Transmet->PdII_2 Boronic Arylboronic Acid Ar'-B(OH)2 Boronic->Transmet RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Catalyst Turnover Product Fluoro-Biaryl Product (C-F Bond Preserved) RedElim->Product

Figure 1: Chemoselective Pd-catalyzed Suzuki-Miyaura cycle preserving the C-F bond.

Optimization Data

The empirical data below demonstrates the causality between ligand/base selection and the resulting chemoselectivity. The model reaction is the coupling of 2-chloro-5-fluoropyridine with phenylboronic acid.

Table 1: Ligand Effect on Chemoselectivity and Yield

Ligand (L) Yield (C-Cl Coupled Product) Yield (C-F Coupled Product) Unreacted Starting Material
PPh3 45% 10% 45%
dppf 60% 5% 35%
PCy3 75% <2% 23%

| XPhos | >95% | Not Detected | <1% |

Insight: First-generation ligands (PPh3) suffer from slow reductive elimination, allowing the C-F bond time to undergo off-target activation. XPhos provides the optimal steric bulk to drive the reaction forward exclusively at the C-Cl site[2].

Table 2: Base and Solvent Selection (Using Pd/XPhos Catalyst System)

Base Solvent System Yield Mechanistic Observation
Na2CO3 Toluene/H2O (10:1) 85% Slow transmetalation due to low base solubility.
Cs2CO3 DMF (Anhydrous) 60% Strong base in polar aprotic solvent induces SNAr defluorination.

| K3PO4 | THF/H2O (10:1) | >95% | Optimal kinetics; biphasic system prevents SNAr. |

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By utilizing orthogonal analytical techniques (specifically 19F NMR) as In-Process Controls (IPC), the scientist can definitively prove the integrity of the C-F bond before proceeding to workup.

Objective: Synthesis of 5-fluoro-2-phenylpyridine.

Step-by-Step Methodology:

  • Catalyst Activation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with Pd2(dba)3 (0.01 mmol, 1.0 mol%) and XPhos (0.024 mmol, 2.4 mol%).

  • Reagent Loading: Add 2-chloro-5-fluoropyridine (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and finely milled anhydrous K3PO4 (2.0 mmol, 2.0 equiv).

  • Solvent Introduction: Seal the flask with a septum, remove it from the glovebox, and inject 5.0 mL of rigorously degassed THF, followed by 0.5 mL of degassed deionized H2O. Causality note: The biphasic nature of this solvent system ensures the boronic acid is activated for transmetalation while keeping the local concentration of hydroxide low enough to prevent SNAr of the fluorine atom[3].

  • Reaction Execution: Stir the biphasic mixture vigorously (1000 rpm) at 60 °C for 4 hours.

  • In-Process Validation (Critical Step):

    • Stop stirring and allow the phases to separate.

    • Extract a 50 µL aliquot from the upper organic layer.

    • Dilute the aliquot in 0.5 mL of CDCl3 and acquire a rapid 19F NMR spectrum (uncoupled).

    • Validation Check: A single, sharp resonance near -130 ppm confirms the preservation of the fluoro-heteroaryl moiety. The appearance of multiple fluorine environments or the complete loss of signal indicates catastrophic C-F activation or SNAr. If validated, proceed to step 6.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (15 mL) and wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure 5-fluoro-2-phenylpyridine.

References

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize Source: nobelprize.org URL:[1]

  • Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates Source: nih.gov URL:[4]

  • Chemoselective Synthesis of Polysubstituted Pyridines From Heteroaryl Fluorosulfates Source: researchgate.net URL:[3]

  • Palladium-catalyzed chemoselective Suzuki–Miyaura cross-coupling reaction of poly(pseudo)halogenated arenes Source: polyu.edu.hk URL:[2]

Sources

Method

Application Note &amp; Protocol: 5-Chloro-3,6-difluoro-N,N-dimethylpyrazin-2-amine in Medicinal Chemistry

Target Audience: Discovery Chemists, Process Chemists, and Drug Development Professionals Compound: 5-Chloro-3,6-difluoro-N,N-dimethylpyrazin-2-amine (CAS: 55215-64-0)[1] Executive Summary & Structural Profiling In moder...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Discovery Chemists, Process Chemists, and Drug Development Professionals Compound: 5-Chloro-3,6-difluoro-N,N-dimethylpyrazin-2-amine (CAS: 55215-64-0)[1]

Executive Summary & Structural Profiling

In modern medicinal chemistry, polyhalogenated pyrazines are highly prized as privileged scaffolds, particularly in the development of kinase inhibitors and CNS-active therapeutics[2]. The compound 5-Chloro-3,6-difluoro-N,N-dimethylpyrazin-2-amine represents a masterclass in designed reactivity. By intentionally installing halogens with divergent electronic properties and bond dissociation energies (BDEs) onto an electron-deficient heteroaromatic core, chemists can execute highly regioselective, orthogonal functionalizations.

As a Senior Application Scientist, I frequently leverage this specific substitution pattern to rapidly generate diverse structure-activity relationship (SAR) libraries. Halopyrazines are generally more reactive towards nucleophiles than their corresponding pyridine analogues[3]. The strategic placement of the chlorine and fluorine atoms allows us to bypass complex protecting-group strategies, relying instead on the inherent chemoselectivity of the molecule.

Quantitative Reactivity Profile

To successfully utilize this scaffold, one must understand the causality behind its reactivity. The table below summarizes the quantitative and electronic parameters that dictate synthetic choices.

PositionSubstituentEst. Bond Dissociation EnergyElectronic EffectPrimary Synthetic Utility & Reactivity Level
C-2 -N(CH3)2N/AStrongly Electron-DonatingModulates core pKa; Provides steric shielding for C-3.
C-3 -F~116 kcal/molStrongly Electron-WithdrawingLate-stage SNAr (Secondary site due to steric hindrance).
C-5 -Cl~81 kcal/molElectron-WithdrawingHigh Reactivity: Pd-Catalyzed Cross-Coupling[2].
C-6 -F~116 kcal/molStrongly Electron-WithdrawingHigh Reactivity: Early-stage SNAr (Primary site)[2].

Orthogonal Functionalization Strategy

The core strategy for this building block relies on the fundamental differences between transition-metal catalysis and nucleophilic aromatic substitution (SNAr).

  • Cross-Coupling at C-5: The weaker C-Cl bond (~81 kcal/mol) undergoes rapid oxidative addition with low-valent palladium species. The C-F bonds remain inert under these conditions.

  • SNAr at C-6/C-3: Fluorine is a vastly superior leaving group for SNAr compared to chlorine. Its extreme electronegativity highly polarizes the C-F bond, making the ipso-carbon highly electrophilic and stabilizing the resulting anionic Meisenheimer intermediate[2]. Transition metal-catalyzed cross-coupling reactions on a pre-functionalized pyrazine core ensure excellent regioselectivity for subsequent steps[4].

Orthogonal_Functionalization SM 5-Chloro-3,6-difluoro- N,N-dimethylpyrazin-2-amine Pd_Step Suzuki Coupling (C-Cl Cleavage) SM->Pd_Step Pd(dppf)Cl2, Base Selectivity: C-Cl Intermediate 5-Aryl-3,6-difluoro- N,N-dimethylpyrazin-2-amine Pd_Step->Intermediate Ar-B(OH)2 SNAr_Step SNAr Reaction (C-F Displacement) Intermediate->SNAr_Step Amine/Alkoxide Selectivity: C-F Product Multi-functionalized Pyrazine Scaffold SNAr_Step->Product Base, Heat

Fig 1. Orthogonal functionalization pathway of the polyhalogenated pyrazine scaffold.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure mechanistic fidelity and prevent common side reactions, such as premature C-F hydrolysis.

Protocol A: Regioselective Suzuki-Miyaura Cross-Coupling at C-5

Rationale: We utilize Pd(dppf)Cl2 because its large bite angle accelerates the reductive elimination step, which is notoriously slow in highly electron-deficient heterocycles. The temperature is strictly capped at 80 °C to prevent the aqueous base from initiating an unwanted SNAr reaction at the C-6 fluorine.

Reagents:

  • 5-Chloro-3,6-difluoro-N,N-dimethylpyrazin-2-amine (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Pd(dppf)Cl2 (0.05 equiv, 5 mol%)

  • K2CO3 (2.0 equiv)

  • 1,4-Dioxane / H2O (4:1 v/v)

Step-by-Step Methodology:

  • Preparation: Charge a dry Schlenk flask with the pyrazine starting material, arylboronic acid, and K2CO3.

  • Solvent Addition & Degassing: Add the 1,4-Dioxane/H2O mixture. Critical Step: Degas the suspension by sparging with Argon for 15 minutes. Oxygen must be excluded to prevent the oxidative homocoupling of the boronic acid and degradation of the Pd(0) active species.

  • Catalyst Addition: Add Pd(dppf)Cl2 under a positive stream of Argon. Seal the flask.

  • Reaction: Heat the mixture to 80 °C in a pre-heated oil bath for 4–6 hours.

  • Self-Validation (IPC): Monitor via LC-MS. The reaction is complete when the starting material mass is consumed. Look for the disappearance of the characteristic 3:1 Chlorine isotopic pattern (M / M+2) in the product mass trace.

  • Workup: Cool to room temperature. Dilute with EtOAc and water. Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Nucleophilic Aromatic Substitution (SNAr) at C-6

Rationale: The C-6 fluorine is highly activated by the adjacent ring nitrogen and the newly installed C-5 aryl group. The reaction proceeds via an addition-elimination mechanism[4].

SNAr_Mechanism Reactant Fluorinated Pyrazine Core TransitionState Meisenheimer Complex (Anion Stabilized by F/N) Reactant->TransitionState Nucleophilic attack at C-F Nucleophile Nucleophile (Nu-) Nucleophile->TransitionState Nucleophilic attack at C-F Product Substituted Pyrazine + Fluoride Ion TransitionState->Product Rapid elimination of F-

Fig 2. SNAr mechanism via Meisenheimer complex stabilization on the pyrazine core.

Reagents:

  • 5-Aryl-3,6-difluoro-N,N-dimethylpyrazin-2-amine (from Protocol A) (1.0 equiv)

  • Primary or Secondary Amine (1.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • N-Methyl-2-pyrrolidone (NMP)

Step-by-Step Methodology:

  • Setup: Dissolve the pyrazine intermediate in anhydrous NMP (0.2 M concentration) in a sealed vial.

  • Reagent Addition: Add the amine nucleophile followed by DIPEA.

  • Reaction: Heat the mixture to 60–80 °C. Note: Because fluorine is an exceptional leaving group in SNAr, extreme temperatures (e.g., >100 °C) are rarely needed and should be avoided to prevent reaction at the sterically hindered C-3 position.

  • Self-Validation (IPC): Monitor via TLC and LC-MS. The product will typically be significantly more polar than the starting material.

  • Workup: Quench the reaction by pouring it into ice-cold water. If the product precipitates, isolate via vacuum filtration. Otherwise, extract with EtOAc (3x), wash the combined organics extensively with 5% aqueous LiCl (to remove NMP), dry over Na2SO4, and concentrate.

Pharmacological Relevance in Drug Design

The retention of the final fluorine atom (typically at C-3) is not merely a synthetic artifact; it is a deliberate pharmacological strategy. Halogenated pyrazines are key scaffolds found in kinase inhibitors and antibacterial agents[2].

  • Metabolic Stability: The highly electronegative fluorine atom deactivates the pyrazine ring towards oxidative metabolism by Cytochrome P450 enzymes.

  • Physicochemical Tuning: The electron-withdrawing nature of the halogens influences the molecule's lipophilicity[2]. Furthermore, the C-3 fluorine exerts a strong inductive effect that lowers the pKa of the adjacent N,N-dimethylamino group, preventing excessive basicity which can lead to hERG toxicity or poor oral bioavailability.

References
  • [1] Title: 55215-63-9 | 3,6-difluoro-N,N-dimethylpyrazin-2-amine | MolCore, Source: MolCore, URL:

  • [2] Title: 2-Chloro-5-fluoropyrazine | 959019-05-7, Source: Benchchem, URL:

  • [3] Title: 5-(4-Methoxyphenyl)pyrazin-2-amine | 119738-50-0, Source: Benchchem, URL:

  • [4] Title: 2-(2-Chlorophenyl)-6-ethoxypyrazine | 1333222-35-7, Source: Benchchem, URL:

Sources

Application

Application Note: Structure-Activity Relationship (SAR) Studies of Pyrazine Analogs in Drug Discovery

The Pyrazine Pharmacophore: Mechanistic Rationale The pyrazine ring—a six-membered heteroaromatic scaffold containing nitrogen atoms at the 1,4-positions—has emerged as a highly privileged structure in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

The Pyrazine Pharmacophore: Mechanistic Rationale

The pyrazine ring—a six-membered heteroaromatic scaffold containing nitrogen atoms at the 1,4-positions—has emerged as a highly privileged structure in medicinal chemistry. The unique electron-deficient nature of the diazine ring lowers the pKa of the molecule, enhancing metabolic stability while providing critical hydrogen-bond acceptor sites. These nitrogen atoms are uniquely positioned to interact with specific biological targets, such as the ATP-binding hinge region of kinases or the active sites of bacterial enzymes.

Because of its structural simplicity and synthetic adaptability, pyrazine serves as a versatile pharmacophoric unit 1. Rational modifications, particularly at the C-2 and C-6 positions, allow researchers to fine-tune lipophilicity, membrane permeability, and target affinity, driving the development of next-generation antitubercular, antiviral, and anticancer agents.

SAR Logic & Target-Specific Modifications

Structure-Activity Relationship (SAR) studies reveal that the biological activity of pyrazine analogs is heavily dictated by the electronic and steric properties of its substituents.

  • Antitubercular Agents: The addition of electron-withdrawing groups (EWGs) or heterocyclic linkers to the pyrazine core significantly enhances antitubercular potency against Mycobacterium tuberculosis (Mtb), often surpassing the standard drug Pyrazinamide 1. The EWGs increase the lipophilicity of the molecule, a critical causal factor for penetrating the lipid-rich mycobacterial cell wall.

  • Kinase Inhibitors: For 2,6-disubstituted pyrazines targeting enzymes like Casein Kinase 2 (CK2), the pyrazine nitrogens anchor the molecule via hydrogen bonds to the kinase hinge region, while bulky substituents at C-2 and C-6 occupy adjacent hydrophobic pockets, drastically lowering the IC50 2.

SAR_Logic Core Pyrazine Core (1,4-Diazine) Pos2 C-2 Substitution (Electron-Withdrawing) Core->Pos2 Enhances Target Binding Pos6 C-6 Substitution (Lipophilic/Heterocyclic) Core->Pos6 Improves Membrane Permeability TB Anti-Tubercular Activity (e.g., Mtb H37Rv) Pos2->TB Decreases MIC Kinase Kinase Inhibition (e.g., CK2, Aurora) Pos6->Kinase Lowers IC50

Logical relationships mapping pyrazine structural modifications to biological activity.

Quantitative SAR Data Summaries

To illustrate the impact of specific substitutions, the following tables summarize the quantitative SAR data from recent studies evaluating pyrazine derivatives.

Table 1: SAR of Pyrazine Derivatives against M. tuberculosis H37Rv 1, 3

ScaffoldSubstitutionMIC (µg/mL)Mechanistic Rationale
Pyrazinamide (Standard)None6.25Prodrug; requires activation by bacterial pyrazinamidase.
Pyrazine-chalcone hybridC-2 Electron-withdrawing≤6.25Enhanced lipophilicity for cell wall penetration.
Pyrazine-1,3,4-oxadiazoleC-6 Heterocyclic linker3.13Improved target binding (e.g., pantothenate synthetase).

Table 2: SAR of 2,6-disubstituted Pyrazines against CK2 Kinase 2

CompoundR1 (C-2 Position)R2 (C-6 Position)IC50 (nM)Observation
Analog AHPhenyl>1000Weak binding in the hydrophobic pocket.
Analog B(Pyrrol-3-yl)acetic acidMonosubstituted aniline45Optimal hinge region H-bonding and pocket occupation.

Antiviral Mechanisms: The Favipiravir Paradigm

Beyond antibacterial and anticancer applications, pyrazine analogs are potent antiviral agents. A prime example is Favipiravir (6-fluoro-3-hydroxy pyrazine-2-carboxamide), which exhibits broad-spectrum activity against RNA viruses, including SARS-CoV-2 4. The mechanism relies on the pyrazine ring mimicking a purine nucleoside base.

Pathway Prodrug Favipiravir (Pyrazine Analog) Metab Intracellular Phosphorylation (Active RTP Form) Prodrug->Metab Host Kinases RdRp Viral RdRp Enzyme (RNA-dependent RNA polymerase) Metab->RdRp Competitive Binding Term Chain Termination (Viral Replication Halted) RdRp->Term Inhibition

Mechanism of action for pyrazine-based antiviral prodrugs targeting viral RdRp.

Experimental Workflows & Validated Protocols

To accurately assess the SAR of synthesized pyrazine analogs, robust, self-validating in vitro assays are required.

Workflow Syn Compound Synthesis (Pyrazine Scaffold) Pur Purification & Characterization (NMR, LC-MS) Syn->Pur InVitro In Vitro Screening Assays Pur->InVitro MABA MABA Assay (M. tuberculosis) InVitro->MABA Kinase Radiometric Kinase Assay (CK2/Aurora) InVitro->Kinase SAR SAR Analysis & Lead Optimization MABA->SAR MIC Data Kinase->SAR IC50 Data

Experimental workflow for synthesizing and screening pyrazine analogs in SAR studies.

Protocol A: Microplate Alamar Blue Assay (MABA) for Anti-Tubercular Evaluation

The MABA assay is utilized to determine the Minimum Inhibitory Concentration (MIC) of pyrazine analogs against M. tuberculosis H37Rv 3. Causality & Self-Validation: This assay uses resazurin as a self-validating viability indicator. Metabolically active cells reduce the non-fluorescent blue dye to highly fluorescent pink resorufin. This establishes a direct causal link between fluorescence intensity and bacterial survival, eliminating false positives caused by compound precipitation.

Step-by-Step Methodology:

  • Inoculum Preparation: Cultivate M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC and 0.05% Tween 80. Note: Tween 80 is critical as it prevents mycobacterial clumping, ensuring uniform well-to-well distribution.

  • Compound Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the pyrazine analogs in 7H9 broth (Concentration range: 100 µg/mL to 0.19 µg/mL).

  • Inoculation: Add 100 µL of the standardized bacterial suspension (

    
     CFU/mL) to each well. Include a growth control (bacteria + no drug) and a sterile control (broth only).
    
  • Incubation: Seal plates and incubate at 37°C for 7 days.

  • Indicator Addition: Add 30 µL of Alamar Blue (resazurin) solution to all wells. Re-incubate for 24 hours.

  • Readout: Measure fluorescence (Excitation: 530 nm / Emission: 590 nm). The MIC is defined as the lowest concentration of the pyrazine analog that prevents the color change from blue to pink.

Protocol B: Radiometric Kinase Inhibition Assay

To evaluate 2,6-disubstituted pyrazines as kinase inhibitors, a radiometric assay is preferred over fluorescent alternatives. Causality & Self-Validation: Pyrazine analogs often exhibit intrinsic autofluorescence due to their highly conjugated aromatic systems. Utilizing a radiometric [γ-32P]ATP assay isolates the actual phosphate transfer event, ensuring the readout is exclusively caused by kinase activity and is immune to optical interference from the test compounds.

Step-by-Step Methodology:

  • Reaction Mixture Assembly: In a microcentrifuge tube, combine 10 µL of kinase buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2), recombinant CK2 enzyme (10 ng), and the specific peptide substrate (100 µM).

  • Inhibitor Addition: Add 5 µL of the pyrazine analog (dissolved in DMSO, final DMSO concentration <1% to prevent enzyme denaturation).

  • Initiation: Initiate the reaction by adding 5 µL of an ATP mixture containing 10 µM cold ATP and 1 µCi of [γ-32P]ATP.

  • Incubation & Quenching: Incubate at 30°C for 20 minutes. Quench the reaction by adding 10 µL of 3% phosphoric acid. Note: The acid stops the enzymatic reaction and protonates the peptide substrate, promoting its binding to the phosphocellulose filter in the next step.

  • Filtration: Spot 20 µL of the quenched reaction onto P81 phosphocellulose filter paper squares.

  • Washing & Counting: Wash the filters three times in 75 mM phosphoric acid to remove unreacted[γ-32P]ATP. Transfer the dried filters to scintillation vials and quantify the transferred radioactivity using a liquid scintillation counter.

References

  • Unlocking the Potential of Pyrazines: Structure–Activity Relationship Driven Studies against Mycobacterium tuberculosis Source: Asia Pharmaceutics URL
  • Source: National Institutes of Health (NIH)
  • Repurposing of Heterocyclic Compounds as Anti- COVID-19 (SARS-Cov-2)
  • Novel Pyrazine Based Anti-tubercular Agents: Design, Synthesis, Biological Evaluation and In Silico Studies Source: ResearchGate / Bioorganic Chemistry URL

Sources

Method

Application Note: Microwave-Assisted Synthesis of Substituted Pyrazines

Executive Summary The derivatization of the pyrazine scaffold is a cornerstone in the development of novel pharmacophores, particularly in the design of antimycobacterial agents, kinase inhibitors, and advanced functiona...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The derivatization of the pyrazine scaffold is a cornerstone in the development of novel pharmacophores, particularly in the design of antimycobacterial agents, kinase inhibitors, and advanced functional materials. However, the electron-deficient nature of the pyrazine ring often renders traditional functionalization—such as nucleophilic aromatic substitution (SNAr) or multicomponent condensation—sluggish, requiring harsh, prolonged conductive heating that leads to thermal degradation and poor yields[1].

As a Senior Application Scientist, I have structured this guide to detail the thermodynamic and kinetic principles that make Microwave-Assisted Synthesis (MAS) a transformative tool for pyrazine chemistry. By leveraging dielectric heating, MAS provides precise thermal control, dramatically accelerates reaction kinetics, and enables greener, highly efficient pathways to complex substituted pyrazines[2].

Mechanistic Causality: Why Microwave Irradiation?

To understand the superiority of MAS in pyrazine synthesis, one must look at the physical chemistry of energy transfer.

In conventional conductive heating, thermal energy is transferred via convection, leading to temperature gradients and localized "hot spots" at the reaction vessel walls. This extended thermal exposure often degrades sensitive pyrazine precursors before the activation energy (


) for the desired substitution is achieved[1].

Conversely, microwave irradiation (typically at 2.45 GHz) operates via dielectric heating . The alternating electromagnetic field directly couples with the permanent dipoles of the solvent (e.g., DMF) and the polar reactants (e.g., halopyrazines and amine nucleophiles)[1]. This molecular friction generates instantaneous, volumetric heating directly within the reaction mixture.

Furthermore, the highly polar Meisenheimer complex—the critical transition state in pyrazine SNAr reactions—is stabilized by the microwave field. This effectively lowers the activation energy barrier, propelling the reaction forward in minutes rather than hours, and kinetically outcompeting degradation pathways[2].

SNAr_Mechanism Reactants Halopyrazine + Amine Nucleophile Heating Heating Mode Conventional Microwave Reactants->Heating Meisenheimer Polar Meisenheimer Complex (Transition State) Heating->Meisenheimer Dielectric Coupling Product Substituted Pyrazine + HX Meisenheimer->Product Rapid Elimination

Mechanistic pathway of microwave-driven nucleophilic aromatic substitution on pyrazines.

Comparative Performance Data

The transition from conventional heating to MAS yields quantifiable improvements across various pyrazine derivatization strategies. The table below summarizes the kinetic and thermodynamic advantages observed in recent literature.

Reaction TypePyrazine PrecursorConventional HeatingMicrowave-Assisted Synthesis (MAS)Ref
Aminodehalogenation 3-chloro-2-pyrazinecarboxamide80–100 °C, 4–12 h (40–60% yield)150 °C, 15–30 min (70–90% yield)[1]
Benzylamine Substitution Chlorinated benzylamine-pyrazineReflux, 6–8 h (58–65% yield)150 °C, 30 min (78–93% yield)[2]
Multicomponent Condensation 2-aminopyrazine + fluorous aldehyde60–80 °C, 2–6 h (Variable yield)150 °C, 10 min (>85% conversion)[3]
Solvent-Free Condensation Pyrido[2,3-b]pyrazine synthesisReflux in solvent, >12 hSolvent-free, 5–10 min (High yield)[4]

Validated Experimental Protocols

Protocol A: Microwave-Assisted Aminodehalogenation

Target: N-alkyl substituted 3-aminopyrazine-2-carboxamides (Antimycobacterial pharmacophores)[1]. Causality: The electron-withdrawing carboxamide group activates the adjacent chlorine for SNAr. MAS ensures the reaction reaches the optimal 150 °C instantaneously, bypassing the thermal degradation zone typical of slow conductive heating[1].

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-transparent quartz vial, charge 3-chloro-2-pyrazinecarboxamide (1.0 mmol) and the selected alkylamine (1.5 mmol)[1].

  • Solvent Selection: Add 3 mL of N,N-dimethylformamide (DMF). Note: DMF's high dielectric constant ensures excellent microwave absorbance, facilitating rapid energy transfer.

  • Irradiation: Seal the vial with a Teflon septum. Irradiate at 150 °C for 20 minutes using dynamic power modulation (max 200 W) to maintain an isothermal state[1].

  • Quenching: Apply high-pressure air cooling immediately post-irradiation to drop the temperature below 40 °C within 60 seconds. This locks in the kinetic product and prevents oligomerization.

  • Isolation: Pour the mixture into 15 mL of ice-cold distilled water. Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to yield the pure product[1].

Protocol B: Fluorous Multicomponent Library Synthesis

Target: Substituted imidazo[1,2-a]pyrazines[3]. Causality: Multicomponent reactions (MCRs) are entropically unfavorable. Microwave energy provides the necessary thermodynamic push. Utilizing a perfluorooctanesulfonyl-tagged benzaldehyde allows for rapid post-reaction purification via Fluorous Solid-Phase Extraction (F-SPE), making this ideal for high-throughput library synthesis[3].

Step-by-Step Methodology:

  • Reaction Assembly: Combine fluorous benzaldehyde (1.0 eq), 2-aminopyrazine (1.1 eq), isonitrile (1.2 eq), and Sc(OTf)₃ catalyst (0.05 eq) in a 3:1 mixture of DCM/MeOH[3].

  • Microwave Activation: Heat the mixture to 150 °C with a 2-minute ramp time, holding isothermally for 10 minutes[3].

  • F-SPE Purification: Dilute the cooled mixture with 80:20 MeOH/H₂O and load onto a FluoroFlash® SPE cartridge[3].

  • Elution: Wash with 80:20 MeOH/H₂O to remove unreacted 2-aminopyrazine and isonitrile. Elute the fluorous-tagged imidazo[1,2-a]pyrazine product using 100% acetone[3].

MCR_Workflow Start Precursors: 2-Aminopyrazine + Aldehyde + Isonitrile Catalyst Addition of Sc(OTf)3 in DCM/MeOH Start->Catalyst Microwave Microwave Irradiation 150°C, 10 min Catalyst->Microwave Cooling Rapid Air Cooling to 25°C Microwave->Cooling Quench SPE Fluorous Solid-Phase Extraction (F-SPE) Cooling->SPE Product Pure Substituted Imidazo[1,2-a]pyrazine SPE->Product Acetone Elution

Workflow for the microwave-assisted multicomponent synthesis of imidazo[1,2-a]pyrazines.

Protocol C: Solvent-Free Synthesis of Fused Pyrazines

Target: Pyrido[2,3-b]pyrazines and quinoxalines[4]. Causality: Eliminating the solvent concentrates the reactants, maximizing collision frequency. Microwave irradiation directly activates the solid/liquid reactant mixture, bypassing the need for a solvent medium to transfer heat, representing a highly efficient green chemistry approach[4].

Step-by-Step Methodology:

  • Grinding: Grind the 1,2-diamine and the 1,2-dicarbonyl compound together in an agate mortar to ensure intimate physical contact.

  • Irradiation: Transfer the neat mixture to a microwave vessel and irradiate at 100–120 °C for 5–10 minutes without any solvent or catalyst[4].

  • Purification: Purify the crude solid by washing with a hexane-ethyl acetate mixture to afford the pure fused pyrazine[4].

Self-Validating Quality Control

A protocol is only as robust as its validation. To ensure the integrity of the synthesized pyrazines, implement the following self-validating checks:

  • FT-IR Spectroscopy: Confirm the success of aminodehalogenation (Protocol A) by the disappearance of the C-Cl stretch (typically ~700–750 cm⁻¹) and the appearance of secondary amine N-H stretches (~3300 cm⁻¹)[5].

  • NMR Verification: Use ¹H-NMR to verify the substitution pattern. For N-alkyl 3-aminopyrazine-2-carboxamides, the pyrazine ring protons typically appear as two distinct doublets in the aromatic region (δ 7.5–8.5 ppm), while the introduced alkyl chain protons will shift significantly upfield[1][2].

  • Reaction Monitoring: The rapid nature of MAS means TLC should be performed immediately after the cooling step to verify the complete consumption of the halopyrazine precursor.

References

  • Title: Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions Source: nih.gov (PMC) URL: [Link]

  • Title: New Potentially Active Pyrazinamide Derivatives Synthesized Under Microwave Conditions Source: mdpi.com (Molecules) URL: [Link]

  • Title: Synthesis, Biological Evaluation New Esters from Pyrazine and Molecular Docking Studies Source: iarconsortium.org URL: [Link]

  • Title: One-Pot Microwave-Assisted Synthesis of Chlorinated Benzylamine-Substituted Pyrazine Derivatives and In Silico Studies of Their Potential as EGFR and HER2 Inhibitors Source: ajchem-a.com (Advanced Journal of Chemistry, Section A) URL: [Link]

  • Title: Microwave-assisted Solvent-free Synthesis and in Vitro Antibacterial Screening of Quinoxalines and Pyrido[2, 3b]pyrazines Source: mdpi.com (Molecules) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Chloro-3,6-difluoro-N,N-dimethylpyrazin-2-amine

Welcome to the technical support center for the synthesis of 5-Chloro-3,6-difluoro-N,N-dimethylpyrazin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-Chloro-3,6-difluoro-N,N-dimethylpyrazin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your synthetic protocols for higher yields and purity.

Introduction

The target molecule, 5-Chloro-3,6-difluoro-N,N-dimethylpyrazin-2-amine, is a key intermediate in various pharmaceutical and agrochemical research and development programs. Its synthesis typically involves a nucleophilic aromatic substitution (SNAr) reaction on a polyhalogenated pyrazine precursor. While conceptually straightforward, this reaction is often accompanied by challenges related to side product formation, low yields, and difficult purifications. This guide will address these issues in a practical, question-and-answer format, grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 5-Chloro-3,6-difluoro-N,N-dimethylpyrazin-2-amine?

The most prevalent method is the direct amination of a suitable starting material like 3,5-dichloro-2,6-difluoropyrazine with dimethylamine. This is a classic nucleophilic aromatic substitution (SNAr) reaction where one of the chlorine atoms is displaced by the dimethylamino group.[1] The fluorine atoms on the pyrazine ring are crucial as they activate the ring towards nucleophilic attack.[2][3]

Q2: Why is the reaction prone to side products?

The primary challenge is controlling the regioselectivity of the amination. The starting material, 3,5-dichloro-2,6-difluoropyrazine, has two reactive chlorine atoms. While the fluorine atoms activate the ring, they also influence the positions of nucleophilic attack. This can lead to the formation of isomeric products where the dimethylamino group substitutes at a different position, or di-substituted products where both chlorine atoms are replaced.[4]

Q3: What are the typical reaction conditions?

This SNAr reaction is generally performed in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), to facilitate the dissolution of the reagents and stabilize the charged intermediate (Meisenheimer complex).[5] The reaction often requires elevated temperatures (e.g., 80-120 °C) to proceed at a reasonable rate.[5][6] A base, such as potassium carbonate or triethylamine, is typically added to neutralize the HCl generated during the reaction.[5][7]

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common techniques to monitor the reaction's progress.[5][6] By comparing the reaction mixture to the starting material and a reference standard of the product (if available), you can determine when the starting material has been consumed and the product has formed.

Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis of 5-Chloro-3,6-difluoro-N,N-dimethylpyrazin-2-amine.

Issue 1: Low or No Product Formation

Question: My reaction has been running for several hours, but TLC/LC-MS analysis shows mostly unreacted starting material. What could be the problem and how can I fix it?

Answer:

Several factors can contribute to a sluggish or incomplete reaction. Here's a systematic approach to troubleshooting:

  • Insufficient Temperature: SNAr reactions on heteroaromatic systems often require significant thermal energy to overcome the activation barrier.

    • Solution: Gradually increase the reaction temperature in 10-20 °C increments, while carefully monitoring for any decomposition of starting material or product. For many similar aminations, temperatures in the range of 100-120 °C are effective.[5]

  • Inadequate Mixing: If the reaction is heterogeneous (e.g., solid base), poor stirring can limit the interaction between reagents.

    • Solution: Ensure vigorous stirring throughout the reaction. For larger scale reactions, consider using a mechanical stirrer.

  • Reagent Quality: The purity of your starting material, dimethylamine, and solvent can significantly impact the reaction.

    • Solution: Use freshly opened or purified reagents. Ensure your solvent is anhydrous, as water can react with the starting material or base.

  • Choice of Base: The strength and solubility of the base are critical.

    • Solution: If using an inorganic base like potassium carbonate, ensure it is finely powdered to maximize surface area. Alternatively, a soluble organic base like triethylamine or N,N-diisopropylethylamine (DIPEA) might be more effective.[7]

ParameterRecommended ConditionRationale
Temperature 80-120 °CTo overcome the activation energy of the SNAr reaction.
Solvent Anhydrous DMF or DMSOPolar aprotic solvents stabilize the Meisenheimer intermediate.
Base K₂CO₃ (fine powder) or TriethylamineTo neutralize the generated HCl and drive the reaction forward.
Stirring VigorousTo ensure proper mixing of all reactants.
Issue 2: Formation of Multiple Products (Poor Regioselectivity)

Question: My reaction is complete, but I have a mixture of products that are difficult to separate. How can I improve the selectivity for the desired isomer?

Answer:

Controlling regioselectivity is a common challenge in the synthesis of substituted pyrazines. The electronic and steric environment of the reaction center plays a crucial role.

  • Steric Hindrance: The two chlorine atoms on the starting material may have slightly different steric environments.

    • Solution: Lowering the reaction temperature can sometimes favor the kinetically controlled product, which may be the desired isomer. Experiment with running the reaction at a lower temperature for a longer period.

  • Electronic Effects: The fluorine atoms strongly influence the electron density of the pyrazine ring, directing the nucleophilic attack.

    • Solution: While difficult to alter, understanding the electronic directing effects can guide your optimization. In some cases, changing the solvent may subtly alter the electronic environment and improve selectivity.

Issue 3: Difficult Purification

Question: I have successfully synthesized the product, but I'm struggling to purify it from the reaction mixture. What are the best purification strategies?

Answer:

Effective purification is key to obtaining a high-quality final product.

  • Initial Work-up: A standard aqueous work-up can remove many impurities.

    • Protocol:

      • Cool the reaction mixture to room temperature.

      • Pour the mixture into water and extract with a suitable organic solvent like ethyl acetate or dichloromethane.

      • Wash the combined organic layers with water and then with brine to remove the polar solvent (e.g., DMF) and inorganic salts.

      • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[5]

  • Column Chromatography: This is often the most effective method for separating the desired product from closely related impurities.

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A gradient of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate) is commonly employed. Start with a low polarity mixture and gradually increase the polarity to elute your product. A typical starting point could be 95:5 hexanes:ethyl acetate, gradually increasing to 80:20 or 70:30.

  • Recrystallization: If your product is a solid and you have a reasonably pure crude material, recrystallization can be an excellent final purification step.

    • Solvent Selection: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents to screen include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes.

Experimental Workflow for Synthesis and Purification

Caption: A typical workflow for the synthesis and purification of the target compound.

Troubleshooting Logic Diagram

G start Low Yield or Incomplete Reaction temp Is the temperature adequate (80-120 °C)? start->temp reagents Are reagents pure and solvent anhydrous? temp->reagents Yes increase_temp Increase temperature temp->increase_temp No base Is the base appropriate and well-dispersed? reagents->base Yes purify_reagents Use fresh/purified reagents reagents->purify_reagents No change_base Use a different base or ensure fine powder base->change_base No success Improved Yield base->success Yes increase_temp->success purify_reagents->success change_base->success

Caption: A decision tree for troubleshooting low reaction yields.

Conclusion

The synthesis of 5-Chloro-3,6-difluoro-N,N-dimethylpyrazin-2-amine, while presenting certain challenges, can be reliably optimized by a systematic approach to troubleshooting. By carefully controlling reaction parameters such as temperature, reagent quality, and the choice of base, and by employing appropriate purification techniques, researchers can achieve high yields of the desired product. This guide provides a framework for addressing the most common issues encountered in this synthesis.

References

  • Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]

  • MDPI. (2021, March 4). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Jirásek, J., et al. (2014). N-Substituted 5-Amino-6-methylpyrazine-2,3-dicarbonitriles: Microwave-Assisted Synthesis and Biological Properties. Molecules, 19(1), 509-528.
  • Armstrong, A., et al. (2005). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Organic Letters, 7(5), 713-716.
  • El-Emary, T. I. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC, (i), 198-250.
  • Abdel-Wahab, B. F., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 25.
  • Plaçais, C., et al. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters, 23(13), 4915-4919.
  • Konecny, J., et al. (2013). Synthesis and anti-infective evaluation of 5-amino-N-phenylpyrazine-2-carboxamides. Farmaco, 68(1), 11-17.
  • Doležal, M., et al. (2013). Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides. Molecules, 18(12), 14798-14814.
  • Zhang, Y., et al. (2009). Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)
  • Jirásek, J., et al. (2014). N-substituted 5-amino-6-methylpyrazine-2,3-dicarbonitriles: microwave-assisted synthesis and biological properties. Molecules, 19(1), 509-528.
  • Pews, R. G., & Lulham, G. A. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry, 16, 41.
  • Laurus Labs Limited. (n.d.). An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl Benzamide.
  • Sichuan Fourstar Biotech R&D Corp. (2016). Preparation process of 4-amino-3, 5-dichloro-6-fluoro-2-ethyl oxy-acetate pyridine.
  • Patent Guru. (n.d.). method for preparing 2-amino-5-chloro-n,3-dimethylbenzamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Retrieved from [Link]

Sources

Optimization

Technical Support Center: HPLC Purification of 5-Chloro-3,6-difluoro-N,N-dimethylpyrazin-2-amine

Welcome to the Advanced Chromatography Support Hub. This guide provides researchers, scientists, and drug development professionals with field-proven methodologies, troubleshooting logic, and scale-up protocols for the i...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Hub. This guide provides researchers, scientists, and drug development professionals with field-proven methodologies, troubleshooting logic, and scale-up protocols for the isolation and purification of highly halogenated pyrazine derivatives.

Analyte Profiling & Method Development Rationale

As a Senior Application Scientist, I approach method development not by trial and error, but by deconstructing the physicochemical causality of the target molecule. To successfully purify 5-Chloro-3,6-difluoro-N,N-dimethylpyrazin-2-amine , we must first analyze its structural behavior:

  • Lipophilicity & Solubility: The tri-halogenated core (two fluorines, one chlorine) combined with the N,N-dimethyl group renders this molecule highly hydrophobic. It will exhibit strong retention on standard C18 stationary phases. Furthermore, its poor aqueous solubility increases the risk of on-column precipitation during preparative loading.

  • Acid-Base Chemistry: While an N,N-dimethylamine group is typically basic, the intense electron-withdrawing effect (EWG) of the adjacent halogens and the pyrazine ring significantly depresses its pKa. Under standard reversed-phase (RP-HPLC) conditions, it behaves as a very weak base or neutral compound.

  • Isomeric Interference: The synthesis of polyhalogenated pyrazines is notoriously difficult and often yields closely related positional isomers (e.g., 6-chloro-3,5-difluoro-N,N-dimethylpyrazin-2-amine) [1]. Resolving these requires high-efficiency column chemistries and shallow, focused gradients rather than standard linear ramps.

Standard Operating Procedure: Preparative Scale-Up Workflow

This step-by-step methodology acts as a self-validating system, ensuring a seamless and mathematically sound transition from analytical scouting to preparative isolation.

Step 1: Analytical Scouting & Retention Mapping

  • Prepare a 1 mg/mL sample in Dimethyl Sulfoxide (DMSO) or Acetonitrile (ACN). Self-Validation Check: Ensure complete dissolution. Any turbidity indicates a need for a stronger injection solvent to prevent preparative column frit blockage.

  • Run a broad linear gradient (5% to 95% Acetonitrile in Water with 0.1% Formic Acid) over 10 minutes on a 4.6 x 100 mm C18 analytical column.

  • Identify the exact elution percentage (%B) of the target peak.

Step 2: Focused Gradient Design

  • Calculate the system dwell volume to accurately map the detector elution time back to the pump's mobile phase composition [2].

  • Design a focused gradient: Start the method 10% below the target elution %B, ramp at a shallow 1-2% per minute through the elution window, and then flush at 95% B. This maximizes resolution between the target and any co-eluting halogenated isomers.

Step 3: Loading Capacity Optimization

  • Perform sequential injections of increasing volume (e.g., 10, 20, 50, 100 µL) on the analytical column.

  • Monitor the USP tailing factor and resolution. Self-Validation Check: The maximum load is reached when the target peak's base touches the baseline of the nearest impurity.

Step 4: Preparative Transfer

  • Scale up the flow rate and injection volume proportionally to the square of the column radii (

    
    ).
    
  • Utilize an Optimum Bed Density (OBD) preparative column with identical stationary phase chemistry to maintain the exact chromatographic profile [3].

ScaleUp A 1. Analytical Profiling (Determine %B Elution) B 2. Focused Gradient Design (Shallow Ramp for Isomers) A->B C 3. Overload Testing (Define Max Capacity) B->C D 4. Geometric Scale-Up (Apply Transfer Formula) C->D E 5. Preparative Isolation (Fraction Collection) D->E

Preparative HPLC Scale-Up Workflow for Halogenated Pyrazines.

Troubleshooting & FAQs

Q: My target peak is exhibiting severe tailing. How do I correct this? A: Peak tailing for basic compounds is historically caused by secondary interactions between the analyte and on the silica surface. However, due to the electron-withdrawing halogens on 5-Chloro-3,6-difluoro-N,N-dimethylpyrazin-2-amine, the amine is only weakly basic. Actionable Steps:

  • Lower the pH: Use a mobile phase modified with 0.1% Formic Acid or TFA (pH ≤ 3.0). This suppresses silanol ionization, eliminating the secondary interaction sites.

  • Switch Stationary Phase: Ensure you are using a modern Type B high-purity silica column with comprehensive endcapping to minimize metal contamination and active silanols.

Q: I am seeing peak fronting and elevated backpressure after multiple injections. What is the root cause? A: Peak fronting, especially with highly lipophilic halogenated compounds, is a classic symptom of or column bed collapse due to volume overload. Actionable Steps:

  • Adjust Injection Solvent: If your sample is dissolved in 100% DMSO but injected into a highly aqueous mobile phase (e.g., 10% B), it will crash out instantly. Match the injection solvent closer to the starting mobile phase conditions, or inject a smaller volume of the strong solvent.

  • Implement a Guard Column: Protect the main preparative column from precipitated particulates, which cause localized flow disruptions and fronting.

Q: How can I resolve the 5-chloro isomer from the 6-chloro positional isomer? A: Halogenated positional isomers have nearly identical hydrophobicities. A standard linear C18 gradient will almost always co-elute them. Actionable Steps:

  • Alternative Selectivity: Switch to a Pentafluorophenyl (PFP) stationary phase. PFP columns offer unique

    
    , dipole-dipole, and halogen bonding interactions that are highly effective for resolving fluorinated aromatic isomers.
    
  • Flatten the Gradient: Reduce the gradient slope to a 0.5% change in organic modifier per minute exactly at the predetermined elution window.

Troubleshooting Start Issue: Poor Peak Shape Q1 Is it Tailing or Fronting? Start->Q1 Tailing Tailing (USP > 1.5) Q1->Tailing Fronting Fronting (USP < 1.0) Q1->Fronting Sol1 Silanol Interaction: Lower pH (<3.0) or use Type B Silica Tailing->Sol1 Sol2 Sample Precipitation: Reduce injection volume / Adjust solvent Fronting->Sol2

Diagnostic Decision Tree for Chromatographic Peak Shape Issues.

Quantitative Data & Method Specifications

Table 1: Recommended Column Chemistries for Halogenated Pyrazines

Column PhasePrimary Interaction MechanismBest Use Case
C18 (Type B Silica) Hydrophobic dispersionGeneral purification, high loading capacity, robust pH stability.
PFP (Pentafluorophenyl)

, dipole, halogen bonding
Resolving positional isomers (e.g., 5-chloro vs. 6-chloro).
Phenyl-Hexyl

, hydrophobic
Alternative selectivity for complex aromatic systems.

Table 2: Preparative Scale-Up Parameters (Constant Linear Velocity)

ParameterAnalytical ScalePreparative Scale
Column Dimensions 4.6 x 100 mm21.2 x 100 mm
Particle Size 5 µm5 µm
Flow Rate 1.0 mL/min21.2 mL/min
Injection Volume 10 - 50 µL200 - 1000 µL
Typical Load Capacity 1 - 5 mg20 - 100 mg

References

  • Novel Halogenated Pyrazine-Based Chalcones as Potential Antimicrobial Drugs Source: Molecules (MDPI) / PubMed Central URL:[Link]

  • Analytical to Preparative HPLC Method Transfer Source: Agilent Technologies Technical Overviews URL:[Link]

  • Troubleshooting Peak Shape Problems in HPLC Source: Waters Corporation Application Notes URL:[Link]

  • How to Reduce Peak Tailing in HPLC? Source: Phenomenex Technical Support URL:[Link]

Troubleshooting

Technical Support Center: Pyrazine Synthesis Troubleshooting &amp; Byproduct Identification

Welcome to the Pyrazine Synthesis Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals facing challenges in constructing pyrazine scaffolds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyrazine Synthesis Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals facing challenges in constructing pyrazine scaffolds. The condensation of 1,2-diamines with 1,2-dicarbonyls (or the self-condensation of


-amino ketones via the Gutknecht synthesis) frequently yields complex mixtures[1]. This guide addresses the mechanistic origins of common byproducts and provides field-proven protocols to isolate the target heteroaromatic system.

Diagnostic Matrix: Common Byproducts and Quantitative Signatures

When analyzing crude reaction mixtures (via LC-MS, GC-MS, or NMR), identifying the exact byproduct is the first step in troubleshooting. Below is a summary of common deviations from the target pyrazine[2][3].

Byproduct ClassMechanistic OriginDetection Signature (NMR / MS / UV)Mitigation Strategy
Dihydropyrazines Incomplete oxidation of the cyclic intermediate[2].UV: Strong blue fluorescence.MS: [M+H]+ is 2 Da higher than target.Increase oxidant equivalents (e.g., Cu(II), MnO2) or extend aeration time.
Regioisomers Differential reactivity of unsymmetrical 1,2-dicarbonyls[3].1H NMR: Distinct shifts for ring protons (e.g., 2,5- vs 2,6-disubstitution).Modify steric bulk of precursors or use regioselective coupling (e.g., Gutknecht).
Imidazoles Maillard-type side reactions involving ammonia/aldehydes[2].1H NMR: Characteristic imidazole C-H singlet (~7.5-8.0 ppm).Strictly control reaction pH; avoid excess ammonia if using

-haloketones.
Oligomers/Polymers Aldol-type self-condensation of reactive carbonyls[4].LC-MS: Broad polymeric humps.Visual: Dark, intractable tar.Lower reaction temperature; use high-dilution conditions.

Mechanistic Troubleshooting & FAQs

Q1: My LC-MS shows a major peak with a mass +2 Da higher than my target pyrazine. Why is this happening and how do I fix it? A: This indicates the accumulation of a dihydropyrazine intermediate . In classical condensation syntheses, the initial cyclization yields a 5,6-dihydropyrazine (or 2,3-dihydropyrazine), which must be aromatized[5]. If the reaction is run under strictly anaerobic conditions without an added oxidant, the reaction stalls here. Causality: Aromatization requires the removal of two protons and two electrons. While some dihydropyrazines spontaneously air-oxidize, sterically hindered or electron-rich derivatives require a thermodynamic push. Solution: Introduce a mild oxidant such as Copper(II) oxide, Manganese(IV) oxide, or simply bubble air through the basic aqueous mixture[1][2].

Q2: I am condensing an unsymmetrical 1,2-diamine with an unsymmetrical 1,2-diketone. I am getting a 60:40 mixture of two products with the exact same mass. How can I improve regioselectivity? A: You are observing the formation of regioisomers (e.g., 2,5-disubstituted vs. 2,6-disubstituted pyrazines). This occurs because the initial nucleophilic attack of the diamine can occur at either carbonyl carbon[3]. Causality: The regiochemical outcome is dictated by the relative electrophilicity of the two carbonyls and the nucleophilicity of the two amines. If the electronic and steric differences between the reactive centers are minimal, a near 1:1 mixture is inevitable. Solution:

  • Temperature Control: Lowering the condensation temperature can sometimes favor the kinetically controlled regioisomer.

  • Alternative Route (Gutknecht Synthesis): Instead of a bimolecular condensation, synthesize an

    
    -amino ketone (via reduction of an isonitroso ketone). The self-condensation of the 
    
    
    
    -amino ketone inherently dictates a symmetrical 2,5-disubstitution pattern, eliminating the 2,6-isomer entirely[4][6].

Q3: My reaction mixture turned into a dark, viscous tar, and I isolated imidazole byproducts. What went wrong? A: This is a classic symptom of poor pH control leading to Maillard-type side reactions and aldol-type oligomerization[2]. Causality: At highly elevated pH or under harsh thermal conditions, 1,2-dicarbonyls can undergo cleavage or react with transient ammonia (if using ammonium acetate as a nitrogen source) and aldehydes to form imidazoles. Concurrently, unreacted carbonyls undergo aldol condensation, forming polymeric tars. Solution: Buffer the reaction to a mildly basic pH (pH 8-9) and utilize step-wise temperature gradients (e.g., cyclize at room temperature, then heat only during the oxidation phase)[2].

Validated Experimental Protocols

To ensure self-validating and reproducible results, follow this optimized protocol for the condensation and subsequent oxidation of pyrazines, designed to minimize the byproducts discussed above.

Protocol: Two-Step One-Pot Synthesis of Substituted Pyrazines

Objective: Condense a 1,2-dicarbonyl with a 1,2-diamine, followed by controlled oxidation to prevent dihydropyrazine accumulation and oligomerization.

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 mmol of the 1,2-dicarbonyl compound in 30 mL of anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Controlled Addition: Cool the solution to 0 °C using an ice bath. Dissolve 10.5 mmol of the 1,2-diamine in 10 mL of ethanol. Add the diamine solution dropwise over 30 minutes. Rationale: Slow addition at low temperatures suppresses intermolecular oligomerization and favors the intramolecular ring closure.

  • Cyclization: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor the formation of the dihydropyrazine intermediate via TLC (look for a highly fluorescent spot under 365 nm UV light).

  • Oxidation: Once the starting materials are consumed, add 2.0 equivalents (20.0 mmol) of activated Manganese(IV) oxide (MnO2) or Copper(II) sulfate directly to the mixture[1][2].

  • Aromatization: Attach a reflux condenser and heat the mixture to 60 °C for 4 hours. The disappearance of the blue fluorescence indicates the complete conversion of the dihydropyrazine to the fully aromatic pyrazine.

  • Workup: Cool to room temperature, filter the mixture through a pad of Celite to remove the metal oxide salts, and concentrate the filtrate under reduced pressure. Purify via flash column chromatography or recrystallization.

Reaction Pathway & Byproduct Visualization

The following diagram maps the critical decision points and mechanistic pathways in pyrazine synthesis, highlighting where specific byproducts diverge from the target workflow.

PyrazineSynthesis Start 1,2-Dicarbonyl + 1,2-Diamine SchiffBase Mono-Schiff Base Intermediate Start->SchiffBase Nucleophilic Attack Polymers Oligomers & Imidazoles Start->Polymers pH Imbalance / High Heat Dihydropyrazine Dihydropyrazine (Fluorescent) SchiffBase->Dihydropyrazine Intramolecular Cyclization Regioisomers Regioisomers (e.g., 2,6- vs 2,5-) SchiffBase->Regioisomers Unsymmetrical Precursors Target Aromatic Pyrazine (Target) Dihydropyrazine->Target Oxidation (MnO2 / Cu(II) / Air) Unoxidized Unoxidized Dihydropyrazine Dihydropyrazine->Unoxidized Anaerobic / No Oxidant

Mechanistic pathways of pyrazine synthesis and byproduct divergence.

References

  • Cheol-min Park Research Group. "CARBENOID MEDIATED SYNTHESIS OF N-HETEROCYCLES - Gutknecht pyrazine synthesis." Nanyang Technological University. Available at: [Link]

  • Merck Index. "Organic Name Reactions: Gutknecht Pyrazine Synthesis." Available at: [Link]

  • "Pyrazine: Structure and Reactivity." Scribd. Available at: [Link]

  • "Pyrazines – valuable flavour & fragrance compounds: Biocatalytic synthesis and industrial applications." Semantic Scholar. Available at: [Link]

  • "Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes." PubMed Central (PMC). Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing SNAr Reactions for Fluorinated Heterocycles

Welcome to the Advanced Technical Support Center for Nucleophilic Aromatic Substitution (SNAr) on fluorinated heterocycles. Designed for discovery chemists, process scientists, and drug development professionals, this gu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for Nucleophilic Aromatic Substitution (SNAr) on fluorinated heterocycles. Designed for discovery chemists, process scientists, and drug development professionals, this guide bridges mechanistic theory with field-proven troubleshooting strategies.

Fluorinated heterocycles are ubiquitous in modern pharmaceuticals due to fluorine's ability to modulate pKa, improve metabolic stability, and enhance target binding [1]. However, installing or displacing fluorine requires precise control over reaction conditions. This guide provides the causal reasoning behind optimization strategies, ensuring your methodologies are robust, scalable, and reproducible.

Part 1: Core Principles & The "Element Effect"

To troubleshoot SNAr reactions, one must first understand the causality of the mechanism. Unlike aliphatic SN2 reactions where carbon-halogen bond cleavage is concerted with nucleophilic attack, SNAr proceeds via a two-step addition-elimination pathway.

The rate-determining step (RDS) is almost always the initial attack of the nucleophile to form a negatively charged intermediate known as the Meisenheimer complex [2].

Because the C–F bond is not broken in the RDS, fluorine's poor leaving-group ability (due to high bond dissociation energy) is irrelevant. Instead, fluorine's extreme electronegativity exerts a powerful negative inductive (-I) effect, withdrawing electron density from the ring and stabilizing the anionic Meisenheimer complex. This drastically lowers the activation energy of the addition step, making fluoroarenes significantly more reactive than their chloro-, bromo-, or iodo- counterparts [3].

SNAr_Mechanism A Fluoroheterocycle + Nucleophile B Meisenheimer Complex (Rate-Determining Step) A->B Addition (Slow) C Product + Fluoride Ion B->C Elimination (Fast)

Figure 1: General SNAr addition-elimination mechanism highlighting the rate-determining step.

Part 2: Troubleshooting FAQs

Q1: I am observing significant hydrolysis (hydroxylated side products) instead of my desired amination product. How do I prevent this?

Causality: As the SNAr reaction proceeds, free fluoride ions are expelled. While fluoride is a weak nucleophile, it is a strong hydrogen-bond acceptor and a potent base in aprotic solvents. If trace water is present, fluoride will deprotonate it to form hydroxide (


). Hydroxide is a small, highly reactive nucleophile that will rapidly outcompete your desired amine, leading to the hydroxylated heterocycle.
Solution: 
  • Solvent: Switch to strictly anhydrous polar aprotic solvents (e.g., dry DMSO or DMF stored over 3Å molecular sieves).

  • Base: Use non-nucleophilic organic bases like N,N-Diisopropylethylamine (DIPEA) instead of hygroscopic inorganic bases (like

    
    ) unless the inorganic base is oven-dried immediately prior to use.
    
Q2: My fluorinated pyridine has multiple substitution sites. How can I predict and control regioselectivity?

Causality: Regioselectivity in polyfluorinated heterocycles is dictated by the stabilization of the Meisenheimer complex. Substitution will preferentially occur at the position that allows the negative charge to be delocalized onto the most electronegative atom (typically the heteroatom, such as the nitrogen in pyridine) [4]. Solution:

  • For pentafluoropyridine, nucleophilic attack heavily favors the para-position (C4) because the resulting negative charge is localized directly on the pyridine nitrogen.

  • If ortho-selectivity is required, utilize a coordinating metal catalyst (e.g., Nickel) or a nucleophile capable of hydrogen-bonding with the ring nitrogen to direct the attack.

  • Computational Aid: Utilize Molecular Electrostatic Potential (ESP) and Electron Affinity (EA) modeling. The carbon with the most positive ESP is typically the major site of reaction [4].

Q3: My SNAr reaction works perfectly on electron-deficient fluoroarenes, but fails completely on electron-neutral or electron-rich fluoroheterocycles. What are my options?

Causality: Electron-rich heterocycles repel the incoming nucleophile and destabilize the anionic Meisenheimer complex, raising the activation barrier insurmountable by thermal energy alone. Solution: Transition to Cation Radical-Accelerated SNAr via Photoredox Catalysis [5]. By using an organic photoredox catalyst (e.g., a xanthylium dye) under visible light, the fluoroarene is oxidized to a radical cation. This reverses the electronic demand, making the formerly electron-rich ring highly electrophilic and susceptible to nucleophilic attack at room temperature.

Troubleshooting Start Issue: Low S_NAr Yield on Fluoroheterocycle Q1 Is the substrate electron-deficient? Start->Q1 Q2 Are there side products? Start->Q2 A1_Yes Check Nucleophile & Base Strength Q1->A1_Yes Yes A1_No Consider Photoredox Catalysis Q1->A1_No No A2_Hydro Ensure anhydrous conditions (Dry DMSO) Q2->A2_Hydro Yes, Hydrolysis A2_Regio Tune solvent polarity or use directing groups Q2->A2_Regio Yes, Regioisomers

Figure 2: Decision tree for troubleshooting low yields in SNAr reactions of fluorinated heterocycles.

Part 3: Quantitative Data & Selection Guides

Table 1: Leaving Group Reactivity in Activated SNAr Reactions

Data reflects the "Element Effect" where bond breaking is not the rate-determining step [2].

Leaving Group (X)Relative Reaction Rate (vs. Iodine)Primary Mechanistic Driver
-F ~3300xExtreme -I effect stabilizes the Meisenheimer complex.
-NO

~2500xStrong -I and -M effects.
-Cl ~4xModerate -I effect.
-Br ~3xWeak -I effect.
-I 1x (Baseline)Weakest -I effect; large atomic radius hinders attack.
Table 2: Solvent Selection Guide for Fluoroheterocycle SNAr
SolventPolarity / TypeBest Used For...Troubleshooting Notes
DMSO High / AproticStandard thermal SNAr with neutral or anionic nucleophiles.Must be strictly anhydrous to prevent hydrolysis. Difficult to remove during workup.
DMF High / AproticAlternative to DMSO; good for amine nucleophiles.Can degrade to dimethylamine upon prolonged heating, leading to unwanted dimethylamino side-products.
MeCN Moderate / AproticMilder conditions; good for highly activated substrates.Lower boiling point limits maximum reaction temperature.
HFIP High / ProticPhotoredox-catalyzed SNAr.Hydrogen bonding stabilizes radical cation intermediates [5].

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols include In-Process Controls (IPCs) to create a self-validating workflow.

Protocol A: Standard Thermal SNAr of an Activated Fluoroheterocycle

Objective: Substitution of 2-fluoro-5-nitropyridine with a secondary amine.

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with inert gas (Nitrogen or Argon).

  • Reagent Charging: Add 2-fluoro-5-nitropyridine (1.0 equiv) and anhydrous

    
     (2.0 equiv). Causality: 
    
    
    
    acts as a proton sink for the amine, preventing the formation of unreactive ammonium salts.
  • Solvent Addition: Inject anhydrous DMSO (0.2 M relative to substrate) via syringe.

  • Nucleophile Addition: Add the secondary amine (1.2 equiv) dropwise at room temperature.

  • Reaction & Monitoring (The Self-Validation Step): Heat to 60 °C. Pull a 50 µL aliquot every 2 hours and analyze via

    
     NMR.
    
    • Validation metric: The reaction is complete when the sharp Ar-F peak (typically between -50 and -90 ppm depending on the heterocycle) completely disappears, and a broad peak corresponding to inorganic fluoride (

      
      ) appears around -119 ppm.
      
  • Quench & Workup: Cool to room temperature and pour into ice-cold water (5x volume of DMSO) to precipitate the product. Filter and wash with cold water to remove residual DMSO and inorganic salts.

Protocol B: Photoredox-Catalyzed SNAr for Unactivated Fluoroheterocycles

Objective: Defluorination/amination of an electron-neutral fluoroarene [5].

  • Preparation: In a dry vial equipped with a stir bar, add the unactivated fluoroheterocycle (1.0 equiv), the amine nucleophile (3.0 equiv), and the organic photoredox catalyst (e.g., a xanthylium salt, 5 mol%).

  • Solvent Addition: Add Hexafluoroisopropanol (HFIP) to achieve a 0.1 M concentration. Causality: HFIP is critical here; its strong hydrogen-bond donating ability stabilizes the high-energy radical cation intermediate.

  • Degassing: Sparge the solution with Argon for 15 minutes. Causality: Oxygen quenches excited triplet states of photocatalysts, halting the reaction.

  • Irradiation: Seal the vial and irradiate with blue LEDs (450 nm) at room temperature for 16-24 hours with vigorous stirring.

  • Validation: Monitor via LC-MS. Look for the mass shift corresponding to the loss of fluorine (-19 Da) and addition of the amine moiety.

  • Purification: Remove HFIP under reduced pressure and purify via flash column chromatography.

References

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 Source: Molecules (MDPI) URL:[Link]

  • The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism Source: Master Organic Chemistry URL:[Link]

  • A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors Source: Chemical Science (RSC Publishing) URL:[Link]

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis Source: National Institutes of Health (NIH) / PMC URL:[Link]

Troubleshooting

Removing catalyst impurities from 5-Chloro-3,6-difluoro-N,N-dimethylpyrazin-2-amine

Removing Catalyst Impurities from 5-Chloro-3,6-difluoro-N,N-dimethylpyrazin-2-amine Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are...

Author: BenchChem Technical Support Team. Date: March 2026

Removing Catalyst Impurities from 5-Chloro-3,6-difluoro-N,N-dimethylpyrazin-2-amine

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with 5-Chloro-3,6-difluoro-N,N-dimethylpyrazin-2-amine and facing challenges with the removal of residual catalyst impurities, particularly palladium. The presence of such impurities can compromise the integrity of downstream applications and the safety of active pharmaceutical ingredients (APIs).[1][2][3] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you achieve the required purity for your compound.

Introduction to the Challenge

5-Chloro-3,6-difluoro-N,N-dimethylpyrazin-2-amine is a key intermediate in the synthesis of various pharmaceutical compounds. Its synthesis often involves palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.[4][5] While these reactions are highly efficient, a significant challenge lies in the removal of residual palladium from the final product.[1][6] Regulatory bodies like the FDA and EMA have stringent limits on the permissible levels of heavy metal impurities in APIs, often requiring concentrations below 5-10 ppm.[6][7][8] The nitrogen-containing heterocyclic structure of the target compound can chelate with palladium, making its removal by traditional methods like crystallization or simple filtration difficult.[9]

This guide will explore various strategies for effective palladium removal, from the selection of appropriate scavengers to the optimization of purification protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My initial attempts at removing residual palladium by simple filtration after a Buchwald-Hartwig reaction have been unsuccessful. The palladium levels remain above 100 ppm. What is the likely cause and what should I do next?

A1: It is common for simple filtration to be insufficient for removing all forms of residual palladium. The catalyst can exist in various states, including soluble species and fine nanoparticles that can pass through standard filter media.[3][10] The pyrazine nitrogen atoms in your compound can also form stable complexes with palladium, keeping it in solution.[9]

Troubleshooting Steps:

  • Characterize the Palladium Species: If possible, try to determine the nature of the palladium residue. Is it predominantly homogeneous (dissolved) or heterogeneous (particulate)? This can sometimes be inferred from the reaction work-up. A consistently dark-colored solution post-reaction often suggests the presence of colloidal palladium.

  • Employ a Scavenger: The most effective next step is to use a palladium scavenger. These are materials that selectively bind to the metal, allowing for its removal by filtration. For nitrogen-containing heterocyclic compounds, thiol-based scavengers are often very effective.[8][9]

Recommended Scavenger Screening Workflow:

Scavenger_Screening Start Crude Product (>100 ppm Pd) Screen Scavenger Screening (Small Scale) Start->Screen Si_Thiol Silica-Thiol (e.g., ISOLUTE® Si-Thiol) Screen->Si_Thiol Option 1 Si_TMT Silica-TMT (e.g., ISOLUTE® Si-TMT) Screen->Si_TMT Option 2 MP_TMT Polymer-TMT (e.g., MP-TMT) Screen->MP_TMT Option 3 Activated_Carbon Activated Carbon Screen->Activated_Carbon Option 4 Analyze Analyze Pd Levels (ICP-MS or equivalent) Si_Thiol->Analyze Si_TMT->Analyze MP_TMT->Analyze Activated_Carbon->Analyze Optimize Optimize Conditions (Equivalents, Temp, Time) Analyze->Optimize Scale_Up Scale-Up Purification Optimize->Scale_Up Final_Product Final Product (<10 ppm Pd) Scale_Up->Final_Product

Caption: Decision workflow for selecting a palladium scavenger.

Q2: I have decided to use a scavenger. What are the key differences between silica-based and polymer-based scavengers, and which is more suitable for my compound?

A2: Both silica- and polymer-based scavengers are effective, but they have different properties that may make one more suitable for your specific process.

FeatureSilica-Based Scavengers (e.g., ISOLUTE® Si-TMT)Polymer-Based Scavengers (e.g., MP-TMT)
Swelling Low swelling in most organic solvents.Can exhibit significant swelling, which may be a consideration for reactor volume.
Kinetics Generally faster reaction kinetics due to higher surface area and accessibility of functional groups.May have slower kinetics.
Mechanical Stability High mechanical stability, suitable for use in stirred vessels.Robust, but may require gentler stirring to prevent bead fracture.
Cost Can be more expensive.Often more cost-effective for large-scale applications.
Typical Use Case Excellent for rapid, efficient scavenging in early to late-stage development.Ideal for large-scale manufacturing where cost and robustness are key factors.[8]

Recommendation for 5-Chloro-3,6-difluoro-N,N-dimethylpyrazin-2-amine:

Given the likely polarity of your compound and its synthesis in polar aprotic solvents (e.g., DMF, NMP), a silica-based scavenger like ISOLUTE® Si-TMT might offer faster and more efficient palladium removal in initial trials.[2][8] However, for cost-effective scale-up, MP-TMT is a strong contender.[2][8] It is always advisable to perform a small-scale screen of a few different types of scavengers to determine the most effective one for your specific reaction mixture.[1]

Q3: What is a general, reliable protocol for performing a scavenger treatment on a laboratory scale?

A3: The following is a robust, general protocol for a batch-wise scavenger treatment.

Experimental Protocol: Batch Scavenging of Residual Palladium

  • Initial Analysis: Before treatment, take a sample of your crude product solution and determine the initial palladium concentration using a suitable analytical method like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[7]

  • Scavenger Selection and Stoichiometry: Based on your screening, select the most promising scavenger. A typical starting point is to use 3-5 equivalents of the scavenger's functional group relative to the initial amount of palladium catalyst used in the reaction.

  • Treatment:

    • Ensure your crude product is fully dissolved in a suitable solvent (the reaction solvent is often a good choice).

    • Add the selected scavenger to the solution.

    • Stir the mixture at a controlled temperature. A good starting point is room temperature, but gentle heating (e.g., 40-50 °C) can sometimes improve the scavenging efficiency.

    • Monitor the palladium levels over time (e.g., at 1, 4, and 16 hours) by taking small aliquots, filtering off the scavenger, and analyzing the filtrate.

  • Filtration: Once the palladium level is acceptable, filter the mixture to remove the scavenger. A pad of Celite® can be used to ensure the complete removal of fine particles.[3][10]

  • Final Analysis: Analyze the palladium concentration in the final filtrate to confirm that the desired purity has been achieved.

Batch_Scavenging_Workflow Start Crude Product Solution Analyze_Initial ICP-MS Analysis (Initial Pd Level) Start->Analyze_Initial Add_Scavenger Add Scavenger (3-5 eq.) Analyze_Initial->Add_Scavenger Stir Stir at RT or 40-50 °C Add_Scavenger->Stir Monitor Monitor Pd Levels (1, 4, 16h) Stir->Monitor Monitor->Stir Continue stirring Filter Filter through Celite® Monitor->Filter Pd level acceptable Analyze_Final ICP-MS Analysis (Final Pd Level) Filter->Analyze_Final Purified_Product Purified Product Analyze_Final->Purified_Product

Caption: Step-by-step batch scavenging workflow.

Q4: Can I use crystallization to remove palladium impurities from my compound?

A4: While crystallization is a powerful purification technique, it can be unreliable for removing palladium from nitrogen-containing compounds.[2][11] The ability of the pyrazine nitrogens to chelate with palladium can lead to the metal co-crystallizing with your product, sometimes even concentrating the impurity within the crystal lattice.[11]

However, crystallization can be made more effective when used in combination with other methods:

  • Crystallization after Scavenging: This is a highly effective, multi-step approach. First, use a scavenger to remove the bulk of the palladium, then perform a final crystallization to remove any remaining traces and other organic impurities.

  • Use of Additives: In some cases, adding a chelating agent such as N-acetylcysteine or thiourea to the crystallization solvent can help to keep the palladium in the mother liquor, preventing it from co-crystallizing with your product.[7]

Q5: Are there any analytical techniques other than ICP-MS for detecting palladium levels?

A5: While ICP-MS is the gold standard for quantifying trace metals in APIs due to its high sensitivity and accuracy, there are other methods that can be useful, particularly for in-process monitoring or screening.[7]

  • Atomic Absorption (AA) Spectroscopy: A well-established technique for metal analysis.

  • X-Ray Fluorescence (XRF): A non-destructive method that can be useful for rapid screening.

  • Fluorogenic Assays: These are newer methods that use a solution that fluoresces in the presence of specific palladium species (e.g., Pd(II)).[12][13] They can be very sensitive and are suitable for high-throughput screening of scavenger effectiveness.[7][12] It is important to note that these assays are typically used for evaluating the efficiency of removal methods and are not a replacement for ICP-MS for final product validation.[7]

References
  • Quickly and Easily Remove Residual Metals from APIs to Approved Levels. Sopachem. [Link]

  • How to Remove Palladium in three easy steps. (2023, January 20). Biotage. [Link]

  • Britton, E. C., & Dietzler, A. J. (1962). Purification of pyrazine. U.S.
  • Development of an Effective Palladium Removal Process for VEGF Oncology Candidate AG13736 and a Simple, Efficient Screening Technique for Scavenger Reagent Identification. (2025, August 7). ResearchGate. [Link]

  • Huang, J.-P., Chen, X.-X., Gu, S.-X., Zhao, L., Chen, W.-X., & Chen, F.-E. (2010). An Efficient Method for Removal of Residual Palladium from Organic Solution of Faropenem Sodium in the Pd(II)-Catalyzed Cleavage of Allyl Faropenem. Organic Process Research & Development, 14(4), 939–941. [Link]

  • How can i remove palladium Pd catalyst easily?. (2015, May 18). ResearchGate. [Link]

  • Cacchi, S., Fabrizi, G., Goggiamani, A., Sferrazza, A., & Stazi, F. (2021). Palladium Nanoparticles Supported on Smopex-234® as Valuable Catalysts for the Synthesis of Heterocycles. Molecules, 26(11), 3328. [Link]

  • Supporting Information for Pyrazine derivatives Synthesis in Continuous-flow system. The Royal Society of Chemistry. [Link]

  • Leitch, J. A., & Jones, C. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]

  • Palladium scavenging: From 1% to within ICH limits. Onyx Scientific. [Link]

  • Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. RJPBCS. [Link]

  • Pharmaceutical Testing: Test Identifies Toxic Platinum And Palladium Without Time-consuming Sample Pretreatment. (2008, November 14). ScienceDaily. [Link]

  • Bremner, D. H., Burgess, M., & Smith, F. G. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development, 11(3), 521–525. [Link]

  • Scott, J. S., Williams, H. D., & Jones, C. D. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Omega, 7(4), 3351–3359. [Link]

  • Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. (2025, February 28). Green Chemistry (RSC Publishing). [Link]

  • Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. (2026, February 16). PharmaTech. [Link]

  • Chemical Transformation of Pyrazine Derivatives. (2022, May 25). Moroccan Journal of Chemistry. [Link]

  • Uenishi, J. (2005). Method of removing palladium. U.S.
  • Uenishi, J. (2005). Method of removing palladium. U.S.
  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2008). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 13(4), 859–868. [Link]

  • Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles. (2016, January 29). PMC. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Reactivity of C-Cl vs C-F Bonds in Nucleophilic Substitution on Pyrazines

Pyrazine derivatives are foundational scaffolds in modern drug discovery, frequently appearing in antiviral medications, kinase inhibitors, and antitubercular agents. The late-stage functionalization of these electron-de...

Author: BenchChem Technical Support Team. Date: March 2026

Pyrazine derivatives are foundational scaffolds in modern drug discovery, frequently appearing in antiviral medications, kinase inhibitors, and antitubercular agents. The late-stage functionalization of these electron-deficient heterocycles relies heavily on Nucleophilic Aromatic Substitution (SNAr).

For synthetic chemists, selecting the appropriate halogen substituent is a critical strategic decision. While aliphatic substitution (SN1/SN2) dictates that carbon-chlorine (C-Cl) bonds are superior leaving groups compared to carbon-fluorine (C-F) bonds, the paradigm is inverted in SNAr. This guide objectively compares the reactivity of C-Cl and C-F bonds on the pyrazine core, providing mechanistic insights, quantitative data, and validated experimental protocols.

Mechanistic Causality: The "Element Effect" in SNAr

To understand why fluoropyrazines outperform chloropyrazines in SNAr, one must analyze the causality of the reaction mechanism. SNAr proceeds via a two-step addition-elimination pathway:

  • Nucleophilic Attack : The nucleophile attacks the ipso carbon, disrupting the aromatic system to form an anionic intermediate (the Meisenheimer complex).

  • Elimination : The halogen leaving group departs, restoring aromaticity.

Because the initial attack disrupts aromaticity, the formation of the Meisenheimer complex is the rate-determining step (RDS) . The extreme electronegativity of fluorine strongly polarizes the C-F bond, aggressively withdrawing electron density from the ipso carbon. This makes the carbon highly susceptible to nucleophilic attack and profoundly stabilizes the resulting negative charge in the transition state. Consequently, the trend for SNAr reactivity is reversed compared to cross-coupling, following the order: F > Cl > Br > I 1.

SNAr_Mechanism Start Halopyrazine (C-F or C-Cl) Nuc Nucleophilic Attack (Rate-Determining Step) Start->Nuc + Nucleophile Meisenheimer Meisenheimer Complex (Stabilized by Halogen) Nuc->Meisenheimer F >> Cl (Electronegativity) Elimination Halide Elimination (Fast Step) Meisenheimer->Elimination Leaving Group Departure Product Substituted Pyrazine Product Elimination->Product -HX

Logical flow of the SNAr mechanism highlighting the rate-determining step.

Quantitative Data Comparison

The theoretical superiority of the C-F bond translates to stark differences in experimental conditions. Fluoropyrazines often react at room temperature, while chloropyrazines require forcing conditions (high heat or microwave irradiation) 2. In kinetic assays measuring reactivity with biological nucleophiles like Glutathione (GSH), fluoropyrazines demonstrate near-instantaneous arylation compared to the sluggish reaction of chloro-analogs 3. Furthermore, studies on related diazines show that 2-fluoroheteroarenes can react over 320 times faster than their chloro-counterparts 4.

Table 1: Comparative Reactivity Profile of Halopyrazines
Parameter / PropertyC-F Bond (Fluoropyrazines)C-Cl Bond (Chloropyrazines)
SNAr Reactivity Order Highest (F > Cl > Br > I)Moderate (Cl < F, but > Pd-catalyzed)
Typical Temperature Room Temperature to 80 °C80 °C to 150 °C (or Microwave)
Meisenheimer Stabilization Excellent (High electronegativity)Moderate
Thiol Reactivity (GSH Assay)

hours

hours
Solvent Preference Polar aprotic (DMF, DMSO, MeCN)Polar aprotic or Green solvents (H₂O/PEG)
Risk of Side Reactions Low (Mild conditions prevent degradation)High (Harsh heating can cause hydrolysis)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind the choice of reagents is explicitly stated to aid in troubleshooting and optimization.

Exp_Workflow Prep 1. Reagent Prep Dry Solvent & Base Mix 2. Reactant Mixing Halopyrazine + Nuc Prep->Mix Heat 3. Thermal Activation C-F (RT-80°C) C-Cl (80-150°C) Mix->Heat Monitor 4. Reaction Monitoring LC-MS / TLC Heat->Monitor Quench 5. Quench & Extract H2O / EtOAc Monitor->Quench

Step-by-step experimental workflow for SNAr on halopyrazines.

Protocol A: Mild Amination of Fluoropyrazines

Due to the hyper-reactivity of the C-F bond, this protocol operates under mild conditions, minimizing the degradation of sensitive functional groups.

  • Reagent Preparation : In an oven-dried flask under nitrogen, dissolve 2-fluoropyrazine (1.0 equiv) in anhydrous DMF (0.2 M).

    • Causality: Anhydrous polar aprotic solvents like DMF are critical. They solvate the counter-cations but leave the nucleophile "naked" and highly reactive, accelerating the rate-determining step.

  • Nucleophile Addition : Add the amine nucleophile (1.2 equiv) followed by N,N-Diisopropylethylamine (DIPEA) (1.5 equiv).

    • Causality: DIPEA acts as a non-nucleophilic proton sponge to neutralize the generated HF without competing for the electrophilic pyrazine core.

  • Thermal Activation : Stir the reaction at Room Temperature (20–25 °C) for 1–2 hours.

  • System Validation (Monitoring) : Extract a 5 µL aliquot, quench in 100 µL of 1:1 MeCN/H₂O, and analyze via LC-MS. The disappearance of the starting material mass and the appearance of the product mass confirms the SNAr completion.

  • Workup : Quench with water to precipitate the product or extract with Ethyl Acetate (EtOAc). Wash the organic layer 3x with brine to remove residual DMF.

Protocol B: Forcing Amination of Chloropyrazines

The higher activation barrier of the C-Cl bond requires forcing conditions. This protocol utilizes robust inorganic bases and thermal energy.

  • Reagent Preparation : Dissolve 2-chloropyrazine (1.0 equiv) in DMSO (0.5 M).

  • Nucleophile Addition : Add the amine nucleophile (2.0 equiv) and finely powdered K₂CO₃ (2.0 equiv).

    • Causality: An excess of amine is used to drive the sluggish equilibrium. K₂CO₃ is chosen over organic bases because it remains stable at the high temperatures required for C-Cl displacement.

  • Thermal Activation : Heat the mixture to 100–120 °C using an oil bath or microwave reactor for 12 hours.

  • System Validation (Monitoring) : Monitor via TLC (Hexanes/EtOAc). Critical Check: At these temperatures, trace water can act as a nucleophile. If a highly polar, UV-active baseline spot appears, it indicates hydrolysis to the hydroxypyrazine side-product. Ensure reagents are strictly anhydrous to prevent this.

  • Workup : Cool to room temperature, dilute with water, and extract with EtOAc. Dry over Na₂SO₄ and purify via silica gel chromatography.

References

  • PubMed Central (NIH) . Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Available at:[Link]

  • Dovepress . SNAr Reactive Pyrazine Derivatives as p53-Y220C Cleft Binders with Diverse Binding Modes. Available at: [Link]

  • Journal of the American Chemical Society (ACS) . Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Biological Activity of 5-Chloro-3,6-difluoro-N,N-dimethylpyrazin-2-amine and its Non-Fluorinated Analogs

Introduction: The Strategic Value of Fluorine in Pyrazine Scaffolds In the landscape of medicinal chemistry, the pyrazine ring is a privileged scaffold, forming the core of numerous biologically active compounds. Its nit...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Fluorine in Pyrazine Scaffolds

In the landscape of medicinal chemistry, the pyrazine ring is a privileged scaffold, forming the core of numerous biologically active compounds. Its nitrogen atoms offer key hydrogen bonding capabilities, and the aromatic system provides a rigid framework for orienting substituents to interact with biological targets. The strategic modification of this core can dramatically alter a molecule's pharmacological profile. This guide focuses on a specific, yet illustrative, case: the comparative analysis of 5-Chloro-3,6-difluoro-N,N-dimethylpyrazin-2-amine against its non-fluorinated counterparts.

The introduction of fluorine into drug candidates is a well-established strategy to enhance a range of pharmacokinetic and physicochemical properties.[1] Due to its small size, high electronegativity, and the strength of the carbon-fluorine bond, fluorine can profoundly influence a molecule's metabolic stability, membrane permeability, binding affinity, and pKa.[1][2] It is estimated that approximately 40% of new pharmaceuticals contain fluorine, a testament to its utility in drug design.[3]

This guide provides a comprehensive framework for researchers to systematically evaluate the biological impact of fluorination on the 5-chloro-N,N-dimethylpyrazin-2-amine scaffold. We will dissect the rationale behind experimental choices, provide detailed protocols for key assays, and offer a logical workflow for interpreting the resulting data. Our central hypothesis is that the dual fluorine substitutions in Compound 1a will confer significant advantages in biological activity—be it potency, selectivity, or cellular efficacy—when compared to its non-fluorinated analogs, Compound 1b and Compound 1c .

Compound IDStructureNameKey Feature
1a Structure of 5-Chloro-3,6-difluoro-N,N-dimethylpyrazin-2-amine5-Chloro-3,6-difluoro-N,N-dimethylpyrazin-2-amineDifluorinated
1b Structure of 5-Chloro-N,N-dimethylpyrazin-2-amine5-Chloro-N,N-dimethylpyrazin-2-amineNon-fluorinated
1c Structure of 3,5,6-trichloro-N,N-dimethylpyrazin-2-amine3,5,6-trichloro-N,N-dimethylpyrazin-2-amineChloro-analog

The Guiding Principles: Why Fluorinate?

The decision to introduce fluorine is a calculated one, aimed at leveraging its unique properties:

  • Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes. This can increase the compound's half-life and bioavailability.[1]

  • Binding Affinity: Fluorine's high electronegativity can create favorable electrostatic interactions with electron-deficient pockets in a protein target. It can also modulate the pKa of nearby functional groups, optimizing their ionization state for binding.[2]

  • Lipophilicity and Permeability: Strategic fluorination can increase a molecule's lipophilicity, which can enhance its ability to cross cellular membranes and reach intracellular targets.[4]

By comparing Compound 1a to 1b and 1c , we can directly probe the effects of these fluorine-imparted properties. Compound 1c serves as an important control, helping to distinguish the unique effects of fluorine from general halogenation.

An Integrated Workflow for Comparative Biological Evaluation

A robust comparison requires a multi-faceted approach, progressing from broad, target-agnostic screening to specific, mechanism-of-action studies. The following workflow provides a logical path for comprehensive evaluation.

G cluster_0 Phase 1: Broad Spectrum Screening cluster_1 Phase 2: Cell-Based Efficacy cluster_2 Phase 3: Mechanistic Insight p1_1 Kinase Panel Screen p2_1 Antiproliferative Assay (e.g., Cancer Cell Lines) p1_1->p2_1 If kinase hits identified p1_2 Antimicrobial Screen (MIC) p2_2 Dose-Response & IC50 Determination p2_1->p2_2 p3_1 Apoptosis vs. Necrosis Assay (Annexin V / PI) p2_2->p3_1 Confirm cell death mechanism p3_3 Target Engagement Assay p2_2->p3_3 Validate intracellular target p3_2 Cell Cycle Analysis p3_1->p3_2

Caption: Proposed workflow for evaluating pyrazine analogs.

Phase 1: Broad Spectrum Biological Screening

The initial step is to understand the general biological activity profile of the compounds. Given the prevalence of pyrazine and pyridine scaffolds in kinase inhibitors and antimycobacterial agents, these are logical starting points.[5][6][7]

Kinase Inhibition Profiling

A broad kinase panel screen is essential for identifying potential targets and assessing selectivity.[8] Comparing the inhibition profiles of 1a , 1b , and 1c will reveal whether fluorination enhances potency against specific kinases or alters the selectivity profile.

Anticipated Outcome: We hypothesize that Compound 1a will exhibit greater potency (lower IC50 values) against a specific subset of kinases compared to 1b and 1c . The electron-withdrawing nature of the two fluorine atoms can alter the electron density of the pyrazine ring, potentially enhancing interactions within the ATP-binding pocket of certain kinases.

Data Summary Table (Template)

Kinase Target Compound 1a (IC50, nM) Compound 1b (IC50, nM) Compound 1c (IC50, nM)
Kinase A
Kinase B
Kinase C

| ... (up to 400+ kinases) | | | |

Antimicrobial Activity Screening

Pyrazinamide is a cornerstone of tuberculosis treatment, making the evaluation of novel pyrazine analogs against Mycobacterium tuberculosis a critical step.[6][9]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines a standard broth microdilution method to determine the MIC.[10]

  • Preparation: Culture bacterial strains (e.g., M. tuberculosis H37Rv, S. aureus, E. coli) in appropriate broth (e.g., Middlebrook 7H9 for Mtb, Mueller-Hinton for others) to log phase.

  • Compound Dilution: Prepare a 2-fold serial dilution of each test compound (1a, 1b, 1c ) in a 96-well microtiter plate using the appropriate broth. Final concentrations should typically range from 128 µg/mL to 0.125 µg/mL.

  • Inoculation: Adjust the bacterial culture to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL. Add an equal volume of this inoculum to each well of the plate.

  • Controls: Include a positive control (bacteria, no compound) and a negative control (broth only) on each plate. A known antibiotic (e.g., pyrazinamide for Mtb, ciprofloxacin for others) should be used as a reference standard.

  • Incubation: Incubate plates at 37°C. Incubation times vary by organism (e.g., 18-24 hours for S. aureus, 7-14 days for M. tuberculosis).

  • MIC Determination: The MIC is the lowest concentration of the compound that causes complete inhibition of visible bacterial growth.

Phase 2: Cell-Based Efficacy Assessment

Positive "hits" from initial screens must be validated in a cellular context.[11][12] This step is crucial to confirm that the compound can cross the cell membrane and exert its effect in a more complex biological environment. For compounds showing kinase inhibition, antiproliferative assays using cancer cell lines are a logical next step.

Experimental Protocol: Antiproliferative Activity (CellTiter-Glo® Assay)

This luminescent cell viability assay is a rapid and sensitive method to quantify viable cells based on ATP levels.[13]

  • Cell Seeding: Seed cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in a 96-well opaque-walled plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of each compound (1a, 1b, 1c ). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified, 5% CO2 incubator.

  • Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add reagent to each well in a volume equal to the culture medium volume.

  • Signal Development: Mix contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to the vehicle control and plot the results as percent viability versus log[concentration]. Use a non-linear regression model to calculate the IC50 value for each compound.

Data Summary Table (Template)

Cell Line Compound 1a (IC50, µM) Compound 1b (IC50, µM) Compound 1c (IC50, µM)
A549 (Lung)
MCF-7 (Breast)

| HCT116 (Colon) | | | |

Phase 3: Unraveling the Mechanism of Action

Once cellular efficacy is confirmed, the focus shifts to understanding how the compound works. If a compound induces cell death, it is critical to determine the pathway.

Experimental Protocol: Apoptosis Detection (Annexin V & Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14]

  • Cell Treatment: Culture cells in 6-well plates and treat with each compound at its respective IC50 and 2x IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

G cluster_0 Cell Staining & Analysis cluster_1 Data Interpretation start Treat Cells with Compound (1a, 1b, or 1c) harvest Harvest Cells (Adherent + Floating) start->harvest stain Stain with Annexin V-FITC & PI harvest->stain flow Analyze via Flow Cytometry stain->flow q1 Q1: Late Apoptotic/Necrotic (Annexin V+/PI+) flow->q1 Quadrant Analysis q2 Q2: Viable (Annexin V-/PI-) flow->q2 Quadrant Analysis q3 Q3: Early Apoptotic (Annexin V+/PI-) flow->q3 Quadrant Analysis q4 Q4: Necrotic (Annexin V-/PI+) flow->q4 Quadrant Analysis

Caption: Workflow for the Annexin V / PI apoptosis assay.

Structure-Activity Relationship (SAR) Synthesis

By integrating the data from all three phases, a clear SAR begins to emerge.

  • Impact of Difluorination (1a vs. 1b): If Compound 1a consistently shows higher potency in kinase, antimicrobial, and cellular assays compared to Compound 1b , it strongly supports the hypothesis that the fluorine atoms are critical for activity. This could be due to enhanced binding interactions or improved cell permeability.

  • Fluorine vs. Chlorine (1a vs. 1c): A comparison with the trichloro analog 1c is revealing. If 1a is more potent than 1c , it suggests a specific role for fluorine beyond a simple steric or electron-withdrawing effect common to halogens. This points to unique interactions like hydrogen bonding or favorable dipole moments imparted by the C-F bond.

  • Selectivity Changes: The fluorinated compound may not only be more potent but could also display a different selectivity profile. For instance, it might inhibit a different set of kinases than its non-fluorinated analogs, opening up new therapeutic possibilities.

Conclusion

This guide presents a systematic and scientifically rigorous framework for comparing the biological activity of 5-Chloro-3,6-difluoro-N,N-dimethylpyrazin-2-amine with its non-fluorinated analogs. By progressing from broad screening to detailed mechanistic studies, researchers can elucidate the precise impact of fluorination on this promising chemical scaffold. The provided protocols and workflows serve as a robust starting point for any drug discovery program aiming to leverage the powerful and versatile role of fluorine in medicinal chemistry. The anticipated results—enhanced potency and potentially altered selectivity—underscore the value of such strategic chemical modifications in the development of next-generation therapeutics.

References

  • Vertex AI Search. (n.d.). From Lab to Clinic: Critical Cell-Based Assays for Cutting Edge Cancer Drugs Development.
  • Inhance Technologies. (2025, December 17). Technology Insight: Elevating Pharmaceuticals with Advanced Fluorine Chemistry.
  • Tilahun, F., & Tilahun, Y. (2018, September 22). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. PMC.
  • Böhm, H. J., et al. (2008, October 4). The role of fluorine in medicinal chemistry. Taylor & Francis Online.
  • Cazol, A., & Bisserier, F. (2013, April 26). Importance of Fluorine and Fluorocarbons in Medicinal Chemistry and Oncology. Omics Online.
  • Brazil, R. (2025, February 10). Putting the F in pharma. Chemistry World.
  • Purser, S., et al. (2015). Applications of Fluorine in Medicinal Chemistry. ACS Publications.
  • Breit, C., et al. (n.d.). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC.
  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays.
  • Noble Life Sciences. (2023, April 19). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.
  • EPO Berlin Buch GmbH. (n.d.). Cell based in vitro assays & molecular analyses.
  • Miltenyi Biotec. (n.d.). Cell based assays for drug discovery | Immunotherapy.
  • PharmaLegacy. (n.d.). Kinase/Enzyme Assays.
  • Bain, J., et al. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC.
  • Shiring, S. B., et al. (2022, November 15). Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. PubMed.
  • Hernandez, A. M., et al. (2024, July 11). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI.
  • BenchChem. (n.d.). Comparative Biological Activity Screening of 5-Chloro-2-fluoropyridin-3-amine Analogs and Derivatives.
  • Doležal, M., et al. (2013, December 2). Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides. MDPI.
  • Jampilek, J., et al. (2013, December 2). Synthesis, antimycobacterial activity and in vitro cytotoxicity of 5-chloro-N-phenylpyrazine-2-carboxamides. PubMed.

Sources

Validation

Unlocking the Next Generation of Antitubercular Agents: A Comparative Guide to Pyrazine Carboxamide Derivatives

The clinical management of Mycobacterium tuberculosis (Mtb) relies heavily on Pyrazinamide (PZA), a cornerstone first-line sterilizing agent. However, PZA is inherently a prodrug.

Author: BenchChem Technical Support Team. Date: March 2026

The clinical management of Mycobacterium tuberculosis (Mtb) relies heavily on Pyrazinamide (PZA), a cornerstone first-line sterilizing agent. However, PZA is inherently a prodrug. It requires enzymatic activation by the mycobacterial pyrazinamidase (encoded by the pncA gene) to convert into its active bactericidal form, pyrazinoic acid (POA). The global rise of multidrug-resistant tuberculosis (MDR-TB) is frequently driven by[1], rendering classic PZA clinically ineffective.

To bypass this resistance mechanism, drug development professionals have engineered pyrazine carboxamide derivatives . By rationally modifying the pyrazine ring with electron-withdrawing groups, lipophilic side chains, or heterocyclic linkers, these novel derivatives exert direct antimycobacterial activity without requiring prior enzymatic activation[2]. This guide objectively compares the efficacy, structural advantages, and validation protocols of these next-generation agents.

Mechanistic Paradigm: Bypassing pncA Mutations

Classic PZA targets the mycobacterial Fatty Acid Synthase I (FAS-I) system and disrupts membrane energetics, but its efficacy is entirely bottlenecked by pncA hydrolysis[1]. In contrast, novel derivatives—such as 5-chloro-N-phenylpyrazine-2-carboxamides—are designed as direct inhibitors.

The causality behind this design lies in lipophilicity. The addition of halogens (e.g., Cl, I) or alkyl chains increases the partition coefficient (log P) of the molecule. This enhanced lipophilicity facilitates passive diffusion across the lipid-rich, mycolic acid-dense mycobacterial cell wall, enabling direct target engagement and completely bypassing the mutated pncA enzyme[3].

Mechanism cluster_PZA Classic PZA Pathway (Prone to Resistance) cluster_Deriv Novel Derivatives Pathway (Resistance Bypass) PZA Pyrazinamide (Prodrug) PncA PncA Enzyme (Mutated in MDR-TB) PZA->PncA Hydrolysis POA Pyrazinoic Acid (Active Form) PncA->POA Activation Target1 FAS-I / Membrane Disruption POA->Target1 Inhibition Deriv Pyrazine Carboxamide Derivatives Target2 Direct FAS-I Inhibition (No Activation Needed) Deriv->Target2 Direct Action

Fig 1: Mechanistic bypass of pncA-mediated resistance by novel pyrazine carboxamide derivatives.

Comparative Efficacy & Structure-Activity Relationship (SAR)

The antimycobacterial potency of pyrazine carboxamide derivatives is heavily dictated by their substitution patterns. Extensive [2] demonstrate that integrating electron-withdrawing groups (such as bromo, chloro, or iodo substituents) at the C-5 or C-6 positions of the pyrazine ring significantly lowers the Minimum Inhibitory Concentration (MIC) against M. tuberculosis compared to the standard PZA baseline[4].

Table 1: Quantitative Efficacy Comparison of Pyrazine Carboxamide Derivatives

CompoundSubstitution ProfileMIC against M. tuberculosisReference
Pyrazinamide (PZA) Unsubstituted (Standard)6.25 – 12.5 µg/mL[2]
Compound 9 N-(3-iodo-4-methyl-phenyl)< 2.0 µmol/L[4]
Compound 12 5-tert-butyl-6-chloro-N-(3-iodo-4-methyl-phenyl)IC90 = 0.819 µg/mL (TAACF)[4]
Compound 8b Bromo-substituted pyrazine carboxamide0.78 µg/mL[2]
Compound 13a Chlorophenyl group substitution≤ 6.25 µg/mL[2]

Note: Derivatives exhibiting MIC values below 2.0 µg/mL represent highly promising scaffolds for next-generation anti-TB drug development, significantly outperforming the parent PZA molecule in vitro.

Experimental Workflow: Validating Antimycobacterial Activity

Objective comparison of these derivatives requires a highly controlled, self-validating screening system. Due to the slow replication cycle of M. tuberculosis (doubling time ~15-20 hours), traditional agar proportion methods are inefficient and prone to desiccation. As a standard in modern drug development, the Resazurin Microtiter Assay (REMA) or Microplate Alamar Blue Assay (MABA) is the gold standard[3].

Step-by-Step Methodology: Self-Validating REMA Protocol
  • Inoculum Standardization: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC (Oleic Albumin Dextrose Catalase) until the logarithmic growth phase (OD600 ~0.6-0.8).

    • Causality: Utilizing log-phase bacteria ensures that the cells are actively synthesizing cell wall components, which is the critical target window for evaluating FAS-I inhibitors[1].

  • Compound Dilution & Plating: In a 96-well microtiter plate, perform two-fold serial dilutions of the pyrazine carboxamide derivatives in 7H9 broth.

    • Causality: Serial dilution establishes a precise concentration gradient, allowing researchers to accurately pinpoint the exact MIC rather than relying on a binary active/inactive readout.

  • Assay Assembly (The Self-Validating System): A trustworthy assay must inherently rule out false positives and negatives. You must include:

    • Positive Controls (Standard Drugs): PZA and Isoniazid (INH) to confirm the strain's baseline susceptibility and assay sensitivity[3].

    • Negative Control (Growth Control): Media + bacteria (no drug) to validate robust bacterial viability.

    • Sterility Control: Media only, to ensure no environmental contamination occurred during plating.

    • Solvent Control: DMSO + bacteria, to prove that the solvent vehicle itself is not causing growth inhibition.

  • Incubation: Seal the microtiter plates and incubate at 37°C for 7 days.

  • Indicator Addition & Readout: Add 30 µL of 0.01% resazurin solution to each well and incubate for an additional 24-48 hours.

    • Causality: Resazurin is a blue, non-fluorescent dye. Actively respiring mycobacteria reduce it to resorufin, which is pink and highly fluorescent. This provides a definitive, objective colorimetric endpoint: the MIC is defined as the lowest compound concentration that prevents the color shift from blue to pink[4].

MABA_Workflow Inoculum 1. Standardize Inoculum M. tuberculosis H37Rv Plating 2. Compound Dilution 96-Well Microtiter Plate Inoculum->Plating Controls 3. Self-Validating Controls (Positive, Negative, Solvent) Plating->Controls Incubation 4. Incubation 37°C for 7 Days Controls->Incubation Resazurin 5. Add Resazurin Viability Indicator Incubation->Resazurin Readout 6. Colorimetric Readout Blue = Inhibited, Pink = Viable Resazurin->Readout

Fig 2: Self-validating Resazurin Microtiter Assay (REMA) workflow for MIC determination.

Conclusion

Pyrazine carboxamide derivatives represent a vital evolutionary step in antitubercular pharmacology. By leveraging targeted structural modifications—specifically the integration of electron-withdrawing halogens and lipophilic moieties—these compounds successfully bypass the enzymatic bottlenecks that plague classic Pyrazinamide. Supported by robust, self-validating high-throughput screening protocols, these derivatives offer a highly promising scaffold for combating the growing threat of MDR-TB.

References
  • Doležal, M., Zitko, J., Kešetovičová, D., Kuneš, J., & Svobodová, M. (2009). "Substituted N-Phenylpyrazine-2-carboxamides: Synthesis and Antimycobacterial Evaluation." Molecules, 14(10), 4180-4189.[Link]

  • Ranjan, C. (2026). "Unlocking the Potential of Pyrazines: Structure–Activity Relationship Driven Studies against Mycobacterium tuberculosis." Asian Journal of Pharmaceutics, 19(04).[Link]

  • Doležal, M., Zitko, J., & Jampílek, J. (2012). "Pyrazinecarboxylic Acid Derivatives with Antimycobacterial Activity." Understanding Tuberculosis - New Approaches to Fighting Against Drug Resistance, InTech.[Link]

  • Juhás, M., et al. (2026). "Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives." ACS Omega.[Link]

Sources

Comparative

Assessing the Lipophilicity (LogP) of Substituted Pyrazine Compounds: A Comparative Methodological Guide

As a Senior Application Scientist, I frequently encounter discrepancies between calculated (clogP) and experimental lipophilicity for nitrogen-rich heteroaromatics. Pyrazines (1,4-diazines) are privileged scaffolds in me...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter discrepancies between calculated (clogP) and experimental lipophilicity for nitrogen-rich heteroaromatics. Pyrazines (1,4-diazines) are privileged scaffolds in medicinal chemistry, forming the core of critical therapeutics like the antitubercular drug pyrazinamide and the proteasome inhibitor bortezomib[1],[2].

The lone pairs on the diazine nitrogens act as strong hydrogen-bond acceptors. When relying purely on fragment-based in silico predictions, the complex hydration shell dynamics of these molecules are often underestimated, leading to significant deviations from real-world behavior[3]. Therefore, empirical validation of the octanol/water partition coefficient (LogP) is non-negotiable for optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of pyrazine derivatives[1].

This guide objectively compares the industry-standard platforms for assessing pyrazine lipophilicity, explains the structural causality behind LogP shifts, and provides self-validating experimental protocols to ensure absolute data integrity.

Comparative Analysis of LogP Assessment Platforms

Choosing the right analytical platform requires balancing throughput, compound availability, and the specific physicochemical quirks of pyrazines. Below is a critical comparison of the three primary methodologies used in modern drug discovery workflows.

Table 1: Performance Comparison of LogP Determination Methods
MethodologyOperating PrincipleThroughputOptimal LogP RangeSample RequiredKey Advantage vs. Limitation
Shake-Flask (OECD 107) Direct thermodynamic partitioning between n-octanol and water.Low (Manual) / Medium (Microplate)-2 to 4 (up to 5)High (~1-10 mg)Advantage: The "Gold Standard" absolute measurement[4]. Limitation: Prone to emulsion artifacts; labor-intensive[4].
RP-HPLC (OECD 117) Chromatographic retention on a C18 stationary phase (surrogate for lipid phase)[5].High (Automated)0 to 6 (up to 10)[5],[6]Low (<0.1 mg)Advantage: High reproducibility; impurities do not interfere[7],[4]. Limitation: Requires calibration with structurally similar reference standards[8].
In Silico (e.g., ACD/LogP) Fragment-based algorithmic estimation[1].Ultra-HighTheoreticalNoneAdvantage: Instantaneous screening prior to synthesis[1]. Limitation: Often fails to account for intramolecular H-bonding or complex steric shielding[3].

Scientific Insight: While the shake-flask method remains the foundational reference[4], it struggles with highly lipophilic diarylpyrazines due to poor aqueous solubility. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) circumvents this by using a C18 column[5]. However, for amphiprotic pyrazines, standard extrapolation to 0% organic modifier can overestimate LogP. Research demonstrates that using an isocratic mobile phase of ~50% aqueous methanol provides a much tighter correlation (


) with true octanol/water partitioning for these specific heteroaromatics[9].

Causality in Structure-Lipophilicity Relationships (SAR)

To engineer a pyrazine's ADME profile, one must understand the thermodynamic causality of its substituents.

  • Steric Bulk & Cavity Formation: Adding a tert-butyl group to the pyrazine ring increases the molecule's van der Waals volume. This requires more energy to form a cavity within the aqueous hydrogen-bond network. This thermodynamic penalty drives the molecule into the lipophilic lipid phase, exponentially increasing LogP[1],[2].

  • Electron Withdrawal: Halogenation (e.g., adding a chloro group) pulls electron density away from the pyrazine nitrogens, reducing their capacity to act as hydrogen-bond acceptors with water, further driving lipophilicity[1].

Table 2: Impact of Substituents on Pyrazine-2-Carboxamide LogP

Data sourced from comparative analyses of antituberculotic pyrazine derivatives[1],[2].

Compound IDPyrazine Ring SubstituentAmide Nitrogen Substituent (R)Experimental/Calculated LogP
2a 6-chlorophenyl2.88
2b 6-chloro2-methylphenyl3.33
2m 6-chloro3,5-bis(trifluoromethyl)phenyl5.16
2f 5-tert-butyl-6-chloro3-methylphenyl4.41
2o 5-tert-butyl-6-chloro3,5-bis(trifluoromethyl)phenyl6.85

Notice how the combination of a bulky tert-butyl group on the core and highly hydrophobic trifluoromethyl groups on the phenyl ring (Compound 2o) pushes the LogP to an extreme 6.85, correlating with its high antituberculotic activity[2].

Substituent_Effects Core Pyrazine Core (Hydrophilic Scaffold) Sub1 Alkyl Groups (e.g., tert-butyl) Core->Sub1 Sub2 Halogens (e.g., Chloro) Core->Sub2 Sub3 Trifluoromethyl (-CF3) Core->Sub3 Sub4 Hydroxyl / Amino (-OH, -NH2) Core->Sub4 LogP_Up Increase LogP (Lipophilic Shift) Sub1->LogP_Up + Steric bulk, + Van der Waals Sub2->LogP_Up + Electron withdrawal Sub3->LogP_Up ++ Hydrophobicity LogP_Down Decrease LogP (Hydrophilic Shift) Sub4->LogP_Down + H-bonding

Mechanistic pathways showing how specific substituents alter the lipophilicity of the pyrazine core.

Self-Validating Experimental Protocols

A protocol is only as good as its internal controls. The following methodologies are designed as self-validating systems to ensure absolute data reliability.

Protocol A: Miniaturized Shake-Flask Method (Modified OECD 107)

This method directly measures the equilibrium distribution of the pyrazine compound between two immiscible phases.

  • Solvent Saturation: Stir n-octanol and aqueous buffer (pH 7.4) together for 24 hours to ensure mutual saturation. This prevents volume shifts during the actual experiment.

  • Analyte Spiking: Dissolve the pyrazine derivative in the saturated octanol phase (target concentration < 0.01 mol/L to maintain ideal dilute solution thermodynamics).

  • Equilibration: Combine the spiked octanol with the aqueous phase in a sealed vial. Agitate at 25°C ± 1°C for 1 hour, then centrifuge at 3000 rpm for 15 minutes to break any micro-emulsions.

  • Phase Sampling & Quantification: Carefully sample both phases using separate syringes (partially filled with air to prevent cross-contamination). Quantify the pyrazine concentration via UV-Vis or LC-MS.

  • Self-Validation (Mass Balance Check): Calculate the total mass recovered:

    
    . If the recovered mass deviates from the initial spike mass by >5%, the system flags potential interfacial aggregation or precipitation, invalidating the run and demanding a re-test.
    
Protocol B: RP-HPLC Method (OECD 117)

For high-throughput screening of pyrazine libraries, RP-HPLC is preferred[7]. The retention time on a C18 column acts as a proxy for lipophilicity[5].

  • Mobile Phase Optimization: Prepare an isocratic mobile phase of 50% Methanol / 50% Water. Causality: 50% aqueous methanol suppresses the anomalous hydrogen-bonding interactions between the pyrazine nitrogens and the silanol groups on the stationary phase, yielding a more accurate LogP correlation[9].

  • Calibration: Inject a minimum of six reference standards with known LogP values (e.g., 2-butanone to DDT)[8]. Measure their retention times (

    
    ) and the dead time (
    
    
    
    ) using an unretained marker (e.g., thiourea).
  • Capacity Factor Calculation: Calculate the capacity factor (

    
    ) for each standard: 
    
    
    
    [7],[9].
  • Analyte Measurement: Inject the pyrazine analytes and calculate their respective

    
     values[7].
    
  • Self-Validation (Linearity Check): Construct a calibration curve of

    
     vs. known 
    
    
    
    . The protocol is only validated if the Pearson correlation coefficient (
    
    
    ) of the calibration curve is
    
    
    . Interpolate the pyrazine LogP from this validated curve[5].

RPHPLC_Workflow Start Prepare Pyrazine Analytes & Standards Inject Isocratic RP-HPLC Injection (C18 Column) Start->Inject Elution Measure Retention Times (tR) & Dead Time (t0) Inject->Elution 50% MeOH Flow CapFactor Calculate Capacity Factor: k = (tR - t0) / t0 Elution->CapFactor CalCurve Construct Calibration Curve (Log k vs Log P) CapFactor->CalCurve Reference Standards Interpolate Interpolate Pyrazine LogP from Calibration Curve CapFactor->Interpolate Unknown Pyrazines CalCurve->Interpolate Validate Self-Validation: Check R² > 0.99 Interpolate->Validate

Self-validating RP-HPLC workflow for determining pyrazine LogP via capacity factor interpolation.

References

  • Lipophilicity of Pyrazinecarboxylic Acid Amides: A Comparative Analysis. Benchchem. 1

  • Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals. 5

  • OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method. Analytice. 6

  • Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals. Link

  • Estimating the octanol-water partition coefficient for chemical substances. GOV.UK. 8

  • Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. PMC / NIH. 2

  • Study of hydrophobic properties of biologically active open analogues of flavonoids. PMC / NIH. 3

  • Investigation of Hydro-Lipophilic Properties of N-Alkoxyphenylhydroxynaphthalenecarboxamides. PMC / NIH. 7

  • Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: Optimal conditions for prediction of log Poct. SciSpace.9

  • Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. MDPI. 4

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Disposal and Logistics Protocol for 5-Chloro-3,6-difluoro-N,N-dimethylpyrazin-2-amine

As a Senior Application Scientist, I approach chemical waste management not merely as a regulatory hurdle, but as a critical extension of experimental design. The compound 5-Chloro-3,6-difluoro-N,N-dimethylpyrazin-2-amin...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical waste management not merely as a regulatory hurdle, but as a critical extension of experimental design. The compound 5-Chloro-3,6-difluoro-N,N-dimethylpyrazin-2-amine (CAS: 55215-64-0) is a heavily halogenated heteroaromatic molecule[1]. Its structural composition—featuring both chlorine and fluorine substituents on a pyrazine ring—demands a highly specific disposal methodology.

Improper disposal of polyhalogenated organics can lead to the generation of highly toxic, persistent environmental pollutants, including hydrogen fluoride (HF), hydrogen chloride (HCl), and potentially halogenated dioxins or furans under sub-optimal combustion conditions. This guide provides the authoritative, step-by-step operational plan for the safe containment, segregation, and ultimate destruction of this compound in compliance with the Resource Conservation and Recovery Act (RCRA)[2][3].

Physicochemical Risk Profile & Disposal Causality

To manage waste effectively, one must understand the molecular behavior of the discard. The presence of strong carbon-halogen bonds dictates our entire logistical approach.

Chemical ParameterData / ClassificationOperational Disposal Implication (The "Why")
Chemical Formula C₆H₆ClF₂N₃High nitrogen and halogen content. Cannot be disposed of in standard organic waste streams.
Waste Classification Halogenated Organic WasteMust be segregated strictly. Mixing with non-halogenated waste exponentially increases disposal costs and facility processing risks[4].
Thermal Stability High (due to C-F bonds)Requires High-Temperature Incineration (>1100°C) . Standard incineration temperatures are insufficient to cleave the ~485 kJ/mol C-F bond safely.
Combustion Byproducts HF, HCl, NOₓDestruction facilities must be equipped with aggressive acid-gas scrubbers (flue gas desulfurization/neutralization systems) to capture toxic acidic gases.
Material Compatibility Corrosive to certain metalsWaste must be stored in High-Density Polyethylene (HDPE) or PTFE-lined glass. Avoid metal drums for primary containment.

Operational Waste Management Workflow

The following diagram illustrates the self-validating system for managing 5-Chloro-3,6-difluoro-N,N-dimethylpyrazin-2-amine from the point of generation to final destruction.

G Start Waste Generation: 5-Chloro-3,6-difluoro- N,N-dimethylpyrazin-2-amine Segregation Source Segregation: Designate as Halogenated Organic Waste Start->Segregation Containment Primary Containment: HDPE or PTFE-Lined Glass (No Metal) Segregation->Containment Storage Satellite Accumulation Area (SAA): Secondary Containment Active Ventilation Containment->Storage Transport Logistics: Licensed RCRA Hazardous Waste Transporter Storage->Transport Incineration Destruction (TSDF): High-Temp Incineration (>1100°C) Residence Time > 2 sec Transport->Incineration Scrubbing Emission Control: Alkaline Scrubbing of HF, HCl, and NOₓ Incineration->Scrubbing

Figure 1: End-to-end logistical and chemical workflow for the safe disposal of halogenated pyrazine derivatives.

Step-by-Step Laboratory Disposal Methodology

This protocol is designed for researchers handling the compound in a professional laboratory setting, ensuring compliance with Title 40 of the Code of Federal Regulations (CFR) Parts 260 through 273[3].

Phase 1: Source Segregation and Quenching

Expertise Note: The most common failure point in lab waste management is cross-contamination, which can trigger dangerous exothermic reactions in the waste carboy.

  • Isolate the Waste Stream: Ensure that 5-Chloro-3,6-difluoro-N,N-dimethylpyrazin-2-amine (whether as a pure solid, in solution, or as a post-reaction mixture) is directed only into containers explicitly labeled for "Halogenated Organic Solvents/Waste."

  • Quench Reactive Intermediates: If the compound is part of an active reaction mixture, ensure the reaction is fully quenched and brought to room temperature before transferring to the waste receptacle. Never add hot or actively reacting mixtures to a sealed waste container.

Phase 2: Primary and Secondary Containment
  • Select the Receptacle: Use only High-Density Polyethylene (HDPE) carboys or PTFE-lined amber glass bottles. Do not use metal containers, as trace generation of HCl or HF over time will corrode the vessel, leading to catastrophic leaks.

  • Headspace Management: Fill the waste container to no more than 80% capacity. This provides necessary headspace for vapor expansion due to ambient temperature fluctuations.

  • Secondary Containment: Place the primary waste container inside a chemically resistant secondary containment tray capable of holding 110% of the primary container's volume.

Phase 3: RCRA Compliance and SAA Storage
  • Labeling: The moment the first drop of waste enters the container, it must be labeled with a compliant hazardous waste tag. The label must explicitly state "Hazardous Waste," list the chemical constituents (e.g., "Contains 5-Chloro-3,6-difluoro-N,N-dimethylpyrazin-2-amine, Halogenated Organics"), and indicate the primary hazard (e.g., "Toxic," "Irritant").

  • Satellite Accumulation Area (SAA) Rules: Store the waste in a designated SAA at or near the point of generation, under continuous negative-pressure ventilation (e.g., inside a walk-in fume hood or ventilated cabinet). Ensure the container remains tightly closed at all times except when actively adding waste[5].

Phase 4: Transfer to a Licensed TSDF

Expertise Note: Laboratories cannot legally or safely neutralize stable halogenated aromatics in-house. Chemical destruction requires industrial infrastructure.

  • Manifesting: Coordinate with your institution's Environmental Health and Safety (EHS) department to transfer the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF)[6].

  • Destruction Mechanism: The TSDF will subject the chemical to rotary kiln or liquid injection incineration. To break the highly stable aromatic ring and the C-F bonds, the incinerator must operate at temperatures exceeding 1100°C with a residence time of at least 2 seconds.

  • Flue Gas Treatment: The incineration process will yield gaseous HF and HCl. The TSDF utilizes alkaline wet scrubbers (typically using sodium hydroxide or calcium hydroxide) to neutralize these acids into harmless salts (NaF, NaCl) before exhaust release, preventing acid rain and localized toxicity.

References

  • United States Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Regulations." US EPA, 13 Aug. 2025.[Link]

  • Transect. "A Guide to the Resource Conservation & Recovery Act (RCRA) Requirements, Process, and Compliance." Transect, 2024.[Link]

  • CloudSDS. "Sustainable Manufacturing: RCRA Regulations in the USA." CloudSDS, 2024.[Link]

  • Lion Technology. "RCRA Hazardous Waste Training FAQ." Lion Technology, 2024.[Link]

  • ALS Global. "Waste Characterization Regulations: A Guide to Compliance with the RCRA." ALS Global, 21 Jul. 2023.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-3,6-difluoro-N,N-dimethylpyrazin-2-amine
Reactant of Route 2
5-Chloro-3,6-difluoro-N,N-dimethylpyrazin-2-amine
© Copyright 2026 BenchChem. All Rights Reserved.